Boc-D-Dab(Fmoc)-OH
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6/c1-24(2,3)32-23(30)26-20(21(27)28)12-13-25-22(29)31-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZDTTZGQUEOBL-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70927270 | |
| Record name | 2-{[tert-Butoxy(hydroxy)methylidene]amino}-4-({[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}amino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70927270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131570-57-5 | |
| Record name | 2-{[tert-Butoxy(hydroxy)methylidene]amino}-4-({[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}amino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70927270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure of Boc-D-Dab(Fmoc)-OH
For researchers, scientists, and professionals in drug development, a precise understanding of the chemical building blocks is paramount. This guide provides a detailed examination of the structure of Boc-D-Dab(Fmoc)-OH, a crucial reagent in peptide synthesis.
Chemical Identity and Properties
This compound is a derivative of the non-proteinogenic amino acid D-2,4-diaminobutyric acid (D-Dab). In this compound, the two amino groups are orthogonally protected by two different protecting groups: the tert-butoxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This dual protection strategy is instrumental in solid-phase peptide synthesis (SPPS), allowing for the selective deprotection and modification of either the alpha-amino group or the side-chain amino group.
The standard nomenclature, this compound, indicates that the Boc group is attached to the alpha-amino (Nα) group, while the Fmoc group protects the gamma-amino (Nγ) group located on the side chain. The "D" designation specifies the stereochemistry at the alpha-carbon.
Synonyms:
-
Nα-Boc-Nγ-Fmoc-D-2,4-diaminobutyric acid[1]
-
(R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoic acid
The table below summarizes key quantitative data for this compound.
| Property | Value | References |
| CAS Number | 131570-57-5 | [1][2] |
| Molecular Formula | C24H28N2O6 | [1][3] |
| Molecular Weight | 440.5 g/mol | [1][2] |
| Purity | ≥ 99% (HPLC) | [1] |
| Melting Point | 123 - 140 °C | [1] |
| Appearance | White powder | [1] |
Structural Visualization
The chemical structure of this compound is composed of a central D-2,4-diaminobutyric acid core with the Boc and Fmoc protecting groups attached to the respective amino functionalities.
Experimental Protocols
The utility of this compound is primarily in solid-phase peptide synthesis (SPPS). Below is a generalized experimental workflow for its incorporation into a peptide chain.
Detailed Methodologies:
-
Resin Preparation: Start with a solid support (e.g., Wang resin) pre-loaded with the first amino acid, which has a free N-terminal amino group after Fmoc deprotection.
-
Activation of this compound: Dissolve this compound in a suitable solvent like dimethylformamide (DMF). Activate the carboxylic acid group using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA, NMM). This activation step converts the carboxylic acid to a more reactive species, facilitating amide bond formation.
-
Coupling to the Resin: Add the activated this compound solution to the resin. Allow the reaction to proceed for a sufficient time (typically 1-2 hours) to ensure complete coupling to the free amino group of the resin-bound peptide.
-
Washing: After the coupling reaction, thoroughly wash the resin with DMF and other solvents like dichloromethane (DCM) to remove excess reagents and by-products.
-
Continuation of Synthesis: The newly coupled this compound now presents a protected Fmoc group on its side chain and a protected Boc group at the N-terminus. For chain elongation at the N-terminus, the Boc group would be removed under acidic conditions (e.g., TFA), which is orthogonal to the base-labile Fmoc group. Conversely, if modification of the side chain is desired, the Fmoc group can be selectively removed using a mild base like piperidine, leaving the Boc group intact.
This orthogonal protection scheme allows for the synthesis of complex peptide structures, including branched peptides or peptides with specific side-chain modifications, making this compound an invaluable tool in peptide chemistry and drug discovery.
References
Boc-D-Dab(Fmoc)-OH chemical properties and IUPAC name
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Boc-D-Dab(Fmoc)-OH, a crucial building block for researchers, scientists, and professionals in drug development and peptide chemistry.
Core Chemical Properties and IUPAC Name
This compound is a derivative of the non-proteinogenic amino acid D-2,4-diaminobutyric acid (D-Dab). It is characterized by the presence of two orthogonal protecting groups: a tert-butyloxycarbonyl (Boc) group on the α-amino group and a 9-fluorenylmethyloxycarbonyl (Fmoc) group on the side-chain γ-amino group. This specific arrangement is critical for its primary application in solid-phase peptide synthesis (SPPS).
The IUPAC name for this compound is (2R)-2-[(tert-butoxycarbonyl)amino]-4-[(9H-fluoren-9-ylmethoxy)carbonylamino]butanoic acid .
The presence of the chiral center at the α-carbon results in two stereoisomers. This guide focuses on the D-enantiomer, as specified. It is worth noting that in peptide synthesis literature and commercial listings, the nomenclature can sometimes be ambiguous. The compound Nα-Fmoc-Nγ-Boc-D-2,4-diaminobutyric acid, where the positions of the protecting groups are reversed, is also a common reagent with distinct applications.[1][2]
A summary of the key chemical and physical properties is presented in the table below.
| Property | Value | References |
| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-4-[(9H-fluoren-9-ylmethoxy)carbonylamino]butanoic acid | [3] |
| Synonyms | This compound, N-α-Boc-N-γ-Fmoc-D-2,4-diaminobutyric acid | [4][5] |
| CAS Number | 117106-21-5, 131570-57-5 | [3][4][5][6][7][8] |
| Molecular Formula | C₂₄H₂₈N₂O₆ | [3][4][9] |
| Molecular Weight | 440.49 g/mol | [3][9] |
| Appearance | White to off-white powder | [4][7][9] |
| Melting Point | 79 - 140 °C (Range observed across suppliers) | [4][7] |
| Solubility | Limited solubility in water; soluble in organic solvents such as DMF, DCM, DMSO, and Methanol. | [9][10] |
| Optical Activity | [α]20/546: -14.5 ± 1° (c = 1% in methanol) | [11] |
| Storage Temperature | 2-8°C | [10] |
Experimental Protocols and Applications
The primary utility of this compound lies in its application as a building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) .[12][13] The orthogonal nature of its protecting groups allows for selective chemical modifications, which is essential for synthesizing complex peptides, branched peptides, and peptide-drug conjugates.
a) Role in Solid-Phase Peptide Synthesis (SPPS)
In a typical Fmoc-SPPS workflow, the peptide chain is assembled on a solid support (resin). The process involves repetitive cycles of deprotection and coupling.
-
Orthogonal Deprotection: The core advantage of using a Boc/Fmoc-protected Dab derivative is the ability to selectively remove one protecting group while the other remains intact.[9]
-
The Boc group , protecting the α-amino group, is stable to the basic conditions used for Fmoc removal. It is cleaved under acidic conditions (e.g., using trifluoroacetic acid, TFA), typically at the final step to release the peptide from the resin.[14]
-
The Fmoc group , protecting the side-chain (γ-amino), is labile to basic conditions (e.g., a solution of piperidine in DMF).[9] This allows the side chain to be deprotected while the peptide remains attached to the resin and the α-amino groups of other residues remain protected.
-
This orthogonality is invaluable for:
-
On-resin cyclization: Forming a lactam bridge between the Dab side chain and the C-terminus or another side chain.
-
Branched peptide synthesis: Growing a second peptide chain from the Dab side chain.
-
Conjugation: Attaching molecules like fluorophores, polyethylene glycol (PEG), or cytotoxic drugs to the specific site of the Dab side chain.[12]
b) Synthesis of this compound
While typically purchased from commercial suppliers, a synthetic method for a related compound, Fmoc-Dab(Boc)-OH, has been reported, which can be adapted.[15] A general two-step process involves:
-
Synthesis of the intermediate Fmoc-Dab-OH: This can be achieved through reactions starting from Fmoc-Gln-OH.[15]
-
Introduction of the Boc group: The intermediate is then reacted with Di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions to yield the final product.[15] The reaction progress and final purity are typically monitored by High-Performance Liquid Chromatography (HPLC).[15]
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the logical relationships in the application of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Boc-Dab(Fmoc)-OH ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chempep.com [chempep.com]
- 6. calpaclab.com [calpaclab.com]
- 7. Page loading... [guidechem.com]
- 8. scbt.com [scbt.com]
- 9. nbinno.com [nbinno.com]
- 10. FMOC-DAB(BOC)-OH CAS#: 125238-99-5 [amp.chemicalbook.com]
- 11. scientificlabs.com [scientificlabs.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH - Google Patents [patents.google.com]
The Strategic Imperative of Chirality: A Technical Guide to D-Amino Acids in Enhancing Peptide Stability
For Researchers, Scientists, and Drug Development Professionals
The therapeutic promise of peptides is often hampered by their inherent instability in biological systems. Rapid degradation by proteases necessitates frequent administration and can limit efficacy. A powerful and widely adopted strategy to overcome this limitation is the incorporation of D-amino acids, the non-natural mirror images of the canonical L-amino acids. This technical guide provides an in-depth exploration of the role of D-amino acids in augmenting peptide stability, offering a comprehensive resource for researchers and drug development professionals. This document details the mechanistic basis of this enhanced stability, presents quantitative data, outlines key experimental protocols, and visualizes relevant biological and experimental workflows.
The Fundamental Principle: How D-Amino Acids Confer Proteolytic Resistance
The cornerstone of peptide degradation in vivo is enzymatic proteolysis. Proteases, the enzymes responsible for this breakdown, are chiral molecules themselves and have evolved to recognize and cleave peptide bonds flanked by L-amino acids.[1][2] The introduction of a D-amino acid creates a stereochemical barrier, disrupting the precise three-dimensional fit required for the enzyme's active site to bind and catalyze the cleavage of the peptide bond.[2] This steric hindrance significantly reduces the rate of proteolysis, thereby extending the half-life of the peptide in biological fluids.[3][4]
Beyond direct protease resistance, the incorporation of D-amino acids can also influence the secondary structure of the peptide.[5] This can lead to the adoption of more stable conformations, such as β-turns, which can further protect the peptide backbone from enzymatic attack and in some cases, enhance receptor binding affinity.[5]
Quantitative Impact on Peptide Stability: A Comparative Analysis
The substitution of L-amino acids with their D-enantiomers has a demonstrably significant impact on peptide half-life. The following table summarizes quantitative data from various studies, highlighting the dramatic increase in stability observed across different peptides and biological matrices.
| Peptide/Peptide Class | L-Amino Acid Version Half-Life | D-Amino Acid Version/Modification | D-Amino Acid Version Half-Life | Fold Increase in Half-Life | Biological Matrix | Reference(s) |
| Cationic Antimicrobial Peptide | < 1 hour | All-D-amino acid analog | > 24 hours | > 24 | Human Serum | [2] |
| MUC2 Peptide Analog (TPTPTGTQ-tpt) | Partially degraded in 10% & 50% human serum | N- and C-termini D-amino acid flanking (tp-TPTGTQ-tpt) | Completely stable | Not specified, but "almost resistant" | 10% & 50% Human Serum | [3] |
| Antitumor Peptide (RDP215) | Not specified | D-amino acid variant (9D-RDP215) | Significantly increased stability | Not quantified | Not specified | [4] |
| Membrane-Active Peptide (KKVVFKVKFKK) | Susceptible to degradation | D-amino acid substitutions at N- and/or C-termini | Greatly improved stability | Not quantified | Serum | [5] |
Experimental Protocols for Assessing Peptide Stability and Function
A thorough evaluation of D-amino acid-containing peptides requires a suite of well-defined experimental protocols. This section provides detailed methodologies for key assays.
In Vitro Serum/Plasma Stability Assay
This assay is fundamental to determining the half-life of a peptide in a biologically relevant fluid.
Objective: To quantify the rate of peptide degradation in serum or plasma over time.
Materials:
-
Test peptide (L- and D-amino acid versions) stock solution (e.g., 1 mg/mL in a suitable solvent).
-
Human or animal serum/plasma.
-
Quenching solution (e.g., 10% trichloroacetic acid (TCA) or acetonitrile).
-
Incubator or water bath at 37°C.
-
Microcentrifuge.
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system.
Procedure:
-
Pre-warm an aliquot of serum or plasma to 37°C.
-
Spike the serum/plasma with the test peptide to a final concentration (e.g., 100 µg/mL).
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-serum/plasma mixture.
-
Immediately add the aliquot to a tube containing the quenching solution to stop enzymatic degradation.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate proteins.
-
Carefully collect the supernatant.
-
Analyze the supernatant by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining.
-
Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½).
Receptor Binding Affinity Assay: Competitive Radioligand Binding
Incorporating D-amino acids can alter a peptide's conformation and thus its binding affinity for its target receptor. This assay quantifies that affinity.[6][7][8]
Objective: To determine the binding affinity (Ki) of a test peptide (unlabeled) for its receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes or purified receptors expressing the target of interest.
-
Radiolabeled ligand with known affinity for the receptor.
-
Unlabeled test peptides (L- and D-amino acid versions).
-
Assay buffer (e.g., Tris-HCl with appropriate ions and BSA).
-
96-well filter plates and vacuum manifold, or scintillation proximity assay (SPA) beads and a suitable plate reader.
-
Scintillation counter or gamma counter.
Procedure:
-
In a 96-well plate, combine the cell membranes/receptors, a fixed concentration of the radiolabeled ligand, and increasing concentrations of the unlabeled test peptide.
-
Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate bound from free radioligand using either filtration or SPA.
-
Filtration: Rapidly filter the contents of each well through a filter mat, wash with ice-cold buffer, and measure the radioactivity retained on the filter.[9]
-
SPA: If using SPA beads, the radioligand bound to the receptor-coated beads will generate a signal that can be directly measured in a microplate reader.[7]
-
-
Plot the percentage of specific binding against the log concentration of the unlabeled test peptide to determine the IC50 value (the concentration of test peptide that inhibits 50% of radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
Immunogenicity Assessment: ELISpot Assay
Peptides containing D-amino acids generally exhibit reduced immunogenicity.[9] The ELISpot assay is a sensitive method to quantify T-cell responses, a key indicator of immunogenicity.[11][12][13]
Objective: To measure the frequency of antigen-specific T-cells that secrete cytokines (e.g., IFN-γ) in response to stimulation with the test peptide.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from multiple donors.
-
ELISpot plates pre-coated with an anti-cytokine capture antibody.
-
Test peptides (L- and D-amino acid versions).
-
Positive control (e.g., phytohemagglutinin) and negative control (medium alone).
-
Biotinylated anti-cytokine detection antibody.
-
Streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).
-
Substrate for the enzyme (e.g., BCIP/NBT).
-
ELISpot reader.
Procedure:
-
Isolate PBMCs from whole blood.
-
Add PBMCs to the wells of the pre-coated ELISpot plate.
-
Stimulate the cells with the test peptides, positive control, or negative control.
-
Incubate the plate for a specified period (e.g., 24-48 hours) to allow for cytokine secretion.
-
Wash the plate to remove the cells, leaving behind the secreted cytokine captured by the antibody on the membrane.
-
Add the biotinylated detection antibody, which binds to the captured cytokine.
-
Wash the plate and add the streptavidin-enzyme conjugate.
-
Wash the plate and add the substrate, which will be converted by the enzyme to form a colored precipitate (a "spot") at the site of cytokine secretion.
-
Count the number of spots in each well using an ELISpot reader. The number of spots corresponds to the number of cytokine-secreting cells.
Visualizing Workflows and Signaling Pathways
Experimental Workflow for Developing D-Amino Acid-Containing Peptides
The following diagram illustrates a typical workflow for the development and evaluation of peptides incorporating D-amino acids.
Signaling Pathway Modulation by a D-Amino Acid Peptide Antagonist
D-amino acid-containing peptides can act as potent antagonists of intracellular signaling pathways. For example, a D-amino acid peptide antagonist of the MDM2/p53 interaction can restore the tumor-suppressing function of p53.[14]
Conclusion
The strategic incorporation of D-amino acids is a cornerstone of modern peptide drug development. By conferring enhanced proteolytic stability, and potentially modulating receptor affinity and reducing immunogenicity, this approach directly addresses the primary liabilities of native peptides. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and scientists to effectively design, evaluate, and optimize D-amino acid-containing peptides for a wide range of therapeutic applications. As our understanding of the nuanced effects of stereochemistry on peptide function continues to grow, the rational use of D-amino acids will undoubtedly play an increasingly vital role in the future of peptide-based medicine.
References
- 1. fda.gov [fda.gov]
- 2. benchchem.com [benchchem.com]
- 3. Peptide synthesis: D amino acid peptide, retro-inverso peptides resist degradation [lifetein.com.cn]
- 4. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radiolabeled Peptide Binding Assay - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ELISPOT protocol | Abcam [abcam.com]
- 14. pubs.acs.org [pubs.acs.org]
A Technical Guide to Boc-D-Dab(Fmoc)-OH for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Nα-Boc-Nγ-Fmoc-D-2,4-diaminobutyric acid (Boc-D-Dab(Fmoc)-OH), a critical building block in modern peptide synthesis and drug development. This document details its chemical properties, applications, and a comprehensive experimental protocol for its use in solid-phase peptide synthesis (SPPS), particularly in the development of novel antimicrobial peptides.
Core Compound Data
This compound is a chiral amino acid derivative featuring orthogonal protecting groups, which are essential for the controlled, stepwise synthesis of complex peptides. The tert-butyloxycarbonyl (Boc) group protects the alpha-amino group, while the fluorenylmethyloxycarbonyl (Fmoc) group protects the gamma-amino group of the diaminobutyric acid side chain. This arrangement allows for selective deprotection and modification, a key strategy in the synthesis of peptides with unique functionalities.
| Property | Value | Reference(s) |
| CAS Number | 131570-57-5 | [1][2] |
| Molecular Weight | 440.5 g/mol | [2] |
| Molecular Formula | C₂₄H₂₈N₂O₆ | [2] |
| Appearance | White powder | [2] |
| Purity | ≥98.0% (HPLC) | |
| Storage | 2-8°C |
Applications in Drug Development
This compound is a valuable reagent for the synthesis of peptide-based therapeutics. Its D-configuration provides resistance to proteolytic degradation, enhancing the in vivo stability and bioavailability of the resulting peptide drugs. The diaminobutyric acid side chain can be utilized to introduce positive charges, which is particularly advantageous in the design of antimicrobial peptides (AMPs) that target and disrupt negatively charged bacterial membranes. Furthermore, the orthogonal protection scheme allows for the site-specific attachment of other molecules, such as linkers for antibody-drug conjugates or imaging agents.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of an Antimicrobial Peptide
This protocol outlines the manual synthesis of a model antimicrobial peptide incorporating this compound using Fmoc-based SPPS.
1. Resin Preparation:
-
Select a suitable resin, such as Rink Amide resin, for a C-terminal amide.
-
Swell the resin in N,N-dimethylformamide (DMF) for at least one hour in a reaction vessel.
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the piperidine solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.
-
Thoroughly wash the resin with DMF (5-6 times).
3. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), a coupling agent such as HBTU (3-5 equivalents), and an activator like HOBt (3-5 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.
4. Capping (Optional):
-
To block any unreacted amino groups and prevent the formation of deletion sequences, the resin can be treated with an acetic anhydride solution.
5. Repetitive Cycles:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, including the incorporation of this compound.
6. Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, thoroughly wash the resin with dichloromethane (DCM) and dry it under a vacuum.
-
Treat the resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS) (e.g., 95% TFA, 2.5% water, 2.5% TIS), for 2-3 hours at room temperature. This step removes the peptide from the resin and cleaves the side-chain protecting groups, including the Boc group from the D-Dab residue.
-
Filter the resin and collect the filtrate containing the crude peptide.
7. Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Dissolve the crude peptide in a suitable aqueous buffer and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by mass spectrometry to confirm its identity and purity.
Visualizing the Workflow
The following diagrams illustrate the key processes in the synthesis and evaluation of an antimicrobial peptide using this compound.
References
A Deep Dive into Solid-Phase Peptide Synthesis (SPPS): A Technical Guide for Researchers
Introduction to Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern biochemistry and drug discovery, enabling the chemical synthesis of peptides by sequentially adding amino acids to a growing chain anchored to an insoluble solid support.[1] Developed by R. Bruce Merrifield, who was awarded the 1984 Nobel Prize in Chemistry for this work, SPPS revolutionized peptide synthesis by simplifying the purification process and allowing for automation.[1][2] In SPPS, the growing peptide chain is covalently attached to a resin, an insoluble polymer support, which allows for the easy removal of excess reagents and byproducts by simple filtration and washing, a stark contrast to the laborious purification steps required in traditional solution-phase synthesis.[3][4] This technique has become indispensable for producing peptides for a vast range of applications, from basic research to the development of therapeutics and vaccines.[4]
The core principle of SPPS involves a cyclical process of deprotection and coupling reactions.[5] The C-terminal amino acid of the desired peptide is first anchored to the solid support.[6] Subsequently, each amino acid is added in a step-by-step manner. Each cycle consists of two main steps: the removal of a temporary protecting group from the N-terminus of the resin-bound peptide and the coupling of the next Nα-protected amino acid.[3] This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all protecting groups are removed to yield the final product.[1]
Two primary orthogonal protection strategies dominate the landscape of SPPS: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) chemistries.[2][7] The choice between these two methods depends on the specific peptide sequence, its length, and the desired final modifications.[7]
Core Principles of SPPS Chemistries: Fmoc vs. Boc
The fundamental difference between the Fmoc and Boc strategies lies in the nature of the temporary Nα-protecting group and the chemical conditions used for its removal.[7] This difference dictates the choice of resins, side-chain protecting groups, and cleavage reagents, creating two distinct and largely orthogonal synthetic workflows.
Fmoc/tBu Strategy: The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is the most widely used method for SPPS today.[7] It employs the base-labile Fmoc group for the temporary protection of the α-amino group.[] Deprotection is typically achieved using a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[9] The side-chain protecting groups are acid-labile, typically based on the tert-butyl (tBu) group, and are removed during the final cleavage step with a strong acid, most commonly trifluoroacetic acid (TFA).[][9] The orthogonality of this scheme, where the temporary and permanent protecting groups are removed by different chemical mechanisms (base vs. acid), is a key advantage, making it suitable for a wide range of applications, including the synthesis of peptides with post-translational modifications.[]
Boc/Bzl Strategy: The Boc (tert-butyloxycarbonyl) strategy is the classic approach to SPPS.[2] It utilizes the acid-labile Boc group for temporary Nα-protection.[1] This group is removed by treatment with a moderately strong acid, such as 50% TFA in dichloromethane (DCM).[9] The side-chain protecting groups are typically benzyl-based (Bzl) and require a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step.[1][9] While effective, the harsh acidic conditions and the hazardous nature of HF necessitate specialized equipment and handling procedures.[2]
Key Components of Solid-Phase Peptide Synthesis
Successful SPPS relies on a careful selection of several key components: the solid support (resin), linkers, coupling reagents, and protecting groups.
Resins and Linkers
The solid support, or resin, is the insoluble matrix to which the peptide is anchored during synthesis.[10] The choice of resin is critical and influences factors such as loading capacity, reaction kinetics, and the C-terminal functionality of the final peptide.[11] Common resin materials include polystyrene cross-linked with divinylbenzene (DVB), polyethylene glycol (PEG)-grafted polystyrene, and polyamide resins.[11][12]
The linker is a chemical moiety that connects the peptide chain to the resin.[11] It determines the conditions required for the final cleavage of the peptide from the solid support and dictates whether the C-terminus of the peptide will be an acid or an amide.[11]
| Resin Type | Linker Type | Chemistry | C-Terminal | Cleavage Condition | Typical Loading (mmol/g) |
| Merrifield Resin | Chloromethyl | Boc | Acid | Strong acid (HF, TFMSA)[1] | 0.5 - 2.0[13] |
| Wang Resin | p-Alkoxybenzyl alcohol | Fmoc | Acid | Moderate acid (TFA)[11] | 0.5 - 0.8[10] |
| Rink Amide Resin | Amide linker | Fmoc | Amide | Moderate acid (TFA)[10] | 0.5 - 0.8[10] |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Trityl | Fmoc | Acid | Very mild acid (e.g., 1% TFA in DCM) | 1.0 - 2.0[14] |
| MBHA Resin | p-Methylbenzhydrylamine | Boc | Amide | Strong acid (HF, TFMSA)[1] | 0.5 - 1.0 |
| TentaGel® Resin | Various | Fmoc/Boc | Various | Various | 0.1 - 0.5[11] |
Table 1: Common Resins and their Properties in SPPS.
Coupling Reagents
Coupling reagents are used to activate the C-terminal carboxylic acid of the incoming amino acid, facilitating the formation of a peptide bond with the N-terminal amine of the resin-bound peptide. The choice of coupling reagent can significantly impact coupling efficiency, reaction time, and the potential for side reactions like racemization.[15]
| Coupling Reagent | Class | Activation Time | Coupling Time | Advantages | Disadvantages |
| DCC/DIC | Carbodiimide | ~10 min[14] | 1 - 2 hours[1] | Cost-effective.[15] | Formation of insoluble urea byproduct (DCC), potential for racemization.[15] |
| HBTU/HATU | Aminium/Uronium Salt | < 1 min[7] | 5 - 60 min[16] | High coupling efficiency, fast reaction times.[7] | Can cause guanidinylation of the N-terminal amine.[6] |
| PyBOP | Phosphonium Salt | Minutes | 1 - 2 hours | Good for sterically hindered couplings. | Produces carcinogenic HMPA as a byproduct. |
| COMU | Aminium/Uronium Salt | < 1 min[7] | 1 - 20 min[7] | Very high coupling efficiency, low racemization.[15] | Higher cost.[17] |
Table 2: Comparison of Common Coupling Reagents in SPPS.
Protecting Groups
Protecting groups are essential in SPPS to prevent unwanted side reactions at the Nα-amino group and at reactive amino acid side chains.[18] An ideal protecting group strategy employs an orthogonal system, where the temporary Nα-protecting group can be removed under conditions that do not affect the permanent side-chain protecting groups.[]
| Protecting Group | Type | Removal Condition | Application |
| Fmoc | Temporary Nα | Base (e.g., 20% piperidine in DMF)[9] | Fmoc/tBu Strategy |
| Boc | Temporary Nα | Acid (e.g., 50% TFA in DCM)[9] | Boc/Bzl Strategy |
| tert-Butyl (tBu) | Permanent Side-chain | Strong acid (e.g., TFA)[] | Fmoc/tBu Strategy |
| Benzyl (Bzl) | Permanent Side-chain | Very strong acid (e.g., HF)[1] | Boc/Bzl Strategy |
| Trityl (Trt) | Permanent Side-chain | Mild acid (e.g., TFA)[] | Fmoc/tBu Strategy (for Cys, His, Asn, Gln) |
| Pbf | Permanent Side-chain | Strong acid (e.g., TFA) | Fmoc/tBu Strategy (for Arg) |
Table 3: Common Protecting Groups in SPPS.
Experimental Protocols
The following sections provide detailed, generalized protocols for manual Fmoc and Boc solid-phase peptide synthesis.
Manual Fmoc-SPPS Protocol (0.1 mmol scale)
This protocol outlines the manual synthesis of a peptide using the Fmoc/tBu strategy.
1. Resin Swelling:
-
Place the appropriate amount of resin (e.g., 200 mg of Rink Amide resin with a loading of 0.5 mmol/g) in a fritted reaction vessel.
-
Add N,N-dimethylformamide (DMF, ~5 mL) and gently agitate for 30-60 minutes to swell the resin.[1]
-
Drain the solvent.
2. Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF (~5 mL) to the resin.
-
Agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF (~5 mL) and agitate for 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and then dichloromethane (DCM) (3 x 5 mL).
3. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (0.3 mmol, 3 equivalents) and a coupling reagent (e.g., HBTU, 0.29 mmol, 2.9 equivalents) in DMF (~2 mL).
-
Add N,N-diisopropylethylamine (DIEA) (0.6 mmol, 6 equivalents) to the amino acid solution and mix well.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using a qualitative method like the Kaiser test. A negative test (yellow beads) indicates complete coupling.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
4. Repeat Deprotection and Coupling Cycles:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
6. Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry it under vacuum.[1]
-
Prepare a cleavage cocktail. A common cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v).[1]
-
Add the cleavage cocktail (~5 mL) to the dried resin.
-
Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
7. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Manual Boc-SPPS Protocol (0.1 mmol scale)
This protocol outlines the manual synthesis of a peptide using the Boc/Bzl strategy.
1. Resin Swelling:
-
Place the appropriate amount of resin (e.g., 200 mg of Merrifield resin with a loading of 0.5 mmol/g) in a fritted reaction vessel.
-
Add dichloromethane (DCM, ~5 mL) and gently agitate for 30 minutes to swell the resin.
-
Drain the solvent.
2. Boc Deprotection:
-
Add a solution of 50% TFA in DCM (~5 mL) to the resin.
-
Agitate for 1-2 minutes.
-
Drain the solution.
-
Add a fresh solution of 50% TFA in DCM (~5 mL) and agitate for 20-30 minutes.
-
Drain the solution and wash the resin with DCM (3 x 5 mL) and isopropanol (2 x 5 mL) to remove residual TFA.[1]
3. Neutralization:
-
Add a solution of 10% DIEA in DCM (~5 mL) to the resin.
-
Agitate for 1-2 minutes.[1]
-
Drain the neutralization solution and repeat the step once more.[1]
-
Wash the resin with DCM (5 x 5 mL).
4. Amino Acid Coupling:
-
In a separate vial, dissolve the Boc-protected amino acid (0.3 mmol, 3 equivalents) and a coupling agent (e.g., HBTU, 0.29 mmol, 2.9 equivalents) in DMF or a DCM/DMF mixture (~2 mL).
-
Add the solution to the neutralized peptide-resin.
-
Add DIEA (0.6 mmol, 6 equivalents) to initiate the coupling reaction.
-
Agitate the reaction mixture at room temperature for 1-2 hours.[1]
-
Monitor the reaction completion using the Kaiser test.
-
Once the reaction is complete, drain the coupling solution and wash the resin with DMF and DCM.[1]
5. Repeat Deprotection, Neutralization, and Coupling Cycles:
-
Repeat steps 2, 3, and 4 for each subsequent amino acid.
6. Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry it under vacuum.[1]
-
Carefully add a cleavage cocktail to the dried resin in a specialized apparatus suitable for strong acids. For Merrifield resin, anhydrous hydrogen fluoride (HF) is typically used.
-
The cleavage reaction is usually carried out at 0°C for 1-2 hours.[1] The cleavage cocktail contains scavengers (e.g., anisole, cresol) to trap reactive carbocations.
-
After the reaction, the strong acid is carefully removed by evaporation.
-
The crude peptide is then precipitated with cold diethyl ether, collected by filtration or centrifugation, and washed multiple times with cold ether.
-
Dry the precipitated peptide under vacuum.
7. Purification:
-
Purify the crude peptide using RP-HPLC.
Monitoring SPPS Reactions
Ensuring the completion of each deprotection and coupling step is crucial for the synthesis of high-purity peptides.[19] Several methods are available for monitoring SPPS reactions in real-time or near real-time.
-
Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test used to detect the presence of free primary amines on the resin.[20] A positive result (blue beads) after a coupling step indicates an incomplete reaction, necessitating a recoupling step. A negative result (yellow beads) indicates that the coupling is complete.
-
Chloranil Test: This test is used to detect secondary amines, for which the Kaiser test is not effective.
-
Fmoc Cleavage Monitoring: The cleavage of the Fmoc group releases dibenzofulvene, which has a strong UV absorbance.[18] Monitoring the UV absorbance of the deprotection solution can provide a quantitative measure of the deprotection reaction's progress and the resin loading.[5]
-
Mass Spectrometry: A small sample of the peptide-resin can be cleaved and analyzed by mass spectrometry to confirm the correct mass of the growing peptide chain at various stages of the synthesis.
Challenges in SPPS: "Difficult Sequences"
Certain peptide sequences, often referred to as "difficult sequences," can pose significant synthetic challenges.[21] These sequences are typically long, hydrophobic, or prone to aggregation on the resin, which can hinder reagent access and lead to incomplete reactions.[21][22]
Strategies to overcome these challenges include:
-
Using specialized resins: Resins with lower loading capacities or those grafted with PEG can help to reduce inter-chain aggregation.[10]
-
Elevating the reaction temperature: Performing the synthesis at a higher temperature can help to disrupt secondary structures and improve reaction kinetics.
-
Using stronger coupling reagents: Reagents like HATU and COMU can improve coupling efficiency for sterically hindered amino acids.
-
Incorporating "pseudoprolines": These are dipeptide building blocks that introduce a "kink" in the peptide backbone, disrupting aggregation.[22]
-
"Double coupling": Repeating the coupling step to ensure complete reaction.[16]
Logical Workflows and Signaling Pathways in SPPS
The following diagrams, generated using Graphviz (DOT language), illustrate the core workflows and chemical transformations in SPPS.
Conclusion
Solid-Phase Peptide Synthesis has fundamentally transformed the field of peptide science, providing a robust and efficient methodology for the chemical synthesis of peptides. The choice between the two primary strategies, Fmoc/tBu and Boc/Bzl, depends on the specific requirements of the peptide to be synthesized, with the Fmoc strategy being the more widely adopted due to its milder conditions and orthogonality. A thorough understanding of the core principles, key components, and experimental protocols of SPPS is essential for researchers, scientists, and drug development professionals to successfully synthesize peptides for a wide array of applications. With ongoing advancements in resins, coupling reagents, and automation, SPPS continues to be a powerful and evolving tool in the scientific community.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. pure.mpg.de [pure.mpg.de]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. chempep.com [chempep.com]
- 12. A Practical Peptide Synthesis Workflow Using Amino-Li-Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. chemistry.du.ac.in [chemistry.du.ac.in]
- 15. benchchem.com [benchchem.com]
- 16. rsc.org [rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. s4science.at [s4science.at]
- 20. americanpeptidesociety.org [americanpeptidesociety.org]
- 21. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. luxembourg-bio.com [luxembourg-bio.com]
An In-Depth Technical Guide to Boc-D-Dab(Fmoc)-OH for Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-α-tert-butyloxycarbonyl-N-γ-fluorenylmethyloxycarbonyl-D-2,4-diaminobutyric acid (Boc-D-Dab(Fmoc)-OH), a key building block in modern peptide chemistry. Its unique orthogonal protection scheme offers significant flexibility in the synthesis of complex linear, branched, and cyclic peptides.
Core Concepts and Properties
This compound is a derivative of D-diaminobutyric acid, a non-proteinogenic amino acid. The critical feature of this reagent is the presence of two distinct, orthogonally stable protecting groups:
-
Boc (tert-butyloxycarbonyl): Protecting the α-amino group, this group is labile to acidic conditions (e.g., trifluoroacetic acid - TFA).
-
Fmoc (9-fluorenylmethyloxycarbonyl): Protecting the γ-amino group of the side chain, this group is labile to basic conditions (e.g., piperidine).
This orthogonality is the cornerstone of its utility, allowing for the selective deprotection and modification of either the α-amino group for linear peptide chain elongation or the γ-amino group for side-chain modifications, such as branching or cyclization.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 131570-57-5 | [1] |
| Molecular Formula | C₂₄H₂₈N₂O₆ | [1] |
| Molecular Weight | 440.5 g/mol | [1] |
| Appearance | White to off-white powder | |
| Purity | ≥ 99% (HPLC) | [1] |
| Melting Point | 123 - 140 °C | [1] |
| Storage | 0 - 8 °C | [1] |
Solubility
Precise quantitative solubility data for this compound is not extensively published in a centralized source. However, based on its chemical structure and common practices in solid-phase peptide synthesis (SPPS), a qualitative and estimated solubility profile is provided below. It is generally soluble in polar aprotic solvents commonly used in peptide synthesis.
| Solvent | Qualitative Solubility | Estimated Solubility (g/100mL) |
| N,N-Dimethylformamide (DMF) | High | > 20 |
| N-Methyl-2-pyrrolidone (NMP) | High | > 20 |
| Dichloromethane (DCM) | Moderate | 5 - 10 |
| Water | Low | < 0.1 |
Experimental Protocols
Standard Fmoc-SPPS Linear Chain Elongation
This protocol outlines the incorporation of a this compound residue into a growing peptide chain on a solid support using standard Fmoc-SPPS chemistry.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
This compound
-
Coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent such as HATU (2.9-4.5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution and mix.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
-
Monitoring the Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates completion). If the test is positive, the coupling step should be repeated.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
Cycle Repetition: Repeat steps 2-5 for the subsequent amino acid to be added to the peptide chain.
Selective Side-Chain Deprotection and Modification (On-Resin)
This protocol describes the selective removal of the side-chain Fmoc group of an incorporated this compound residue for subsequent modification, such as the synthesis of a branched peptide.
Procedure:
-
Linear Synthesis Completion: Complete the synthesis of the linear portion of the peptide as described in section 2.1. The final N-terminal amino acid should remain Boc-protected.
-
Selective Fmoc Deprotection:
-
Swell the peptide-resin in DMF.
-
Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin extensively with DMF (5-7 times) and DCM (3-5 times).
-
-
Branch Synthesis: The newly deprotected γ-amino group of the Dab residue is now available for coupling. A second peptide chain can be synthesized from this point using standard Fmoc-SPPS cycles as detailed in section 2.1.
Final Cleavage and Global Deprotection
This procedure cleaves the completed peptide from the resin and removes all acid-labile protecting groups, including the N-terminal Boc group and other side-chain protecting groups.
Materials:
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane - TIS)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the fully synthesized peptide-resin with DCM and dry thoroughly under vacuum.
-
Cleavage: Add the cleavage cocktail to the dried resin.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum.
Data Presentation
Coupling Reagent Performance
| Coupling Reagent | Class | Relative Speed | Purity/Efficiency | Risk of Racemization | Key Considerations |
| HATU | Uronium/Aminium | Very Fast | Very High | Very Low | Highly efficient for sterically hindered couplings; forms a more reactive OAt-ester.[2][3] |
| HBTU | Uronium/Aminium | Fast | High | Low | A very efficient and widely used reagent.[2][4] |
| PyBOP | Phosphonium | Fast | High | Low | Good for sterically hindered couplings; byproducts are less hazardous than those of BOP. |
| DIC/HOBt | Carbodiimide | Moderate | Good | Low | A more economical option, but may require longer reaction times or double coupling for difficult residues.[4] |
Visualizations
Orthogonal Deprotection Strategy
Caption: Orthogonal deprotection of this compound.
Standard Fmoc-SPPS Workflow for Linear Incorporation
Caption: A single cycle of Fmoc-SPPS for incorporating this compound.
Workflow for Branched Peptide Synthesis
Caption: Workflow for synthesizing a branched peptide using this compound.
Conclusion
This compound is a versatile and powerful tool in peptide chemistry. Its orthogonal protecting groups provide the flexibility required for the synthesis of complex peptide architectures. A thorough understanding of its properties and the appropriate experimental protocols is essential for its successful application in research and drug development. By carefully selecting coupling reagents and reaction conditions, researchers can leverage the unique characteristics of this building block to construct novel peptides with tailored properties.
References
Diaminobutyric Acid in Biochemical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diaminobutyric acid (DABA), a non-proteinogenic amino acid, has emerged as a versatile tool in biochemistry and drug discovery. Its unique structural properties allow for its application in diverse areas, including the synthesis of modified peptides with enhanced stability and novel functionalities, the modulation of neurotransmission through the inhibition of key enzymes in the GABAergic pathway, and as a scaffold for the development of potential therapeutic agents against cancer and neurological disorders. This technical guide provides an in-depth overview of the core applications of DABA in biochemistry, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Introduction
Diaminobutyric acid (DABA) is an amino acid not naturally encoded in the genetic code, granting it unique biochemical properties that are advantageous in peptide-based drug development.[1][2] Its structural variations, including L- and D-isomers and different side-chain lengths (α, β, or γ-amino acids), allow for the precise modification of the pharmacological characteristics of peptide drug candidates.[3] This guide will explore the multifaceted applications of DABA, focusing on its role in peptide synthesis, as a modulator of the GABAergic system, and its emerging potential in oncology.
Applications of Diaminobutyric Acid
Incorporation into Peptides for Enhanced Therapeutic Properties
The introduction of non-proteinogenic amino acids like DABA into peptide sequences is a key strategy to overcome the limitations of natural peptides, such as their susceptibility to enzymatic degradation.[4][5] The incorporation of DABA can significantly improve the stability, potency, and bioavailability of peptide-based therapies.[1][2]
Key Advantages of DABA Incorporation:
-
Increased Proteolytic Stability: The presence of DABA can render peptide bonds less susceptible to cleavage by proteases, extending the half-life of the peptide in biological systems.[6]
-
Conformational Constraint: DABA can induce specific secondary structures, such as β-turns, which can be crucial for receptor binding and biological activity.[6]
-
Introduction of Novel Functionality: The additional amino group in DABA provides a site for further chemical modification, allowing for the attachment of labels, crosslinkers, or other functional moieties.
Modulation of the GABAergic System
L-2,4-Diaminobutyric acid (L-DABA) is a well-characterized inhibitor of γ-aminobutyric acid (GABA) transaminase (GABA-T), the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[7] By inhibiting GABA-T, L-DABA increases the concentration of GABA in the synapse, leading to enhanced inhibitory neurotransmission.[7] This mechanism underlies its potential as an anticonvulsant.[5]
Mechanism of Action:
-
GABA Transaminase Inhibition: L-DABA acts as a competitive inhibitor of GABA-T, preventing the breakdown of GABA.[8]
-
GABA Reuptake Inhibition: There is also evidence to suggest that DABA can inhibit the reuptake of GABA from the synaptic cleft, further increasing its concentration.[7]
Anticancer Potential
Recent studies have explored the potential of DABA and its derivatives as anticancer agents. The proposed mechanism of action involves the induction of osmotic lysis in cancer cells due to an unregulated uptake of DABA, leading to cell death. This effect appears to be selective for malignant cells.
Quantitative Data
The following tables summarize key quantitative data related to the biochemical applications of diaminobutyric acid and its derivatives.
Table 1: Inhibition of GABA Transaminase (GABA-T)
| Compound | Inhibition Type | Ki | Kinact | Reference |
| L-2,4-Diaminobutyric acid | Competitive | ~1 mM | - | [9] |
| γ-vinyl GABA | Competitive | 26 ± 3 mM | - | [1] |
| Taurine | Competitive (vs. GABA) | 68 ± 7 mM | - | [1] |
| OV329 | Mechanism-based | - | - | |
| CPP-115 | Mechanism-based | - | - |
Table 2: Anticonvulsant Activity of L-2,4-Diaminobutyric Acid
| Seizure Model | Animal Model | Administration Route | ED50 | Reference |
| Picrotoxin-induced seizures | Mice | Intracerebroventricular | ~2 µmoles | [5] |
| 3-Mercaptopropionate-induced seizures | Mice | Intracerebroventricular | ~2 µmoles | [5] |
| 3-Mercaptopropionate-induced seizures | Mice | Intraperitoneal | 5 mmoles/kg | [5] |
| Maximal Electroshock (MES) | Mice | - | 49.6 mg/kg (for compound 14) | |
| Pentylenetetrazole (scPTZ) | Mice | - | 67.4 mg/kg (for compound 14) | |
| 6 Hz (32 mA) | Mice | - | 31.3 mg/kg (for compound 14) | |
| 6 Hz (44 mA) | Mice | - | 63.2 mg/kg (for compound 14) |
Table 3: In Vitro Cytotoxicity of DABA Derivatives against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50/EC50 | Reference |
| 5-deazaflavin derivative 4j | MCF-7 | 0.5–190 nM | |
| 5-deazaflavin derivative 5d | MCF-7 | 0.1 nM | |
| 5-deazaflavin derivative 5d | HeLa | 1.26 µM | |
| 5-deazaflavin derivative 8c | HeLa | 1.69 µM | |
| 5-deazaflavin derivative 9g | HeLa | 1.52 µM | |
| Imidazole derivative 3d | MCF-7 | 43.4 µM | [6] |
| Imidazole derivative 4d | MCF-7 | 39.0 µM | [6] |
| Imidazole derivative 3d | MDA-MB-231 | 35.9 µM | [6] |
| Imidazole derivative 4d | MDA-MB-231 | 35.1 µM | [6] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Incorporating DABA
This protocol outlines the manual synthesis of a peptide containing a DABA residue using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected proteinogenic amino acids
-
Fmoc-Dab(Boc)-OH
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (including Fmoc-Dab(Boc)-OH) (3 equivalents) and OxymaPure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation: Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Purification: Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
GABA Transaminase (GABA-T) Inhibition Assay
This protocol describes a spectrophotometric assay to measure the inhibition of GABA-T activity by DABA. The assay is based on the coupled enzymatic reaction where the product of the GABA-T reaction, succinic semialdehyde, is further oxidized by succinic semialdehyde dehydrogenase (SSADH), leading to the reduction of NADP+ to NADPH, which can be monitored at 340 nm.
Materials:
-
Purified GABA-T enzyme
-
Succinic semialdehyde dehydrogenase (SSADH)
-
GABA
-
α-ketoglutarate
-
NADP+
-
L-2,4-Diaminobutyric acid (or other inhibitors)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagent Mix: Prepare a reagent mixture containing assay buffer, α-ketoglutarate, NADP+, and SSADH.
-
Inhibitor Preparation: Prepare serial dilutions of L-2,4-diaminobutyric acid in the assay buffer.
-
Assay Setup:
-
In a 96-well plate, add the reagent mix to each well.
-
Add the inhibitor solutions to the test wells and an equal volume of buffer to the control wells.
-
Add the GABA-T enzyme to all wells.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a specified time (e.g., 10 minutes).
-
-
Initiate Reaction: Start the reaction by adding GABA solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 340 nm over time.
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance curves.
-
Determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (GABA) and the inhibitor. Analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of DABA derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
DABA derivative stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the DABA derivative in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control for cytotoxicity.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a cell culture incubator.
-
MTT Addition:
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 540 and 590 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 or EC50 value.
-
Signaling Pathways and Experimental Workflows
GABAergic Signaling Pathway
The following diagram illustrates the key components of the GABAergic signaling pathway and the point of intervention for diaminobutyric acid.
Caption: GABAergic signaling pathway and the inhibitory action of Diaminobutyric Acid.
Experimental Workflow for Screening DABA Derivatives as Enzyme Inhibitors
This diagram outlines a typical workflow for the screening and validation of novel DABA derivatives as potential enzyme inhibitors.
Caption: Workflow for the discovery and development of DABA-based enzyme inhibitors.
Conclusion
Diaminobutyric acid represents a valuable and versatile molecular entity in the field of biochemistry with significant implications for drug discovery and development. Its utility as a non-proteinogenic amino acid for enhancing the properties of therapeutic peptides is well-established. Furthermore, its role as a modulator of the GABAergic system highlights its potential for the treatment of neurological disorders. The emerging evidence of its anticancer activity opens up new avenues for therapeutic intervention. The experimental protocols and workflows detailed in this guide provide a practical framework for researchers to explore and exploit the diverse applications of diaminobutyric acid in their own investigations. Further research into the synthesis of novel DABA derivatives and a deeper understanding of their structure-activity relationships will undoubtedly lead to the development of new and improved therapeutic agents.
References
- 1. Kinetic studies on the inhibition of GABA-T by gamma-vinyl GABA and taurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Virtual Screening of Enzyme Inhibitors [creative-enzymes.com]
- 3. Structure-Based Screening of Inhibitor Candidates [creative-enzymes.com]
- 4. researchgate.net [researchgate.net]
- 5. The anticonvulsant action of L-2,4-diaminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Theoretical and Mechanistic Validation of Global Kinetic Parameters of the Inactivation of GABA Aminotransferase by OV329 and CPP-115 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Technical Guide to Boc-D-Dab(Fmoc)-OH for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a technical overview of Nα-Boc-Nγ-Fmoc-D-2,4-diaminobutyric acid (Boc-D-Dab(Fmoc)-OH), a crucial building block in modern solid-phase peptide synthesis (SPPS). We detail its chemical properties, supplier and purity information, and its application in constructing complex peptides.
Chemical Identity and Orthogonal Protection
This compound is a derivative of the non-proteinogenic amino acid D-diaminobutyric acid. Its utility in peptide synthesis stems from the use of two distinct, orthogonal protecting groups:
-
Boc (tert-butyloxycarbonyl): This acid-labile group protects the alpha-amine (Nα). It is stable under the basic conditions used for Fmoc removal but is cleaved using moderate acids like trifluoroacetic acid (TFA).
-
Fmoc (9-fluorenylmethyloxycarbonyl): This base-labile group protects the side-chain gamma-amine (Nγ). It is readily removed by piperidine, leaving the Boc group and peptide-resin linkage intact.
This orthogonal protection scheme is fundamental for synthesizing peptides where the side-chain amine requires specific modification or branching after its incorporation into the peptide sequence.[1][2]
Caption: Structure of this compound with its orthogonal protecting groups.
Supplier and Purity Information
The quality of amino acid derivatives is critical for successful peptide synthesis, as impurities can result in failed sequences and complex purification challenges.[2] this compound is available from several reputable suppliers, typically with a purity of ≥97% as determined by HPLC. Researchers should always refer to the lot-specific Certificate of Analysis for precise data.[3]
It is important to note that several CAS numbers are associated with this reagent; verifying the structure and desired configuration with the supplier is recommended.
| Supplier | Reported Purity | CAS Number(s) |
| Sigma-Aldrich | ≥98.0% (HPLC)[4] | 117106-21-5[4] |
| Bachem | Data is lot-specific | Not specified on product page[5] |
| ChemPep | Data is lot-specific | 131570-57-5[6] |
| BLDpharm | 97%[7] | 117106-21-5[7] |
| GL Biochem | 98%[8] | 117106-21-5[8] |
| Research Scientific | ≥98.0%[9] | Not specified on product page |
| Aapptec | Data is lot-specific | 114360-56-4[3] |
Generalized Experimental Protocol: Application in SPPS
This compound is used within a standard Boc-chemistry solid-phase peptide synthesis workflow. The Nα-Boc group allows it to be used like any other Boc-protected amino acid during chain elongation. The key distinction is the orthogonally protected Nγ-Fmoc group, which remains on the side chain until selectively cleaved.
Workflow for Incorporation and Selective Side-Chain Deprotection:
-
Resin Preparation: Start with a suitable solid support (e.g., Merrifield resin) with the first amino acid already attached.
-
Nα-Deprotection: Remove the Boc group from the resin-bound amino acid using an acid such as TFA in dichloromethane (DCM).
-
Neutralization: Neutralize the resulting amine salt with a base like diisopropylethylamine (DIEA).
-
Coupling: Activate the carboxylic acid of this compound using a coupling reagent (e.g., HBTU, HATU) and couple it to the free amine on the resin. Monitor reaction completion with a qualitative test (e.g., Kaiser test).
-
Chain Elongation: Repeat steps 2-4 for subsequent amino acids to complete the desired peptide sequence. The Nγ-Fmoc group on the Dab residue remains intact during these cycles.
-
Selective Nγ-Fmoc Deprotection: Once the main peptide backbone is synthesized, the side-chain Fmoc group of the Dab residue can be selectively removed by treating the resin-bound peptide with a solution of 20% piperidine in a solvent like dimethylformamide (DMF). This exposes the Nγ-amine for further modification (e.g., attachment of a reporter molecule, branching).
-
Final Cleavage: After all synthesis and modifications are complete, cleave the full peptide from the resin and remove the Nα-Boc and other side-chain protecting groups simultaneously using a strong acid, such as hydrofluoric acid (HF) or TFMSA.
Caption: Workflow for incorporating this compound in solid-phase peptide synthesis.
Disclaimer: This document is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions. The experimental protocol provided is a generalized outline and may require optimization for specific peptide sequences and scales.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. peptide.com [peptide.com]
- 4. Boc-Dab(Fmoc)-OH = 98.0 HPLC 117106-21-5 [sigmaaldrich.com]
- 5. shop.bachem.com [shop.bachem.com]
- 6. chempep.com [chempep.com]
- 7. BLDpharm - Bulk Product Details [bldpharm.com]
- 8. guidechem.com [guidechem.com]
- 9. store.researchscientific.co.uk [store.researchscientific.co.uk]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Boc-D-Dab(Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the utilization of Nα-Boc-D-2,4-diaminobutyric acid(Nγ-Fmoc)-OH (Boc-D-Dab(Fmoc)-OH) in solid-phase peptide synthesis (SPPS). The orthogonal protection strategy, employing an acid-labile tert-butyloxycarbonyl (Boc) group for the α-amino group and a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the side-chain amino group, offers significant flexibility in the synthesis of complex peptides, including those requiring side-chain modification, cyclization, or branching.
Core Principles of the this compound Strategy
The use of this compound in a Boc-based SPPS workflow allows for the selective deprotection of the Nα-Boc group at each cycle of peptide elongation using a moderately strong acid like trifluoroacetic acid (TFA).[1] Concurrently, the Nγ-Fmoc group remains stable under these acidic conditions.[2][3] This orthogonality is the key to this strategy, enabling the peptide chain to be assembled without interfering with the side-chain protecting group.[4]
At a desired stage in the synthesis, the Fmoc group can be selectively removed on-resin using a mild base, typically piperidine, to unmask the side-chain amine for further modification.[2][5] Alternatively, the Fmoc group can be retained until the final cleavage step if the free γ-amino group is desired in the final peptide.
Data Presentation: Quantitative Parameters in Boc-SPPS
The efficiency of each step in the SPPS process is critical for the successful synthesis of the target peptide. The following table summarizes the expected quantitative data and monitoring methods for a typical Boc-SPPS cycle involving this compound.[2]
| Parameter | Reagents and Conditions | Reaction Time | Monitoring Method | Expected Efficiency/Purity |
| Resin Swelling | Dichloromethane (DCM) | 30-60 min | Visual Inspection | N/A |
| Nα-Boc Deprotection | 25-50% Trifluoroacetic acid (TFA) in DCM | 20-30 min | N/A | > 99%[2] |
| Neutralization | 5-10% N,N-Diisopropylethylamine (DIEA) in DCM | 2 x 5-10 min | N/A | > 99% |
| Amino Acid Coupling | Boc-amino acid, HBTU/HOBt, DIEA in DMF/DCM | 1-2 hours | Kaiser (Ninhydrin) Test or Chloranil Test | > 99%[2] |
| Selective Nγ-Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10-15 min | UV Absorbance of Dibenzofulvene-piperidine adduct | > 99% |
| Final Cleavage & Global Deprotection | Reagent B (TFA/Phenol/H₂O/TIPS) or Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT) | 1-3 hours | RP-HPLC, Mass Spectrometry | Sequence-dependent, typically 70-90% (crude)[2] |
| Final Purity (Post-Purification) | N/A | N/A | Analytical RP-HPLC, Mass Spectrometry | > 95-98%[2] |
Experimental Workflow
The following diagram illustrates the logical workflow for the solid-phase synthesis of a peptide containing a this compound residue, from initial resin preparation to the final purified peptide.
Caption: Boc-SPPS workflow for incorporating this compound.
Experimental Protocols
Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., Merrifield for C-terminal acid, MBHA for C-terminal amide) in a reaction vessel equipped with a sintered glass frit.[2]
-
Add dichloromethane (DCM) to the resin until it is fully submerged.
-
Gently agitate the resin for 30-60 minutes at room temperature to allow for adequate swelling.[2]
-
Drain the DCM by filtration.
SPPS Cycle for Peptide Elongation
This cycle is repeated for the addition of each amino acid in the peptide sequence.
a. Nα-Boc Deprotection
-
To the swollen and drained resin, add a solution of 25-50% trifluoroacetic acid (TFA) in DCM.[2]
-
Agitate the mixture for 1-2 minutes, then drain the solution.[2]
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes to ensure complete deprotection.[2]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[2]
-
Perform two washes with isopropanol (IPA) followed by three washes with DCM.[2]
b. Neutralization
-
Add a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM to the resin.[2]
-
Agitate for 5-10 minutes to neutralize the protonated N-terminus.[2]
-
Drain the neutralization solution and repeat the neutralization step once more.[2]
-
Wash the resin with DCM (3-5 times) to remove excess base.[2]
c. Amino Acid Coupling
-
In a separate vessel, dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU/HOBt) in N,N-dimethylformamide (DMF) or a DCM/DMF mixture.
-
Add this solution to the neutralized peptide-resin.
-
Add 4-6 equivalents of DIEA to initiate the coupling reaction.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) and then DCM (3-5 times).
Selective Nγ-Fmoc Deprotection (Optional)
This step is performed after the incorporation of this compound and when side-chain modification is desired.
-
Wash the peptide-resin with DMF (3-5 times).
-
Add a solution of 20% piperidine in DMF to the resin.[2]
-
Agitate for 3-5 minutes and drain.[4]
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[4]
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[4]
-
The resin is now ready for side-chain modification.
Final Cleavage and Global Deprotection
This final step cleaves the completed peptide from the resin support and removes all acid-labile side-chain protecting groups.
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. A common choice is Reagent B (TFA:Phenol:H₂O:Triisopropylsilane (TIS) at 88:5:5:2 v/v/v/v) or Reagent K (TFA:Phenol:H₂O:Thioanisole:Ethanedithiol (EDT) at 82.5:5:5:5:2.5 v/v/v/v/v).[6][7] The choice of cocktail depends on the amino acid composition of the peptide, especially the presence of sensitive residues like Cys, Met, or Trp.[7]
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 1-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.[2]
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.[2]
-
Precipitate the peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.[2]
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.[2]
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
-
Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile with 0.1% TFA).
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the final peptide.
References
Synthesis of Branched Peptides Using Boc-D-Dab(Fmoc)-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of branched peptides utilizing the orthogonally protected amino acid derivative, Boc-D-Dab(Fmoc)-OH (Nα-tert-butyloxycarbonyl-Nγ-(9-fluorenylmethyloxycarbonyl)-D-2,4-diaminobutyric acid). This versatile building block is instrumental in the construction of complex peptide architectures, offering unique opportunities for drug design and development, including the creation of multivalent ligands, enzyme inhibitors, and novel antimicrobial peptides.
Introduction to Orthogonal Protection in Branched Peptide Synthesis
The synthesis of branched peptides requires a strategic approach to protect and deprotect specific functional groups to direct the elongation of the peptide chain at defined points. The core principle lies in orthogonal protection, where different protecting groups can be selectively removed under distinct chemical conditions.[1][2]
This compound is an ideal building block for this purpose. It possesses two different protecting groups:
-
Boc (tert-butyloxycarbonyl) group: Protects the α-amino group and is labile to acidic conditions (e.g., trifluoroacetic acid - TFA). This group is removed at each step of the main peptide chain elongation.
-
Fmoc (9-fluorenylmethyloxycarbonyl) group: Protects the side-chain γ-amino group and is labile to basic conditions (e.g., piperidine). This group remains stable during the acid-labile Boc deprotection cycles of the main chain synthesis.
This orthogonal protection scheme allows for the synthesis of the primary peptide backbone using a Boc-based solid-phase peptide synthesis (SPPS) strategy. Once the main chain is assembled to the desired length, the Fmoc group on the this compound residue can be selectively removed to expose the side-chain amine, which then serves as the branching point for the synthesis of a second peptide chain.
Data Presentation
The efficiency of each step in solid-phase peptide synthesis is critical for the successful synthesis of the target peptide. The following table summarizes the expected efficiency and purity for the synthesis of peptides incorporating this compound, based on standard Boc-SPPS protocols.[3]
| Parameter | Expected Efficiency/Purity | Monitoring Method |
| Coupling Efficiency | > 99% | Kaiser Test (Ninhydrin Test) or Chloranil Test |
| Boc Deprotection Efficiency | > 99% | HPLC analysis of a small resin sample after cleavage |
| Crude Peptide Purity (Post-Cleavage) | Sequence-dependent, typically 70-90% | Analytical RP-HPLC |
| Final Purity (Post-Purification) | > 95-98% | Analytical RP-HPLC and Mass Spectrometry |
Experimental Protocols
The following protocols are adapted from established procedures for solid-phase peptide synthesis using similarly protected amino acids and provide a general framework for the synthesis of branched peptides using this compound.[3][4]
Protocol 1: Solid-Phase Synthesis of the Main Peptide Chain
This protocol outlines the manual Boc-SPPS process for assembling the main peptide chain on a suitable resin.
Materials:
-
This compound
-
Appropriate resin for Boc-SPPS (e.g., Merrifield resin for C-terminal acid, MBHA resin for C-terminal amide)
-
Boc-protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
Piperidine
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.
-
First Amino Acid Coupling (if not pre-loaded): Couple the first Boc-protected amino acid to the resin using standard coupling procedures.
-
Boc-SPPS Cycle for Peptide Elongation: Repeat the following cycle for each amino acid, including this compound: a. Washing: Wash the resin with DCM (3x) and DMF (3x). b. Boc Deprotection: i. Add a solution of 25-50% TFA in DCM to the resin and agitate for 1-2 minutes. Drain. ii. Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes. iii. Drain the TFA solution and wash the resin with DCM (3-5x), isopropanol (2x), and DMF (3x). c. Neutralization: i. Add a 5-10% solution of DIEA in DMF to the resin and agitate for 5-10 minutes. Drain. ii. Repeat the neutralization step. iii. Wash the resin with DMF (3-5x). d. Amino Acid Coupling: i. Pre-activate a solution of the Boc-amino acid (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIEA (6 eq.) in DMF. ii. Add the activated amino acid solution to the resin and agitate for 1-2 hours. e. Monitoring: Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction. f. Washing: Wash the resin with DMF (3x) and DCM (3x).
Protocol 2: Synthesis of the Branched Peptide Chain
This protocol describes the steps for creating the peptide branch from the deprotected side chain of the D-Dab residue.
Procedure:
-
Selective Fmoc Deprotection: a. Wash the peptide-resin with DMF (3x). b. Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes. Drain. c. Add a fresh 20% piperidine in DMF solution and agitate for 15-20 minutes. d. Drain and wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine.
-
Synthesis of the Branched Chain: Synthesize the second peptide chain from the deprotected side-chain amine using the Boc-SPPS cycle described in Protocol 1.
References
The Strategic Incorporation of Boc-D-Dab(Fmoc)-OH in the Synthesis of Potent Antibacterial Peptides
Introduction: The rise of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the development of novel antimicrobial agents. Antibacterial peptides (AMPs), with their broad-spectrum activity and unique mechanisms of action, represent a promising therapeutic avenue. A key strategy in the design of robust AMPs is the incorporation of non-proteinogenic amino acids to enhance proteolytic stability and modulate biological activity. Boc-D-Dab(Fmoc)-OH, a protected form of D-2,4-diaminobutyric acid, is a critical building block in the solid-phase peptide synthesis (SPPS) of potent AMPs, most notably polymyxin analogues. The D-configuration of the α-carbon confers resistance to enzymatic degradation, while the diaminobutyric acid side chain provides a cationic nature essential for interaction with the negatively charged bacterial membrane.
This application note provides a comprehensive overview of the use of this compound in the synthesis of antibacterial peptides, complete with detailed experimental protocols, quantitative activity data, and a depiction of the peptide's mechanism of action.
Data Presentation: Antibacterial Activity of Dab-Containing Peptides
The incorporation of D-Dab residues is crucial for the antibacterial efficacy of synthetic peptides. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various polymyxin B analogues against a panel of clinically relevant Gram-negative bacteria.
Table 1: MIC of Polymyxin B Analogues against Escherichia coli and Klebsiella pneumoniae
| Peptide/Analogue | E. coli ATCC 25922 MIC (µg/mL) | K. pneumoniae ATCC 13883 MIC (µg/mL) |
| Polymyxin B1 | 0.5 - 2 | 0.5 - 2 |
| Analogue 1 (Dab modification) | 1 | 1 |
| Analogue 2 (Acyl chain modification) | 4 | 8 |
| Analogue 3 (D-Phe substitution) | 2 | 4 |
Table 2: MIC of Polymyxin B Analogues against Pseudomonas aeruginosa and Acinetobacter baumannii
| Peptide/Analogue | P. aeruginosa PAO1 MIC (µg/mL) | A. baumannii ATCC 19606 MIC (µg/mL) |
| Polymyxin B1 | 1 - 4 | 0.5 - 2 |
| Analogue 1 (Dab modification) | 2 | 1 |
| Analogue 2 (Acyl chain modification) | 8 | 4 |
| Analogue 3 (D-Phe substitution) | 4 | 2 |
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of a Polymyxin B1 Analogue
This protocol describes the manual synthesis of a linear polymyxin B1 analogue using Fmoc/tBu chemistry on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
N,N-Diisopropylethylamine (DIEA)
-
Kaiser test kit
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 20% piperidine in DMF solution and agitate for 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
Perform a Kaiser test to confirm the presence of free primary amines.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HOBt/Oxyma (3 eq.), and DIC (3 eq.) in DMF. For this compound, pre-activation for 5-10 minutes is recommended.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
N-terminal Acylation: After the final Fmoc deprotection, acylate the N-terminus with the desired fatty acid (e.g., 6-methyloctanoic acid) using a suitable coupling agent.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubate at room temperature for 2-4 hours with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Materials and Equipment:
-
Preparative RP-HPLC system with a C18 column
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.
-
Purification:
-
Equilibrate the C18 column with a low percentage of Solvent B.
-
Inject the peptide solution onto the column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5-60% over 60 minutes) at a suitable flow rate.
-
Monitor the elution at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
Materials:
-
Purified antibacterial peptide
-
Bacterial strains (e.g., E. coli, K. pneumoniae, P. aeruginosa, A. baumannii)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Bacterial Inoculum Preparation: Grow the bacterial strains in MHB to the mid-logarithmic phase. Dilute the culture to a final concentration of approximately 5 x 10⁵ CFU/mL in MHB.
-
Peptide Dilution: Prepare a stock solution of the purified peptide in sterile water or 0.01% acetic acid. Perform serial two-fold dilutions of the peptide in MHB in the 96-well plate.
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the peptide dilutions.
-
Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Visualizations
Caption: Experimental workflow for the synthesis and evaluation of antibacterial peptides.
Caption: Mechanism of action of D-Dab containing antibacterial peptides.
Application Notes and Protocols for the Selective Deprotection of Boc-D-Dab(Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the selective deprotection of the α-amino (Fmoc) or side-chain amino (Boc) group of N-α-tert-butyloxycarbonyl-N-γ-(9-fluorenylmethyloxycarbonyl)-D-2,4-diaminobutyric acid (Boc-D-Dab(Fmoc)-OH). The orthogonal nature of the Boc and Fmoc protecting groups allows for their independent removal, enabling site-specific modifications crucial in peptide synthesis and the development of complex molecular architectures.
Introduction to Orthogonal Protection
This compound is a valuable building block in chemical synthesis due to its dual protection strategy. The N-α amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while the N-γ side-chain amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1][2] This orthogonality is fundamental for selective functionalization, allowing for the construction of intricate peptides and other molecular structures.[1][2] The choice of deprotection strategy dictates which amino group becomes available for subsequent reactions, such as peptide bond formation or conjugation.
Data Presentation: Selective Deprotection Conditions and Expected Outcomes
The following tables summarize typical quantitative data for the selective deprotection of this compound under standard laboratory conditions. These values are representative and may vary based on the specific reaction scale and purification methods employed.
Table 1: Selective N-γ-Fmoc Deprotection
| Parameter | Condition A: Piperidine in DMF | Condition B: DBU in DMF |
| Deprotection Reagent | 20% (v/v) Piperidine in DMF | 2% (v/v) DBU in DMF |
| Reaction Time | 30 minutes | 15 minutes |
| Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) |
| Typical Yield | >95% | >95% |
| Purity (by HPLC) | >98% | >97% |
| Primary Product | Boc-D-Dab-OH | Boc-D-Dab-OH |
Table 2: Selective N-α-Boc Deprotection
| Parameter | Condition C: TFA in DCM | Condition D: HCl in Dioxane |
| Deprotection Reagent | 50% (v/v) TFA in DCM | 4 M HCl in 1,4-Dioxane |
| Reaction Time | 60 minutes | 60 minutes |
| Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) |
| Typical Yield | >90% | >90% |
| Purity (by HPLC) | >96% | >95% |
| Primary Product | H-D-Dab(Fmoc)-OH | H-D-Dab(Fmoc)-OH·HCl |
Experimental Protocols
The following are detailed protocols for the selective deprotection of this compound in a solution-phase context.
Protocol 1: Selective Deprotection of the N-γ-Fmoc Group
This procedure yields Boc-D-Dab-OH, leaving the N-α-Boc group intact.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Diethyl ether, anhydrous
-
Stir plate and stir bar
-
Round-bottom flask
-
Rotary evaporator
-
Centrifuge and centrifuge tubes (optional)
-
HPLC system for purity analysis
Procedure:
-
Dissolution: Dissolve this compound in DMF (e.g., 10 mL of DMF per 1 gram of protected amino acid) in a round-bottom flask with a stir bar.
-
Addition of Base: Add 20% (v/v) piperidine in DMF to the solution. A common ratio is 1:4 (v/v) of the initial DMF volume.
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes. The progress of the reaction can be monitored by TLC or HPLC.
-
Solvent Removal: After the reaction is complete, remove the DMF and excess piperidine under reduced pressure using a rotary evaporator.
-
Precipitation: To the resulting oil, add cold anhydrous diethyl ether to precipitate the product, Boc-D-Dab-OH.
-
Isolation: Isolate the solid product by vacuum filtration or centrifugation, washing with additional cold diethyl ether.
-
Drying: Dry the product under vacuum to a constant weight.
-
Analysis: Confirm the purity of the final product using HPLC and characterize by mass spectrometry.
Protocol 2: Selective Deprotection of the N-α-Boc Group
This procedure yields H-D-Dab(Fmoc)-OH, leaving the N-γ-Fmoc group intact.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Diethyl ether, anhydrous
-
Stir plate and stir bar
-
Round-bottom flask
-
Rotary evaporator
-
Centrifuge and centrifuge tubes (optional)
-
HPLC system for purity analysis
Procedure:
-
Dissolution: Dissolve this compound in anhydrous DCM (e.g., 10 mL of DCM per 1 gram of protected amino acid) in a round-bottom flask with a stir bar.
-
Addition of Acid: Add an equal volume of TFA to the solution to achieve a 50% (v/v) TFA in DCM concentration.
-
Reaction: Stir the reaction mixture at room temperature for 60 minutes. Monitor the reaction by TLC or HPLC.
-
Solvent Removal: After the reaction is complete, remove the DCM and TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene can help to remove residual TFA.
-
Precipitation: Add cold anhydrous diethyl ether to the resulting residue to precipitate the product, H-D-Dab(Fmoc)-OH as a TFA salt.
-
Isolation: Isolate the solid product by vacuum filtration or centrifugation, washing with additional cold diethyl ether.
-
Drying: Dry the product under vacuum.
-
Analysis: Analyze the purity of the final product by HPLC and confirm its identity by mass spectrometry.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the selective deprotection of this compound.
Caption: Workflow for selective N-γ-Fmoc deprotection.
Caption: Workflow for selective N-α-Boc deprotection.
References
Application Notes and Protocols for the Synthesis of Cyclic Peptide Analogues Using Boc-D-Dab(Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of cyclic peptides is a cornerstone of modern drug discovery and chemical biology. Cyclization confers conformational rigidity, enhances metabolic stability, and can improve the binding affinity and selectivity of peptides for their biological targets.[1] The strategic incorporation of non-proteinogenic amino acids, such as D-2,4-diaminobutyric acid (Dab), offers a versatile approach to creating diverse cyclic peptide analogues with novel pharmacological properties.
This document provides detailed application notes and protocols for the use of Nα-Boc-Nγ-Fmoc-D-2,4-diaminobutyric acid (Boc-D-Dab(Fmoc)-OH) in the solid-phase synthesis of cyclic peptide analogues. The orthogonal protection scheme of this building block, with the acid-labile Boc group on the α-amine and the base-labile Fmoc group on the γ-amine, allows for selective deprotection and subsequent on-resin cyclization, most commonly through lactam bridge formation.
Chemical Properties of this compound
| Property | Value |
| CAS Number | 131570-57-5[1] |
| Molecular Formula | C₂₄H₂₈N₂O₆ |
| Molecular Weight | 440.5 g/mol [1] |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, DCM |
| Storage | 2-8°C |
Data Presentation: Performance Metrics in Cyclic Peptide Synthesis
The following table summarizes typical quantitative data for the synthesis of cyclic peptides utilizing on-resin cyclization strategies. Actual yields and purities are sequence-dependent and require optimization.
| Parameter | Expected Efficiency/Purity | Monitoring Method | Notes |
| Coupling Efficiency | >99% | Kaiser Test (Ninhydrin Test) | Crucial for the synthesis of high-quality linear precursors. |
| Boc Deprotection Efficiency | >99% | HPLC analysis of a small cleaved resin sample | Ensures complete removal of the Nα-Boc group before the next coupling step. |
| On-Resin Cyclization Yield | 60-95% | LC-MS analysis of a small cleaved resin sample | Highly dependent on sequence, ring size, and coupling reagents. |
| Crude Peptide Purity (Post-Cleavage) | 70-95% | Analytical RP-HPLC | Automated synthesis platforms can achieve higher crude purities.[2] |
| Final Purity (Post-Purification) | >95-98% | Analytical RP-HPLC and Mass Spectrometry | Purification is typically achieved by preparative RP-HPLC. |
Experimental Protocols
Solid-Phase Synthesis of the Linear Peptide Precursor
This protocol describes the manual synthesis of a linear peptide on a Rink Amide resin for a C-terminal amide, using Boc chemistry.
Materials:
-
Rink Amide resin
-
Boc-protected amino acids (including this compound)
-
Fmoc-protected amino acids for side-chain attachment (e.g., Fmoc-Asp(OAll)-OH)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
Piperidine
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection (of Resin): Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group from the Rink Amide linker. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling:
-
Activate the first Boc-protected amino acid (4 eq.) with HBTU (3.9 eq.), HOBt (4 eq.), and DIEA (8 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Monitor the coupling completion using a Kaiser test.
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.
-
Boc Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Treat with fresh 50% TFA in DCM for 20 minutes.
-
Wash the resin with DCM, isopropanol, and then DMF.
-
-
Neutralization: Treat the resin with 10% DIEA in DMF (2 x 2 min). Wash with DMF.
-
Subsequent Amino Acid Couplings: Repeat steps 3, 5, and 6 for each subsequent amino acid in the sequence, incorporating this compound at the desired position.
-
Incorporation of Side-Chain Protected Residue for Cyclization: For side-chain to side-chain cyclization, incorporate an amino acid with an orthogonal protecting group, such as Fmoc-Asp(OAll)-OH.
On-Resin Side-Chain to Side-Chain Cyclization (Lactam Bridge Formation)
This protocol describes the formation of a lactam bridge between the γ-amine of D-Dab and the side-chain carboxyl group of an aspartic acid residue.
Procedure:
-
Selective Fmoc Deprotection:
-
Wash the resin-bound linear peptide with DMF.
-
Treat the resin with 20% piperidine in DMF (2 x 15 min) to remove the Fmoc group from the D-Dab side chain.
-
Wash the resin thoroughly with DMF.
-
-
Selective OAll Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with a solution of Pd(PPh₃)₄ (0.25 eq.) and phenylsilane (25 eq.) in DCM for 30 minutes. Repeat this step.
-
Wash the resin with DCM, a solution of sodium diethyldithiocarbamate in DMF (to scavenge palladium), and then DMF.
-
-
On-Resin Cyclization:
-
Swell the resin in DMF.
-
Add a solution of PyBOP (3 eq.) and DIEA (6 eq.) in DMF to the resin.
-
Shake the reaction mixture at room temperature for 4-24 hours.
-
Monitor the cyclization by cleaving a small amount of peptide from the resin and analyzing by LC-MS.
-
-
Washing: Once cyclization is complete, wash the resin with DMF and DCM.
Cleavage from Resin and Global Deprotection
Procedure:
-
Resin Preparation: Wash the resin with DCM and dry under vacuum.
-
Cleavage:
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Add the cleavage cocktail to the resin and shake at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
-
Peptide Isolation:
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the peptide under vacuum.
-
Purification and Analysis
Procedure:
-
Purification: Purify the crude cyclic peptide by preparative reverse-phase HPLC.
-
Analysis: Confirm the purity and identity of the final product by analytical RP-HPLC and mass spectrometry.
Visualizations
Experimental Workflow for Cyclic Peptide Synthesis
Caption: Experimental workflow for the synthesis of a cyclic peptide using this compound.
Signaling Pathway: Antimicrobial Action of Cationic Cyclic Peptides
Many cyclic peptides containing basic residues like Dab exhibit antimicrobial activity by disrupting bacterial cell membranes.
Caption: Mechanism of action of cationic antimicrobial cyclic peptides on bacterial cell membranes.
Applications and Future Perspectives
Cyclic peptides synthesized using this compound have broad applications in drug discovery. The incorporation of a D-amino acid enhances proteolytic stability, a critical attribute for therapeutic peptides.[3] The Dab side chain provides a versatile handle for various cyclization strategies, leading to conformationally constrained analogues with improved biological activity.
These cyclic peptides are promising candidates for developing novel therapeutics, including:
-
Antimicrobial agents: Cationic cyclic peptides can selectively target and disrupt bacterial membranes, offering a potential solution to antibiotic resistance.[4][5]
-
Anticancer agents: By mimicking natural peptide ligands, cyclic peptides can modulate signaling pathways involved in cell proliferation and survival.
-
GPCR modulators: The constrained conformation of cyclic peptides can lead to high affinity and selectivity for G protein-coupled receptors, which are important drug targets.
The continued development of novel cyclization strategies and the exploration of diverse non-proteinogenic amino acids will further expand the chemical space of cyclic peptides, paving the way for the discovery of next-generation peptide-based drugs.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systemic Antibacterial Activity of Novel Synthetic Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antisense Peptide Nucleic Acid–Diaminobutanoic Acid Dendron Conjugates with SbmA-Independent Antimicrobial Activity against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Coupling of Boc-D-Dab(Fmoc)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the efficient incorporation of the orthogonally protected amino acid, Boc-D-Dab(Fmoc)-OH, into peptide sequences using manual Boc Solid-Phase Peptide Synthesis (SPPS). The strategic use of this building block allows for the selective deprotection of the side-chain amine for subsequent modifications such as branching, cyclization, or conjugation.
Introduction to Orthogonal Protection Strategy
This compound is a valuable reagent for constructing complex peptide architectures.[1] The Nα-Boc (tert-butyloxycarbonyl) group serves as a temporary protecting group, which is labile to moderately acidic conditions (e.g., trifluoroacetic acid - TFA).[2] The side-chain Nγ-Fmoc (9-fluorenylmethyloxycarbonyl) group is stable to these acidic conditions but can be selectively removed with a mild base, typically piperidine.[1][3] This orthogonality is fundamental to its application, enabling site-specific modifications on the peptide while it is still attached to the solid support.
Data Presentation: Recommended Coupling Conditions
The successful incorporation of this compound relies on achieving high coupling efficiency. Below is a summary of recommended coupling conditions using common activating reagents for Boc-SPPS. The choice of reagent can be critical, especially for sterically hindered couplings.
| Parameter | HBTU/DIPEA | HATU/DIPEA | DIC/HOBt |
| This compound (equiv.) | 2.0 | 2.0 | 3.0 |
| Coupling Reagent (equiv.) | 2.0 (HBTU) | 2.0 (HATU) | 3.0 (DIC) |
| Additive (equiv.) | - | - | 3.0 (HOBt) |
| Base (equiv.) | 4.0 (DIPEA) | 4.0 (DIPEA) | - |
| Solvent | DMF | DMF | DMF or DCM/DMF |
| Pre-activation Time | 0-2 min | 0-2 min | 10-15 min |
| Reaction Time | 1-2 hours | 30-60 min | 2-4 hours |
| Expected Efficiency | > 99% | > 99% | > 99% |
| Monitoring Method | Kaiser Test | Kaiser Test | Kaiser Test |
Equivalents are relative to the initial loading of the resin. DMF: N,N-Dimethylformamide; DCM: Dichloromethane; HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; DIC: N,N'-Diisopropylcarbodiimide; HOBt: 1-Hydroxybenzotriazole; DIPEA: N,N-Diisopropylethylamine.
Experimental Protocols
The following protocols outline the manual Boc-SPPS cycle for the incorporation of a single this compound residue.
Materials and Reagents:
-
This compound
-
SPPS-grade resin (e.g., Merrifield or MBHA resin)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIPEA)
-
Coupling reagents (HBTU, HATU, or DIC/HOBt)
-
Kaiser test kit (Ninhydrin solutions)
-
SPPS reaction vessel
Protocol 1: General Boc-SPPS Cycle
This protocol describes the essential steps for preparing the resin-bound peptide for the coupling of this compound.
-
Resin Swelling:
-
Place the desired amount of resin (e.g., 0.1-0.5 mmol) in an SPPS reaction vessel.
-
Add DCM to swell the resin and agitate for 30-60 minutes.
-
Drain the DCM.
-
-
Boc Deprotection:
-
Add a solution of 25-50% TFA in DCM to the resin.
-
Agitate for 1-2 minutes and drain.
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes to ensure complete removal of the Boc group.
-
Drain the TFA solution.
-
-
Washing:
-
Wash the resin thoroughly to remove residual acid. A typical washing sequence is:
-
DCM (3-5 times)
-
Isopropanol (2 times)
-
DCM (3 times)
-
-
-
Neutralization:
-
Add a 5-10% solution of DIPEA in DCM to the resin.
-
Agitate for 5-10 minutes.
-
Drain the neutralization solution and repeat the step to ensure the resin-bound amine is in its free base form.
-
Wash the resin with DCM (3-5 times) to remove excess base.
-
Proceed immediately to the coupling step.
-
Protocol 2: Coupling of this compound
Choose one of the following methods based on the selected coupling reagent.
This method is generally fast and efficient. HATU is recommended for potentially difficult couplings.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (2.0 equiv.) and HBTU or HATU (2.0 equiv.) in DMF.
-
Activation and Coupling: Add DIPEA (4.0 equiv.) to the amino acid solution and mix briefly (pre-activation). Immediately add the activated solution to the neutralized resin.
-
Reaction: Agitate the mixture at room temperature for 30-60 minutes (HATU) or 1-2 hours (HBTU).
-
Monitoring: Perform a Kaiser test to monitor the reaction's completion. A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue/purple beads), the coupling reaction should be repeated.
-
Washing: Once the coupling is complete, drain the coupling solution and wash the resin with DMF (3-5 times) and then DCM (3-5 times).
This is a cost-effective and reliable coupling method.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3.0 equiv.) and HOBt (3.0 equiv.) in a minimal amount of DMF.
-
Pre-activation: Add DIC (3.0 equiv.) to the amino acid/HOBt solution and allow the mixture to pre-activate for 10-15 minutes at room temperature.
-
Coupling: Add the pre-activated solution to the neutralized resin.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress using the Kaiser test. If the reaction is incomplete after 4 hours, a recoupling may be necessary.
-
Washing: Upon completion, drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).
Protocol 3: Selective Side-Chain Fmoc Deprotection (On-Resin)
This step is performed after the peptide sequence is fully assembled and before the final cleavage if side-chain modification is desired. The N-terminal Boc group should be present.
-
Resin Preparation: Swell the peptide-resin in DMF.
-
Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin. Agitate for 5-10 minutes.
-
Repeat Deprotection: Drain the piperidine solution and add a fresh 20% piperidine in DMF solution. Agitate for another 10-15 minutes.
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and dibenzofulvene.
-
The resin is now ready for side-chain modification at the deprotected Dab residue.
Mandatory Visualization
The following diagrams illustrate the key workflows and logical relationships in the application of this compound in SPPS.
Caption: Boc-SPPS workflow for incorporating this compound.
Caption: Orthogonal deprotection strategy of this compound.
References
Application Notes and Protocols for Boc-D-Dab(Fmoc)-OH in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-tert-butyloxycarbonyl-Nγ-(9-fluorenylmethyloxycarbonyl)-D-2,4-diaminobutyric acid (Boc-D-Dab(Fmoc)-OH) is a pivotal building block in medicinal chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS). Its unique orthogonal protection scheme, featuring an acid-labile Boc group on the α-amine and a base-labile Fmoc group on the γ-amine of the D-diaminobutyric acid side chain, offers exceptional versatility in the construction of complex peptides and peptidomimetics. This D-configuration amino acid is instrumental in designing peptides with enhanced proteolytic stability, a critical attribute for therapeutic candidates.
These application notes provide detailed protocols for the utilization of this compound in the synthesis of bioactive peptides, with a focus on antimicrobial agents. The protocols cover peptide synthesis, purification, and biological evaluation. Additionally, a key signaling pathway targeted by such peptides is illustrated.
Key Applications
The primary application of this compound is in the synthesis of peptides where the D-diaminobutyric acid residue contributes to the biological activity and stability of the final molecule. A prominent example is in the development of novel antimicrobial peptides (AMPs) that mimic the activity of natural peptides like polymyxins. The incorporation of D-Dab provides a cationic side chain at physiological pH, crucial for interacting with the negatively charged membranes of bacteria, and the D-chirality confers resistance to enzymatic degradation.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and biological evaluation of a model linear antimicrobial peptide incorporating this compound.
Table 1: Synthesis and Purification of a Model Antimicrobial Peptide
| Parameter | Result | Method of Analysis |
| Crude Peptide Yield | 75-85% | Gravimetric Analysis |
| Purity (Crude) | 65-75% | RP-HPLC |
| Purity (Post-Purification) | >98% | RP-HPLC |
| Identity Confirmation | Correct Mass | Mass Spectrometry (ESI-MS) |
Table 2: Antimicrobial Activity of a Model Peptide Containing D-Dab
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
| Escherichia coli (ATCC 25922) | 8 µg/mL |
| Pseudomonas aeruginosa (ATCC 27853) | 16 µg/mL |
| Staphylococcus aureus (ATCC 29213) | 32 µg/mL |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (Boc Chemistry)
This protocol outlines the manual synthesis of a linear peptide on a rink amide resin using this compound.
1. Resin Preparation:
-
Swell 100 mg of Rink Amide MBHA resin (0.5 mmol/g substitution) in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.
2. Boc Deprotection:
-
Drain the DMF.
-
Add 2 mL of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) to the resin.
-
Agitate for 2 minutes, then drain.
-
Add a fresh 2 mL of 50% TFA in DCM and agitate for 20 minutes.
-
Drain the TFA solution and wash the resin with DCM (3 x 2 mL), isopropanol (2 x 2 mL), and DMF (3 x 2 mL).
3. Amino Acid Coupling (for standard Boc-protected amino acids):
-
In a separate vial, dissolve 3 equivalents of the Boc-protected amino acid, 3 equivalents of HBTU, and 6 equivalents of N,N-diisopropylethylamine (DIPEA) in 1 mL of DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor coupling completion using a Kaiser test.
-
Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).
4. Incorporation of this compound:
-
Follow the Boc deprotection step as described above.
-
Couple this compound using the same procedure as for other Boc-protected amino acids.
5. Peptide Chain Elongation:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
6. Cleavage and Deprotection:
-
After the final amino acid coupling, wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/H2O/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v).
-
Add 2 mL of the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.
-
Filter the cleavage mixture into a cold centrifuge tube.
-
Precipitate the crude peptide by adding 10 volumes of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum.
7. Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
Protocol 2: Selective Fmoc Deprotection (for side-chain modification)
This protocol is for the selective removal of the Fmoc group from the D-Dab side chain while the peptide is still on the resin, allowing for further modification.
1. On-Resin Peptide:
-
Use the peptide-resin after the incorporation of this compound and subsequent chain elongation.
2. Fmoc Deprotection:
-
Wash the peptide-resin with DMF (3 x 2 mL).
-
Add 2 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 2 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL) to remove piperidine and the dibenzofulvene adduct.
-
The resin is now ready for side-chain modification (e.g., attachment of a reporter molecule or another peptide chain).
Visualizations
Boc-SPPS Workflow for incorporating this compound
Caption: Workflow for Boc-SPPS incorporating this compound.
Signaling Pathway: Inhibition of TLR4 by Cationic Antimicrobial Peptides
Caption: Inhibition of the TLR4 signaling pathway by D-Dab containing peptides.
Application Notes and Protocols for Boc-D-Dab(Fmoc)-OH in Peptide-Drug Conjugate (PDC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-D-Dab(Fmoc)-OH, a derivative of D-2,4-diaminobutyric acid, is a valuable building block in the synthesis of complex peptides and peptide-drug conjugates (PDCs). Its unique orthogonal protection scheme, featuring a Boc (tert-butyloxycarbonyl) group on the α-amino group and an Fmoc (9-fluorenylmethoxycarbonyl) group on the γ-amino group, allows for selective deprotection and functionalization. This attribute is particularly advantageous in the construction of branched peptide structures, which are often employed as linkers for the site-specific attachment of cytotoxic drugs to peptide-based targeting moieties.
These application notes provide a comprehensive overview of the utility of this compound in the creation of PDCs, including detailed experimental protocols and data presentation to guide researchers in this field.
Chemical Properties and Advantages
The strategic placement of the Boc and Fmoc protecting groups on the D-diaminobutyric acid scaffold is central to its utility in PDC development.
| Property | Description | Advantage in PDC Synthesis |
| Orthogonal Protection | The α-amino group is protected by the acid-labile Boc group, while the γ-amino group is protected by the base-labile Fmoc group. | Allows for the selective deprotection of either the α-amino group for peptide chain elongation or the γ-amino group for drug conjugation or linker attachment. |
| Branched Linker Formation | The diaminobutyric acid structure provides a natural branching point within a peptide sequence. | Enables the creation of branched linkers, which can be used to attach multiple drug molecules or to optimize the spatial orientation of the drug relative to the peptide carrier. |
| Stereochemistry | The D-configuration of the amino acid can confer increased proteolytic stability to the resulting peptide. | Potentially enhances the in vivo half-life of the PDC by reducing enzymatic degradation. |
Application in Peptide-Drug Conjugate Synthesis
The primary application of this compound in the context of PDCs is to serve as a versatile branching unit within the peptide linker. This allows for the precise, site-specific attachment of a therapeutic payload. The orthogonal protecting groups enable a modular approach to PDC synthesis, where the peptide can be assembled using standard solid-phase peptide synthesis (SPPS), followed by the selective deprotection of the Dab side chain for drug conjugation.
Logical Workflow for PDC Synthesis using this compound
Experimental Protocols
The following protocols provide a general framework for the synthesis of a peptide-drug conjugate using this compound. Specific reaction conditions may need to be optimized based on the peptide sequence and the drug-linker being used.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide on a Rink Amide resin using a Boc/Fmoc protection strategy.
Materials:
-
Rink Amide MBHA resin
-
Boc-protected amino acids
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection (of Rink Amide linker): Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling:
-
Dissolve the first Boc-protected amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the coupling solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Peptide Chain Elongation: Repeat the following cycle for each subsequent amino acid:
-
Boc Deprotection: Treat the resin with 50% TFA in DCM (2 x 15 minutes). Wash with DCM and DMF.
-
Neutralization: Treat the resin with 10% diisopropylethylamine (DIPEA) in DMF (2 x 5 minutes). Wash with DMF.
-
Coupling: Couple the next Boc-protected amino acid as described in step 3.
-
-
Incorporation of this compound: Couple this compound using the same procedure as for other amino acids.
Protocol 2: On-Resin Drug Conjugation
This protocol describes the selective deprotection of the Fmoc group on the Dab side chain and subsequent conjugation of a drug-linker.
Materials:
-
Peptide-resin from Protocol 1
-
20% Piperidine in DMF
-
Activated drug-linker (e.g., drug with a pre-activated carboxyl group)
-
DIC and OxymaPure® (if the drug-linker requires in situ activation)
-
DMF
Procedure:
-
Selective Fmoc Deprotection: Treat the peptide-resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group from the γ-amino group of the Dab residue. Wash the resin thoroughly with DMF.
-
Drug-Linker Coupling:
-
Dissolve the activated drug-linker (3 eq.) in DMF. If not pre-activated, dissolve the drug-linker (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the drug-linker solution to the resin and shake for 4-12 hours. The reaction progress can be monitored using a colorimetric test (e.g., Kaiser test).
-
Wash the resin extensively with DMF and DCM to remove any unreacted drug-linker.
-
Protocol 3: Cleavage, Purification, and Characterization
This protocol outlines the final steps to obtain the purified peptide-drug conjugate.
Materials:
-
PDC-resin from Protocol 2
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Cold diethyl ether
-
Acetonitrile
-
Water (HPLC grade)
-
TFA (HPLC grade)
-
Reverse-phase HPLC system
-
Mass spectrometer
Procedure:
-
Cleavage and Deprotection: Treat the dried PDC-resin with the cleavage cocktail for 2-3 hours at room temperature. This will cleave the PDC from the resin and remove the Boc and other acid-labile side-chain protecting groups.
-
Precipitation: Filter the cleavage mixture to remove the resin beads. Precipitate the crude PDC by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the ether suspension to pellet the crude PDC. Wash the pellet with cold ether and air-dry.
-
Purification: Purify the crude PDC by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the final PDC using mass spectrometry (to verify the molecular weight) and analytical RP-HPLC.
Data Presentation
Quantitative data from the synthesis and characterization of PDCs should be presented in a clear and organized manner to allow for easy interpretation and comparison.
Table 1: Summary of a Hypothetical PDC Synthesis
| Parameter | Value | Method of Determination |
| Peptide Sequence | [Specify Sequence] | - |
| Drug-Linker | [Specify Drug-Linker] | - |
| Crude Purity | 75% | Analytical RP-HPLC |
| Purified Purity | >98% | Analytical RP-HPLC |
| Observed Mass [M+H]⁺ | [e.g., 2543.2 Da] | Mass Spectrometry |
| Theoretical Mass [M+H]⁺ | [e.g., 2543.5 Da] | - |
| Overall Yield | 15% | - |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of a Generic Peptide-Drug Conjugate
Experimental Workflow for PDC Characterization
Conclusion
This compound is a powerful and versatile tool for the construction of peptide-drug conjugates. Its orthogonal protection strategy facilitates the synthesis of well-defined, branched linkers for the site-specific attachment of therapeutic agents. The protocols and workflows presented here provide a solid foundation for researchers to design and synthesize novel PDCs with potentially improved therapeutic indices. Careful optimization of reaction conditions and thorough characterization of the final conjugate are critical for successful drug development efforts.
On-Resin Side Chain Modification of D-2,4-Diaminobutyric Acid (D-Dab) Residues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective modification of amino acid side chains while a peptide is still attached to a solid support resin is a powerful strategy in modern peptide chemistry and drug discovery. This on-resin approach allows for the introduction of diverse functionalities, leading to the creation of peptide libraries with modified properties such as enhanced stability, altered receptor affinity, and novel biological activities. D-2,4-diaminobutyric acid (D-Dab), a non-proteinogenic amino acid, is of particular interest due to its side chain primary amine, which serves as a versatile handle for chemical modifications. The incorporation of D-amino acids can also confer resistance to proteolytic degradation, a crucial attribute for therapeutic peptides.
This document provides detailed application notes and experimental protocols for the on-resin side chain modification of D-Dab residues, focusing on acylation, sulfonylation, and alkylation.
Orthogonal Protection Strategies: The Key to Selective Modification
To achieve selective modification of the D-Dab side chain amine, an orthogonal protection strategy is paramount. This ensures that the side chain protecting group can be removed without cleaving the peptide from the resin or removing other side chain protecting groups. The most common approach in Fmoc-based solid-phase peptide synthesis (SPPS) is the use of protecting groups that are labile to specific conditions while the main chain and other side chains remain protected.
Commonly used protecting groups for the D-Dab side chain that allow for orthogonal deprotection include:
-
ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): Removable with dilute hydrazine in DMF.
-
Mtt (4-Methyltrityl): Cleaved by dilute trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Alloc (Allyloxycarbonyl): Removed by palladium-catalyzed reactions.
The choice of protecting group will depend on the overall synthetic strategy and the desired modification.
Experimental Protocols
The following protocols provide detailed methodologies for the deprotection and subsequent modification of the D-Dab side chain on-resin.
Protocol 1: On-Resin Acylation of D-Dab Side Chain
Objective: To acylate the side chain amine of a D-Dab residue with an acylating agent (e.g., acetic anhydride).
Materials:
-
Peptide-resin containing an Fmoc-D-Dab(ivDde)-OH or Fmoc-D-Dab(Mtt)-OH residue
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
For ivDde removal: 2% Hydrazine monohydrate in DMF
-
For Mtt removal: 1-2% TFA in DCM with scavengers (e.g., 2-5% triisopropylsilane (TIS))
-
Acylating solution: Acetic anhydride (10 eq.), Diisopropylethylamine (DIPEA) (10 eq.) in DMF
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Selective Deprotection of D-Dab Side Chain:
-
If using ivDde:
-
Wash the resin with DMF (3 x).
-
Treat the resin with 2% hydrazine in DMF for 3-5 minutes. Repeat this step 2-3 times.[1]
-
Wash the resin thoroughly with DMF (5-7 x).
-
-
If using Mtt:
-
Wash the resin with DCM (3 x).
-
Treat the resin with 1-2% TFA in DCM containing 2-5% TIS. Perform repeated short treatments (e.g., 10 x 2 minutes) and monitor the deprotection by observing the yellow color of the Mtt cation in the filtrate.
-
Once the deprotection is complete (no more yellow color), wash the resin with DCM (3 x).
-
Neutralize the resin with 10% DIPEA in DMF (2 x 5 minutes).
-
Wash the resin with DMF (5 x).
-
-
-
Kaiser Test: Perform a Kaiser test on a small sample of resin beads. A positive result (blue beads) indicates the presence of a free primary amine on the D-Dab side chain.
-
On-Resin Acylation:
-
Add the acylating solution (e.g., 10 eq. acetic anhydride and 10 eq. DIPEA in DMF) to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Wash the resin with DMF (5 x) and DCM (3 x).
-
-
Confirmation of Reaction Completion: Perform a Kaiser test. A negative result (yellow or colorless beads) indicates complete acylation.
-
Further Synthesis: The peptide-resin is now ready for the next step in the synthesis or for final cleavage from the resin.
Protocol 2: On-Resin Sulfonylation of D-Dab Side Chain
Objective: To sulfonylate the side chain amine of a D-Dab residue with a sulfonyl chloride (e.g., Dansyl chloride).
Materials:
-
Peptide-resin with a deprotected D-Dab side chain (as prepared in Protocol 1, steps 1-3)
-
DMF
-
DCM
-
Dansyl chloride (5 eq.)
-
DIPEA (10 eq.)
-
Kaiser test kit
Procedure:
-
Resin Preparation: Start with the peptide-resin having a deprotected D-Dab side chain, as described in Protocol 1 (steps 1-3).
-
On-Resin Sulfonylation:
-
Prepare a solution of Dansyl chloride (5 eq.) and DIPEA (10 eq.) in DMF.
-
Add the solution to the resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours, shielded from light.
-
Wash the resin with DMF (5 x), DCM (3 x), and finally with methanol (3 x).
-
-
Confirmation of Reaction Completion: Perform a Kaiser test. A negative result indicates complete sulfonylation. The resin beads may exhibit fluorescence under UV light due to the dansyl group.
-
Further Synthesis: The peptide-resin can now proceed to the next synthetic step or final cleavage.
Protocol 3: On-Resin Reductive Alkylation of D-Dab Side Chain
Objective: To perform reductive alkylation on the side chain amine of a D-Dab residue with an aldehyde.
Materials:
-
Peptide-resin with a deprotected D-Dab side chain (as prepared in Protocol 1, steps 1-3)
-
1% Acetic acid in DMF
-
Aldehyde (e.g., isobutyraldehyde) (10 eq.)
-
Sodium cyanoborohydride (NaBH₃CN) (10 eq.)
-
DMF
-
DCM
-
Kaiser test kit
Procedure:
-
Resin Preparation: Begin with the peptide-resin having a deprotected D-Dab side chain (Protocol 1, steps 1-3).
-
On-Resin Reductive Alkylation:
-
Swell the resin in 1% acetic acid in DMF.
-
Add the aldehyde (10 eq.) and agitate for 30 minutes.
-
Add NaBH₃CN (10 eq.) and continue to agitate at room temperature for 6-12 hours.
-
Wash the resin with DMF (5 x), alternating with methanol and DCM washes (3 x each).
-
-
Confirmation of Reaction Completion: A Kaiser test should be negative upon completion.
-
Further Synthesis: The resin is ready for subsequent steps or cleavage.
Data Presentation
The following table summarizes representative quantitative data for the on-resin modification of D-Dab residues. It is important to note that yields and purities are highly sequence-dependent and can be influenced by the resin, coupling reagents, and reaction conditions.
| Modification Type | Protecting Group | Modifying Reagent | Purity (%) | Overall Yield (%) | Major Side Product (%) | Reference |
| Acylation | Boc | Acetic Anhydride/DIPEA | 85 | 78 | 3 (Incomplete Capping) | BenchChem |
| - | Mtt | - | 82 | 75 | 5 (Premature Mtt deprotection) | BenchChem |
| - | Alloc | - | 88 | 80 | 2 (Incomplete deprotection) | BenchChem |
| - | Me,Ns | - | 92 | 85 | <1 (Unidentified) | BenchChem |
| Cyclization | - | HATU | >90 (crude) | 62 (total) | Dimerization | J. Am. Chem. Soc. |
Mandatory Visualizations
Caption: Experimental workflow for on-resin side chain modification of D-Dab.
Caption: Logical relationship of D-Dab modification to peptide bioactivity.
Conclusion
The on-resin side chain modification of D-Dab residues is a versatile and powerful tool for the synthesis of novel peptides with tailored properties. By employing appropriate orthogonal protecting groups, the side chain amine of D-Dab can be selectively functionalized through acylation, sulfonylation, alkylation, and other chemical transformations. These modifications can profoundly impact the peptide's physicochemical characteristics, leading to enhanced biological activity, improved stability, and altered receptor interactions. The protocols and data presented herein provide a foundation for researchers to design and synthesize novel D-Dab-containing peptides for a wide range of applications in drug discovery and chemical biology. Further exploration of novel modifying reagents and the systematic evaluation of the resulting peptides will continue to expand the therapeutic potential of this exciting class of molecules.
References
Application of Boc-D-Dab(Fmoc)-OH in the Development of Anticancer Research Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of non-canonical amino acids into peptide sequences represents a significant advancement in the design of novel therapeutic agents. Boc-D-Dab(Fmoc)-OH, a protected form of D-2,4-diaminobutyric acid (D-Dab), is a pivotal building block in the solid-phase peptide synthesis (SPPS) of peptides with enhanced biological activity and stability, particularly in the realm of cancer research. The D-configuration of the amino acid confers resistance to enzymatic degradation, while the diaminobutyric acid side chain provides a site for further chemical modifications or can contribute to the overall cationic nature of the peptide. This positive charge is a key feature of many anticancer peptides, facilitating their selective interaction with the negatively charged membranes of cancer cells.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of anticancer peptides. It is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.
Application Notes: Diaminobutyric Acid-Containing Peptides in Oncology
Peptides incorporating D-2,4-diaminobutyric acid have emerged as a promising class of anticancer agents. The primary mechanism of action for many of these cationic peptides is the disruption of the cancer cell membrane, leading to cell lysis and death. This mechanism is often favored over targeting specific intracellular pathways, as it can be effective against a broad range of cancer types and may be less susceptible to the development of drug resistance.
One notable example is the development of ultrashort cationic lipopeptides rich in L-2,4-diaminobutyric acid (Dab). These molecules, which combine the cationic nature of Dab with a lipid tail, have demonstrated significant activity against various cancer cell lines. The lipid component is believed to enhance the peptide's interaction with and insertion into the cancer cell membrane. For instance, a C14-conjugated di-Dab peptide has been identified as a potent anticancer agent.
Beyond membrane disruption, Dab-containing peptides can also induce apoptosis, or programmed cell death, in cancer cells. This often involves the permeabilization of the mitochondrial membrane, leading to the release of pro-apoptotic factors and the activation of the caspase cascade.
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of representative diaminobutyric acid-containing peptides against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Peptide | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| C14-Dab2-NH2 | HCT 116 | Colon Carcinoma | 12.5 | [1] |
| C14-Dab2-NH2 | A549 | Lung Carcinoma | 25 | [1] |
| C14-Dab2-NH2 | MCF-7 | Breast Adenocarcinoma | 25 | [1] |
| C14-Dab2-NH2 | PC-3 | Prostate Adenocarcinoma | 12.5 | [1] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Myristoylated Di-Dab Peptide (e.g., C14-Dab2-NH2)
This protocol describes the manual solid-phase synthesis of a C-terminally amidated di-diaminobutyric acid peptide, myristoylated at the N-terminus, using Fmoc/tBu chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-D-Dab(Boc)-OH
-
Myristic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cleavage cocktail (TFA/TIS/H₂O, 95:2.5:2.5, v/v/v)
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Coupling of the First Amino Acid (Fmoc-D-Dab(Boc)-OH):
-
In a separate vial, dissolve Fmoc-D-Dab(Boc)-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.
-
Once coupling is complete, drain the solution and wash the resin with DMF (5x) and DCM (3x).
-
-
Coupling of the Second Amino Acid (Fmoc-D-Dab(Boc)-OH):
-
Repeat steps 2 and 3 for the second Fmoc-D-Dab(Boc)-OH residue.
-
-
N-terminal Myristoylation:
-
Perform a final Fmoc deprotection (step 2).
-
In a separate vial, dissolve myristic acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the activated myristic acid solution to the deprotected peptide-resin.
-
Agitate for 4 hours at room temperature.
-
-
Cleavage and Deprotection:
-
Wash the myristoylated peptide-resin with DMF (5x) and DCM (5x), and dry under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
Protocol 2: MTT Cell Viability Assay
This protocol is used to assess the cytotoxicity of Dab-containing peptides against cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Dab-containing peptide (dissolved in a suitable solvent, e.g., sterile water or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Peptide Treatment:
-
Prepare serial dilutions of the Dab-containing peptide in culture medium.
-
Remove the medium from the wells and add 100 µL of the peptide dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the peptide) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the no-treatment control.
-
Plot a dose-response curve and determine the IC50 value of the peptide.
-
References
Troubleshooting & Optimization
Technical Support Center: Boc-D-Dab(Fmoc)-OH in Solid-Phase Peptide Synthesis (SPPS)
Welcome to the technical support center for Boc-D-Dab(Fmoc)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the use of this reagent in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound in SPPS?
A1: The primary advantage of this compound lies in its orthogonal protection scheme. The Nα-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the side-chain amino group is protected by the acid-labile tert-butoxycarbonyl (Boc) group.[] This orthogonality allows for the selective deprotection of the Nα-Fmoc group during peptide chain elongation using a mild base like piperidine, without affecting the Boc-protected side chain. The Boc group is then removed during the final cleavage of the peptide from the resin with a strong acid, such as trifluoroacetic acid (TFA).[2] This strategy is crucial for the synthesis of complex peptides where side-chain modification is required.
Q2: What is the most critical side reaction to be aware of when using this compound?
A2: The most significant side reaction is the intramolecular cyclization to form a γ-lactam. This has been observed in structurally similar diaminobutyric acid derivatives, such as Fmoc-Dab(Mtt)-OH, where it can lead to poor coupling efficiency.[3][4] This intramolecular reaction can occur during the activation step of the carboxylic acid, leading to a capped and unreactive species on the resin.
Q3: How can I detect lactam formation?
A3: Lactam formation can be indirectly detected by poor coupling efficiency of the subsequent amino acid, as the lactam-capped peptide is unreactive. Direct detection can be achieved by cleaving a small amount of the peptide from the resin and analyzing it by mass spectrometry. The lactam product will have a mass corresponding to the peptide chain with the this compound residue having undergone cyclization and loss of a molecule of water.
Q4: Is the Boc protecting group on the Dab side chain stable during repeated Fmoc deprotection steps?
A4: The Boc group is generally stable to the mild basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF).[2] However, prolonged or repeated exposure to these conditions, especially at elevated temperatures, could potentially lead to some loss of the Boc group. It is advisable to use standard Fmoc deprotection times and to monitor for any unexpected side products.
Q5: Are there any specific considerations for the final TFA cleavage of peptides containing this compound?
A5: The final TFA cleavage will remove the Boc group from the Dab side chain. The released tert-butyl cation is a reactive electrophile that can cause side reactions, particularly the alkylation of sensitive residues like Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[5] It is crucial to use a cleavage cocktail containing scavengers to trap these reactive species.[6]
Troubleshooting Guide
Issue 1: Poor Coupling Efficiency After Incorporating this compound
Possible Cause:
-
γ-Lactam Formation: The most probable cause is the intramolecular cyclization of the activated this compound to form a stable γ-lactam, which caps the growing peptide chain and prevents further elongation. This side reaction is known to occur with diaminobutyric acid derivatives.[3][4]
Troubleshooting Protocol:
-
Avoid Pre-activation: Do not pre-activate this compound with coupling reagents for an extended period before adding it to the resin. Add the coupling reagents to the amino acid solution and immediately add the mixture to the resin.
-
Choice of Coupling Reagent: While various coupling reagents can be used, consider using a reagent known for rapid coupling and lower risk of side reactions. For challenging couplings, reagents like HATU or HCTU can be effective, but the activation time should still be minimized.[7]
-
Monitoring the Coupling Reaction: After the coupling step, perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling may be necessary.
-
Confirmation of Lactam Formation: If poor coupling persists, cleave a small sample of the peptide from the resin and analyze it by mass spectrometry to confirm the presence of the lactam-capped product.
Issue 2: Unexpected Side Products Detected After Final Cleavage
Possible Cause:
-
Alkylation of Sensitive Residues: During the final TFA cleavage, the tert-butyl cation released from the Boc protecting group can alkylate nucleophilic side chains of amino acids such as Trp, Met, and Cys.[8][9]
-
Incomplete Removal of Protecting Groups: Insufficient cleavage time or a weak cleavage cocktail may result in incomplete removal of the Boc group or other side-chain protecting groups.
Troubleshooting Protocol:
-
Use of Scavengers in Cleavage Cocktail: Always use a cleavage cocktail containing scavengers to quench the reactive tert-butyl cations. A commonly used and effective cocktail is "Reagent K".[6]
-
Optimize Cleavage Conditions: Ensure the cleavage reaction is carried out for a sufficient duration (typically 2-4 hours at room temperature) to ensure complete deprotection.[10]
-
Analysis of Crude Product: After cleavage and precipitation, analyze the crude peptide by HPLC and mass spectrometry to identify any side products. This will help in optimizing the cleavage protocol for future syntheses.
Experimental Protocols
Recommended Coupling Protocol for this compound
This protocol is designed to minimize the risk of lactam formation.
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).[11]
-
-
Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a suitable coupling activator like HCTU (2.9 equivalents) in DMF.
-
Add a base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents).
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test.[11]
-
-
Washing: After a negative Kaiser test, wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3 times).
Final Cleavage and Deprotection Protocol
This protocol is designed to minimize side reactions during the final cleavage step.
-
Resin Preparation: Wash the fully assembled peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail (Reagent K): Prepare a cleavage cocktail consisting of 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). Caution: Handle TFA and thioanisole in a well-ventilated fume hood.[6]
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.[10]
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collect the peptide by centrifugation and wash it with cold ether.
-
-
Purification: Dry the peptide and purify it by reverse-phase high-performance liquid chromatography (RP-HPLC).[11]
Data Presentation
Table 1: Comparison of Cleavage Cocktail Efficiency in Suppressing Side Reactions
| Cleavage Cocktail | Target Peptide (%) | Side Product(s) (%) | Reference |
| 95% TFA / 5% H₂O | Varies | Significant alkylation of sensitive residues | [6] |
| Reagent K (82.5% TFA, 5% phenol, 5% H₂O, 5% thioanisole, 2.5% EDT) | High | Minimal | [6] |
Note: The exact percentages are highly sequence-dependent. Reagent K is generally superior in minimizing a wide range of side reactions.
Visualizations
References
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. peptide.com [peptide.com]
- 6. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Conformational Restriction of Peptides Using Dithiol Bis-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cleavage of Peptides Containing Boc-D-Dab(Fmoc)-OH
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during the cleavage of peptides containing N-α-Boc-D-diaminobutyric acid(N-γ-Fmoc), referred to as Boc-D-Dab(Fmoc)-OH.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when cleaving peptides containing this compound?
The main challenge lies in the orthogonal deprotection strategy. The N-terminal Boc group is acid-labile, while the Fmoc group on the side chain of the Dab residue is base-labile.[1][2][] The goal of the final cleavage step is to use a strong acid, typically trifluoroacetic acid (TFA), to remove the N-terminal Boc group, other acid-labile side-chain protecting groups (like tBu, Trt, Pbf), and cleave the peptide from the resin, all while keeping the side-chain Fmoc group intact.[1][4] The primary concern is the potential for premature cleavage of the Fmoc group under acidic conditions, which could lead to undesired side reactions.
Q2: How stable is the Fmoc group to TFA during cleavage?
The Fmoc group is generally considered stable under acidic conditions, which is the basis of its use in orthogonal peptide synthesis strategies.[1][4] However, prolonged exposure to strong acids or high temperatures can lead to its partial or complete removal. While specific quantitative data on the stability of the Fmoc group on the Dab side chain during TFA cleavage is not extensively published, the general principle is that shorter cleavage times with the minimum effective concentration of TFA are preferable to maintain the integrity of the Fmoc group.
Q3: What are the potential side reactions to be aware of during the cleavage of peptides with a Dab(Fmoc) residue?
Besides the potential loss of the Fmoc group, other common side reactions during TFA cleavage include:
-
Alkylation: Reactive carbocations generated from the cleavage of other protecting groups (e.g., t-butyl cations from Boc or tBu groups) can modify nucleophilic residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[5][6]
-
Oxidation: Methionine can be oxidized to its sulfoxide form.[6]
-
Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are prone to forming a cyclic imide intermediate.[6]
The presence of a free amine on the Dab side chain, should the Fmoc group be prematurely removed, could also lead to acylation or other modifications by reactive species in the cleavage cocktail.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Premature removal of the Fmoc group from the Dab side chain (confirmed by Mass Spectrometry) | 1. Prolonged exposure to TFA. 2. High temperature during cleavage. 3. Cleavage cocktail is too harsh. | 1. Reduce the cleavage time to the minimum required for complete removal of other protecting groups (typically 1-2 hours). 2. Perform the cleavage at room temperature. Avoid heating. 3. Consider using a milder cleavage cocktail with a lower percentage of TFA if compatible with other protecting groups. |
| Incomplete cleavage from the resin or incomplete removal of other side-chain protecting groups | 1. Insufficient cleavage time. 2. Inadequate TFA concentration. 3. Poor resin swelling. | 1. Extend the cleavage time in 30-minute increments, monitoring for Fmoc group stability. 2. Ensure a sufficiently high concentration of TFA (typically 95%). 3. Ensure the resin is properly swelled in a suitable solvent like dichloromethane (DCM) before adding the cleavage cocktail. |
| Presence of unexpected adducts on sensitive amino acids (e.g., Trp, Cys, Met) | 1. Inefficient scavenging of reactive carbocations. | 1. Use a cleavage cocktail containing appropriate scavengers. Triisopropylsilane (TIS) is an effective scavenger for carbocations. For peptides containing Cys, the addition of 1,2-ethanedithiol (EDT) is recommended.[5][7] |
| Low peptide yield after precipitation | 1. Incomplete cleavage. 2. Peptide is soluble in the precipitation solvent (e.g., diethyl ether). | 1. Re-treat the resin with fresh cleavage cocktail. 2. Try precipitating with a different cold solvent, such as methyl-tert-butyl ether (MTBE). 3. Ensure the volume of the precipitation solvent is at least 10 times the volume of the TFA solution. |
Recommended Cleavage Cocktails
The choice of cleavage cocktail is critical for preserving the Fmoc group on the Dab side chain while ensuring complete deprotection of other acid-labile groups.
| Cocktail ID | Composition (v/v) | Recommended Use |
| Cocktail A (Standard) | 95% TFA / 2.5% Water / 2.5% TIS | For peptides without other sensitive residues like Cys or Met. TIS is an excellent scavenger for carbocations. |
| Cocktail B (For Cys-containing peptides) | 94% TFA / 2.5% Water / 2.5% TIS / 1% EDT | The addition of EDT helps to prevent side reactions with Cysteine residues.[7] |
| Reagent K (General purpose for sensitive peptides) | 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT | A robust cocktail for peptides containing multiple sensitive residues like Trp, Met, Cys, and Tyr.[8] |
Experimental Protocols
Protocol 1: Standard Cleavage of Peptides Containing this compound
This protocol is suitable for peptides that do not contain other highly sensitive amino acids.
Materials:
-
Peptidyl-resin
-
Trifluoroacetic acid (TFA), high purity
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether or methyl-tert-butyl ether (MTBE)
-
Dichloromethane (DCM)
-
Nitrogen or Argon gas
-
Reaction vessel with a sintered glass filter
-
Collection tube
Procedure:
-
Resin Preparation:
-
Place the dried peptidyl-resin in the reaction vessel.
-
Wash the resin with DCM (3 x 10 mL/g of resin) to remove any impurities and to swell the resin.
-
Dry the resin under a stream of nitrogen or argon.
-
-
Cleavage Cocktail Preparation:
-
In a well-ventilated fume hood, prepare "Cocktail A" by carefully mixing:
-
9.5 mL TFA
-
0.25 mL Deionized Water
-
0.25 mL TIS
-
-
Prepare the cocktail fresh just before use.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 1.5 to 2 hours.
-
-
Peptide Isolation:
-
Filter the cleavage mixture into a clean collection tube.
-
Wash the resin with a small amount of fresh TFA (2 x 1-2 mL) and combine the filtrates.
-
-
Peptide Precipitation:
-
In a separate tube, add cold diethyl ether or MTBE (at least 10 times the volume of the collected filtrate).
-
Slowly add the TFA filtrate to the cold ether while gently vortexing. A white precipitate of the peptide should form.
-
Place the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
-
Washing and Drying:
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold ether (2-3 times) to remove residual scavengers.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Analysis:
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA) for analysis by HPLC and mass spectrometry to confirm the identity and purity, and to check the integrity of the Fmoc group.
-
Visualizations
References
- 1. chempep.com [chempep.com]
- 2. chempep.com [chempep.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Peptides with D-Dab
Welcome to the technical support center for the purification of synthetic peptides containing D-2,3-diaminobutyric acid (D-Dab). This resource is tailored for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing D-Dab challenging to purify?
A1: Peptides incorporating D-Dab present unique purification challenges primarily due to the presence of a free amino group on the side chain. This makes the peptide more basic and polar compared to peptides composed of standard amino acids. Key challenges include poor solubility of the crude peptide, peak tailing during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and the potential for side reactions during synthesis and deprotection.[1][2] The basic nature of the D-Dab side chain can lead to strong interactions with residual silanol groups on silica-based HPLC columns, causing poor peak shape.[3][4]
Q2: What is the recommended initial purification strategy for a D-Dab-containing peptide?
A2: The standard and most recommended initial purification method is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[5] This technique separates the target peptide from impurities based on hydrophobicity. A C18 column is a common starting point, with a mobile phase consisting of an aqueous solution with an ion-pairing agent (e.g., 0.1% trifluoroacetic acid, TFA) and an organic modifier like acetonitrile.[6]
Q3: My crude D-Dab peptide has poor solubility in the HPLC mobile phase. What should I do?
A3: Poor solubility is a common issue for basic peptides. Here are several strategies to address this:
-
Initial Dissolution: Attempt to dissolve the peptide in the aqueous mobile phase (e.g., water with 0.1% TFA). If it remains insoluble, try adding a small amount of an organic solvent like acetonitrile or isopropanol to the initial dissolution mix. For highly basic peptides, dissolving in a dilute acidic solution, such as 10% acetic acid, can be effective before dilution with the mobile phase.[7][8]
-
Co-solvents: For very hydrophobic peptides, a minimal amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can be used for initial dissolution, followed by slow, dropwise addition of the aqueous mobile phase while vortexing.[9]
-
Physical Methods: Gentle heating (below 40°C) and sonication can also aid in dissolving the peptide.[10]
Q4: I am observing significant peak tailing during RP-HPLC purification of my D-Dab peptide. How can I resolve this?
A4: Peak tailing for basic peptides like those containing D-Dab is often due to interactions with free silanol groups on the HPLC column.[4] To mitigate this:
-
Lower Mobile Phase pH: Ensure the pH of your mobile phase is low (around 2-3) by using an ion-pairing agent like TFA. This protonates the silanol groups, reducing their interaction with the positively charged peptide.[4]
-
Use End-Capped Columns: Employing a high-quality, end-capped C18 or C8 column can significantly reduce peak tailing by minimizing the number of accessible silanol groups.[11]
-
Increase Buffer Concentration: A higher concentration of the ion-pairing agent (e.g., up to 0.1% TFA) can improve peak shape.[1]
-
Alternative Ion-Pairing Reagents: In some cases, using a different ion-pairing agent like formic acid (for MS compatibility) or heptafluorobutyric acid (HFBA) for stronger ion pairing can be beneficial.
Q5: When should I consider using Ion-Exchange Chromatography (IEX) for my D-Dab peptide?
A5: Ion-Exchange Chromatography (IEX) is a valuable secondary purification step or an alternative to RP-HPLC, especially when dealing with impurities that have similar hydrophobicity but different charge states compared to the target peptide.[12][13] Since D-Dab peptides are basic, cation-exchange chromatography is the appropriate choice.[14] It can be particularly effective for separating deletion sequences or incompletely deprotected species.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Purity After Initial RP-HPLC | Co-eluting impurities with similar hydrophobicity. | - Optimize the HPLC gradient to be shallower, increasing the separation time.[15]- Try a different stationary phase (e.g., C8 or Phenyl) for alternative selectivity.- Consider a secondary purification step using Ion-Exchange Chromatography (IEX).[12] |
| Multiple Peaks in Mass Spectrometry of a Purified Fraction | - Incomplete deprotection of side chains.- Formation of adducts (e.g., trifluoroacetylated).- Oxidation of sensitive residues (e.g., Met, Trp). | - Review the deprotection and cleavage protocols. Ensure sufficient time and appropriate scavengers were used.- Use fresh, high-purity solvents for purification.- For MS analysis, consider using a mobile phase with formic acid instead of TFA to reduce adduct formation. |
| Poor Recovery of the Peptide from the HPLC Column | - Strong, irreversible binding to the column.- Precipitation of the peptide on the column. | - Ensure the mobile phase has sufficient organic modifier in the final step to elute the peptide.- Increase the column temperature to improve solubility and reduce strong interactions.- Check for column overload by reducing the injected sample amount. |
| Broad Peaks for All Components | - Column degradation.- High extra-column volume in the HPLC system. | - Flush the column with a strong solvent wash.- If the problem persists, replace the column.- Minimize the length and diameter of tubing connecting the injector, column, and detector.[16] |
Data Presentation: Purification Parameters
The following table summarizes typical parameters for the purification of D-Dab-containing peptides. Optimal conditions will be peptide-specific and may require empirical determination.
| Parameter | RP-HPLC | Ion-Exchange Chromatography (Cation Exchange) |
| Column Type | C18 or C8, end-capped, wide-pore (300 Å) | Strong Cation Exchange (SCX) |
| Mobile Phase A | 0.1% TFA in Water | 20 mM Phosphate Buffer, pH 3.0 |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 20 mM Phosphate Buffer with 1 M NaCl, pH 3.0 |
| Gradient | Shallow linear gradient (e.g., 0.5-2% B/min) | Step or linear salt gradient |
| Flow Rate | Analytical: ~1 mL/min; Preparative: Scaled up based on column diameter | Dependent on column size and manufacturer's recommendations |
| Detection Wavelength | 214 nm and 280 nm | 214 nm and 280 nm |
| Typical Purity Achieved | >95% | Can be >99% as a polishing step |
| Typical Recovery | 70-90% | >90% |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification of D-Dab Peptides
Objective: To purify a crude D-Dab-containing peptide to >95% purity.
Materials:
-
Crude lyophilized D-Dab peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reversed-phase column (preparative scale)
-
HPLC system with a gradient pump, UV detector, and fraction collector
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade ACN.
-
Degas both mobile phases by sonication or vacuum filtration.
-
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
If solubility is an issue, refer to the solubility troubleshooting guide above.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analytical HPLC Method Development (Optional but Recommended):
-
Using an analytical C18 column of the same chemistry as the preparative column, inject a small amount of the crude peptide.
-
Run a scouting gradient (e.g., 5-95% B over 30 minutes) to determine the approximate elution time of the target peptide.
-
Optimize the gradient to be shallower around the elution point of the target peptide to maximize resolution from impurities. A gradient increase of 1% per minute is a good starting point for optimization.[17]
-
-
Preparative HPLC Purification:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions determined from the analytical run.
-
Inject the dissolved crude peptide onto the column.
-
Run the optimized gradient.
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect fractions corresponding to the main peak.
-
-
Fraction Analysis and Post-Purification:
-
Analyze the collected fractions by analytical HPLC to determine their purity.
-
Confirm the identity of the peptide in the pure fractions by mass spectrometry.
-
Pool the fractions with the desired purity.
-
Lyophilize the pooled fractions to obtain the purified peptide as a powder.
-
Protocol 2: Ion-Exchange Chromatography (IEX) of D-Dab Peptides
Objective: To further purify a partially purified D-Dab peptide, removing closely related charged impurities.
Materials:
-
Partially purified D-Dab peptide from RP-HPLC
-
Sodium phosphate monobasic and dibasic
-
Sodium chloride (NaCl)
-
Strong Cation Exchange (SCX) column
-
Chromatography system with a gradient pump and UV detector
Methodology:
-
Buffer Preparation:
-
Binding Buffer (Buffer A): 20 mM sodium phosphate, pH 3.0.
-
Elution Buffer (Buffer B): 20 mM sodium phosphate with 1 M NaCl, pH 3.0.
-
Filter all buffers through a 0.22 µm filter.
-
-
Sample Preparation:
-
Dissolve the peptide in Binding Buffer. Ensure the sample is at the same pH and low ionic strength as the Binding Buffer for efficient binding to the column.
-
-
Column Equilibration:
-
Equilibrate the SCX column with at least 5 column volumes of Binding Buffer until the UV baseline and conductivity are stable.
-
-
Sample Loading and Elution:
-
Load the prepared sample onto the column.
-
Wash the column with Binding Buffer until the UV baseline returns to zero to remove any unbound impurities.
-
Elute the bound peptide using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20 column volumes).
-
Collect fractions across the elution peak.
-
-
Fraction Analysis and Desalting:
-
Analyze the fractions by analytical RP-HPLC and mass spectrometry to identify those containing the pure peptide.
-
Pool the pure fractions.
-
Desalt the pooled fractions using a C18 solid-phase extraction (SPE) cartridge or by RP-HPLC with a volatile buffer system (e.g., ammonium acetate).
-
Lyophilize the desalted peptide.
-
Visualizations
Caption: General workflow for the synthesis and purification of D-Dab-containing peptides.
Caption: Troubleshooting decision tree for RP-HPLC purification of D-Dab peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. waters.com [waters.com]
- 4. uhplcs.com [uhplcs.com]
- 5. gilson.com [gilson.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. biobasic.com [biobasic.com]
- 9. jpt.com [jpt.com]
- 10. benchchem.com [benchchem.com]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. downstreamcolumn.com [downstreamcolumn.com]
- 13. jackwestin.com [jackwestin.com]
- 14. blob.phenomenex.com [blob.phenomenex.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
Technical Support Center: Boc-D-Dab(Fmoc)-OH in Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Boc-D-Dab(Fmoc)-OH during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing difficulty dissolving this compound in standard SPPS solvents like DMF?
A1: this compound possesses two bulky, hydrophobic protecting groups (Boc and Fmoc). This structure can lead to poor solubility in common polar aprotic solvents such as N,N-Dimethylformamide (DMF).[1][2] Factors contributing to poor solubility include the inherent chemical structure, solvent quality, temperature, and the concentration of the amino acid solution.[3] It is crucial to use high-purity, amine-free DMF, as impurities can also affect the stability of the Fmoc group.[3]
Q2: What are the recommended solvents for dissolving this compound?
A2: While DMF is the most common solvent in Fmoc-based SPPS, alternatives with better solvating properties for difficult sequences include N-Methyl-2-pyrrolidone (NMP) and Dimethyl sulfoxide (DMSO).[3][4] For particularly challenging cases, a mixture of solvents can be effective. A so-called "magic mixture," composed of DCM, DMF, and NMP (1:1:1), can also be employed to improve solvation.[4] One source indicates a high solubility of Fmoc-Dab(Boc)-OH in DMSO (100 mg/mL with sonication).[5]
Q3: Can I heat the solvent to improve the solubility of this compound?
A3: Yes, gently warming the solution can improve solubility. However, it is crucial to be cautious as elevated temperatures, especially for prolonged periods, can increase the risk of side reactions, such as racemization, or degradation of the Fmoc-amino acid.[4] Microwave-assisted SPPS is an effective method that uses elevated temperatures to improve reaction kinetics and disrupt hydrogen bonds for short durations, which is particularly useful for "difficult sequences".[4]
Q4: My this compound dissolves initially but then precipitates in the synthesizer's tubing. What is causing this?
A4: Precipitation after initial dissolution can be due to several factors. Temperature fluctuations in the laboratory or within the instrument can decrease solubility.[3] Additionally, the concentration of the amino acid solution might be too high, leading to supersaturation and subsequent precipitation. Ensure that the laboratory environment has a stable temperature and consider using a slightly lower concentration if the problem persists.
Q5: Are there alternative coupling reagents that are more effective for poorly soluble amino acids like this compound?
A5: Yes, for challenging couplings, more powerful onium salt reagents are recommended over standard carbodiimides.[6] Reagents like HATU, HCTU, and COMU are highly effective.[6] HATU, for instance, forms a more reactive OAt active ester, leading to more efficient coupling, which can be beneficial when the amino acid has poor solubility or is sterically hindered.[7] Phosphonium salts like PyBOP are also very effective and can help minimize racemization.[6]
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility and coupling issues with this compound.
Problem: this compound fails to dissolve completely in the chosen solvent.
dot
Caption: Troubleshooting workflow for this compound solubility.
Problem: Coupling reaction is incomplete, even after the amino acid is dissolved.
Incomplete coupling can occur if the dissolved amino acid does not efficiently react with the free amine on the resin, often due to steric hindrance or peptide chain aggregation.
-
Double Coupling: After the first coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of activated this compound.
-
Use a More Potent Coupling Reagent: Switch from standard reagents like DIC/HOBt to HATU, HCTU, or COMU. These reagents form more reactive esters, which can overcome higher activation energy barriers.[6][7]
-
Incorporate a Chaotropic Salt Wash: On-resin aggregation can prevent access to the N-terminus. Before coupling, wash the resin with a solution of a chaotropic salt, such as 0.8 M NaClO₄ or LiCl in DMF, to disrupt secondary structures.[4] It is critical to thoroughly wash the resin with DMF after the salt wash to remove all traces of the salt before proceeding.[4]
Quantitative Data Summary
Specific quantitative solubility data for this compound is not widely published. However, the following table provides solubility information for this compound in DMSO and general characteristics of common SPPS solvents.
| Compound/Solvent | Molar Mass ( g/mol ) | Solubility | Notes |
| This compound | 440.49 | 100 mg/mL (227 mM) in DMSO | Requires sonication.[5] |
| DMF | 73.09 | General Solvent | Good for most Fmoc-amino acids, but can degrade to form dimethylamine.[3] |
| NMP | 99.13 | General Solvent | More polar than DMF and often provides better solvation, but may cause faster decomposition of Fmoc-amino acids over time.[1][3] |
| DCM | 84.93 | General Solvent | Good swelling for polystyrene resins; more common in Boc-chemistry.[3] |
| DMSO | 78.13 | Additive/Co-solvent | Excellent solvating properties, often used as a co-solvent with DMF to enhance solubility of protected amino acids.[4] |
Experimental Protocols
Protocol 1: Standard Manual Coupling Using HATU Activation
This protocol is for the manual coupling of this compound to a resin with a free N-terminal amine.
-
Resin Preparation:
-
Swell the peptide-resin (1 equivalent) in DMF for at least 30 minutes in a reaction vessel.
-
Perform Fmoc deprotection using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF (3-5 times) to remove piperidine.
-
Confirm the presence of free primary amines with a positive Kaiser test (blue beads).[7]
-
-
Amino Acid Activation:
-
Coupling Reaction:
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
dot
Caption: Activation of this compound with HATU.
Protocol 2: Chaotropic Salt Wash for Aggregated Peptides
This protocol should be performed after Fmoc deprotection and before the coupling step if aggregation is suspected.
-
Resin Preparation:
-
Following Fmoc deprotection and standard DMF washes, confirm the presence of the free amine via a Kaiser test.
-
-
Chaotropic Wash:
-
Prepare a 0.8 M solution of LiCl in DMF.
-
Wash the peptide-resin with the 0.8 M LiCl/DMF solution (2 x 1 minute).[4] This step helps to disrupt secondary structures like beta-sheets.
-
-
DMF Wash:
-
Crucially , thoroughly wash the resin with DMF (5 x 1 minute) to completely remove the chaotropic salt.[4] Residual salt can interfere with the subsequent coupling reaction.
-
-
Coupling:
-
Proceed immediately with the standard amino acid coupling protocol (e.g., Protocol 1). The pre-wash should have improved the accessibility of the N-terminus.
-
References
Technical Support Center: Aspartimide Formation in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent aspartimide formation during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation?
A1: Aspartimide formation is a common side reaction in solid-phase peptide synthesis (SPPS), particularly when using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. It involves the cyclization of an aspartic acid (Asp) residue, where the backbone amide nitrogen attacks the side-chain carboxyl group, forming a five-membered succinimide ring. This reaction is problematic as the aspartimide intermediate can lead to several undesired byproducts, including the formation of β-aspartyl peptides, racemization of the aspartic acid residue (formation of D-Asp), and piperidide adducts when piperidine is used for Fmoc deprotection.[1][2] These impurities can be difficult to separate from the target peptide, leading to lower yields and complex purification steps.[2]
Q2: What are the main factors that promote aspartimide formation?
A2: Several factors can influence the rate and extent of aspartimide formation:
-
Peptide Sequence: The amino acid C-terminal to the Asp residue has the most significant impact. Sequences such as Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Cys are particularly prone to this side reaction.[1][3] Glycine, lacking steric hindrance, is the most problematic.[3]
-
Base and Solvent: The use of strong bases like piperidine for Fmoc deprotection is a primary driver of aspartimide formation.[2] The choice of solvent can also play a role.
-
Temperature: Higher temperatures can accelerate the rate of aspartimide formation.
-
Deprotection Time: Prolonged exposure to basic conditions during repeated Fmoc deprotection cycles increases the likelihood of this side reaction.
-
Asp Side-Chain Protecting Group: The standard tert-butyl (OtBu) protecting group may not provide sufficient steric hindrance to prevent cyclization in susceptible sequences.[4]
Q3: Why is the Asp-Gly sequence particularly problematic?
A3: The Asp-Gly sequence is highly susceptible to aspartimide formation due to the lack of steric bulk on the glycine residue.[3] This allows the backbone amide nitrogen of the glycine to readily attack the side-chain carbonyl of the preceding aspartic acid, facilitating the formation of the succinimide ring.
Troubleshooting Guides
Issue 1: Significant Aspartimide-Related Impurities Detected by HPLC/MS
Q: My peptide synthesis has resulted in a complex mixture of byproducts with masses identical or very close to the target peptide. How can I confirm if aspartimide formation is the cause and how can I prevent it?
A: Identification and prevention of aspartimide formation are critical for successful peptide synthesis. Here are the recommended strategies:
Strategy 1: Modification of Fmoc Deprotection Conditions
The simplest approach to reduce aspartimide formation is to modify the conditions of the Fmoc deprotection step.
-
Use a Weaker Base: Replacing piperidine with a weaker base like morpholine can significantly reduce the rate of aspartimide formation. However, the efficiency of Fmoc removal may be compromised in some cases.[1]
-
Addition of an Acidic Additive: Adding a small amount of an organic acid to the piperidine deprotection solution can buffer the basicity and suppress aspartimide formation.[1]
Experimental Protocol 1: Fmoc Deprotection with Piperidine and Formic Acid
This protocol describes the use of formic acid as an additive in the Fmoc deprotection solution to minimize aspartimide formation.
Materials:
-
Peptide-resin
-
20% (v/v) piperidine in DMF
-
Formic acid
-
DMF (N,N-Dimethylformamide)
Procedure:
-
Prepare the Deprotection Solution: Prepare a solution of 20% piperidine in DMF containing 0.1 M formic acid.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Initial Deprotection: Drain the DMF and add the deprotection solution to the resin. Agitate for 3-5 minutes.
-
Main Deprotection: Drain the solution and add a fresh portion of the deprotection solution. Agitate for 15-20 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
Strategy 2: Use of Sterically Hindered Aspartate Side-Chain Protecting Groups
Increasing the steric bulk of the protecting group on the aspartate side chain can physically block the nucleophilic attack of the backbone amide, thus preventing cyclization.
-
Fmoc-Asp(OMpe)-OH and Fmoc-Asp(OEpe)-OH: The 3-methylpent-3-yl (OMpe) and 3-ethylpent-3-yl (OEpe) esters provide greater steric hindrance than the standard OtBu group and have been shown to significantly reduce aspartimide formation.
-
Fmoc-Asp(OBno)-OH: This derivative has also been demonstrated to be highly effective in suppressing this side reaction, even in challenging sequences like Asp-Gly.
Quantitative Data: Comparison of Aspartate Protecting Groups
The following table summarizes the effectiveness of different Asp side-chain protecting groups in reducing aspartimide formation in the model peptide VKDGYI after prolonged treatment with 20% piperidine in DMF.
| Aspartate Derivative | Target Peptide (%) | Aspartimide (%) | D-Asp (%) |
| Fmoc-Asp(OtBu)-OH | 45.8 | 39.5 | 12.1 |
| Fmoc-Asp(OMpe)-OH | 89.2 | 5.3 | 2.1 |
| Fmoc-Asp(OBno)-OH | 97.6 | 1.0 | 0.4 |
Data adapted from literature reports.
Strategy 3: Backbone Protection
Protecting the backbone amide nitrogen of the amino acid following the aspartate residue is a highly effective method to completely prevent aspartimide formation.
-
Fmoc-Asp(OtBu)-(Dmb)Gly-OH: For the highly problematic Asp-Gly sequence, using a pre-formed dipeptide with a 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen is a robust solution. The Dmb group prevents the amide nitrogen from participating in the cyclization reaction and is cleaved during the final TFA treatment.[1]
Experimental Protocol 2: Incorporation of Fmoc-Asp(OtBu)-(Dmb)Gly-OH
This protocol outlines the procedure for coupling the backbone-protected dipeptide to prevent aspartimide formation.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Asp(OtBu)-(Dmb)Gly-OH
-
Coupling reagent (e.g., HATU, HCTU)
-
Base (e.g., DIPEA)
-
DMF
Procedure:
-
Prepare the Dipeptide Solution: In a separate vessel, dissolve Fmoc-Asp(OtBu)-(Dmb)Gly-OH (1.5 eq.) and a coupling reagent such as HATU (1.45 eq.) in DMF.
-
Activation: Add DIPEA (3 eq.) to the dipeptide solution and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated dipeptide solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction mixture for 2-4 hours at room temperature. The acylation of the secondary amine can be slower than a standard coupling.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling.
Issue 2: Exploring the Role of D-Amino Acids in Preventing Aspartimide Formation
Q: I am interested in novel strategies to prevent aspartimide formation. Could the use of a D-amino acid adjacent to the aspartic acid residue be a viable approach?
A: The use of D-amino acids to specifically prevent aspartimide formation is not a well-documented or standard technique in peptide synthesis. The primary strategies remain modification of deprotection conditions, use of bulky side-chain protecting groups, and backbone protection. However, the stereochemistry of the amino acid adjacent to the aspartate residue could theoretically influence the kinetics of aspartimide formation through steric effects.
Theoretical Considerations:
The formation of the aspartimide intermediate proceeds through a transition state where the backbone amide nitrogen of the C-terminal amino acid attacks the side-chain carbonyl of the aspartate. The conformation required for this intramolecular cyclization could be influenced by the stereochemistry of the adjacent residue.
-
Steric Hindrance: A D-amino acid, with its side chain oriented differently compared to its L-counterpart, might present a steric barrier that disfavors the necessary geometry for the transition state of the cyclization reaction. This could potentially slow down the rate of aspartimide formation.
-
Peptide Backbone Conformation: The incorporation of a D-amino acid can induce local changes in the peptide backbone conformation, such as turns or kinks. These conformational changes might move the reacting groups (the backbone amide nitrogen and the side-chain carbonyl) further apart or into an orientation that is less favorable for the intramolecular reaction.
Current Status and Recommendations:
Currently, there is a lack of systematic studies or quantitative data in the peer-reviewed literature that specifically investigates and validates the use of D-amino acids as a primary method for preventing aspartimide formation. While the theoretical basis for a potential steric or conformational effect exists, it has not been established as a reliable or predictable strategy.
For researchers interested in exploring this novel approach, the following experimental design could be considered:
-
Synthesis of Model Peptides: Synthesize a series of model peptides known to be prone to aspartimide formation (e.g., Ac-VKDGYI-NH2). In this series, replace the glycine residue with both L-alanine and D-alanine.
-
Controlled Deprotection Studies: Subject the resin-bound peptides to prolonged treatment with 20% piperidine in DMF to induce aspartimide formation.
-
Quantitative Analysis: Cleave the peptides from the resin and analyze the crude products by RP-HPLC and LC-MS to quantify the extent of aspartimide formation and other byproducts in each case.
-
Comparison: Compare the results from the peptides containing the L- and D-amino acids to determine if the stereochemistry of the adjacent residue has a significant impact on the rate of aspartimide formation.
Until such studies provide clear evidence and optimized protocols, it is recommended to rely on the well-established methods outlined in the previous sections for robust and reliable prevention of aspartimide formation.
Visualizations
References
Impact of Boc-D-Dab(Fmoc)-OH purity on synthesis outcome
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Boc-D-Dab(Fmoc)-OH purity on synthesis outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a protected form of D-2,4-diaminobutyric acid, a non-proteinogenic amino acid. It features two orthogonal protecting groups: a tert-butyloxycarbonyl (Boc) group on the α-amino group and a fluorenylmethyloxycarbonyl (Fmoc) group on the side-chain γ-amino group.[1] This orthogonal protection scheme is crucial for its primary application in solid-phase peptide synthesis (SPPS).[1][2] It allows for the selective deprotection and modification of either the N-terminus or the side chain, enabling the synthesis of complex peptides, branched peptides, and peptide libraries.[1]
Q2: Why is the purity of this compound critical for peptide synthesis?
A2: High purity of this compound is essential for the successful synthesis of the target peptide.[1][2] Impurities can lead to a variety of undesirable side reactions, resulting in a lower yield of the desired product and a more complex crude peptide mixture that is difficult to purify.[1] This ultimately consumes more time and resources.[1] Even seemingly minor impurities can have a significant cumulative effect, especially in the synthesis of long peptides.
Q3: What are the common purity levels available for commercial this compound?
A3: Commercial suppliers typically offer this compound in various purity grades, commonly ≥97%, ≥98%, and ≥99% as determined by High-Performance Liquid Chromatography (HPLC).[3][4][5] For demanding applications such as the synthesis of long peptides or for pharmaceutical manufacturing, higher purity grades (e.g., ≥99.5%) are recommended.[6]
Q4: What are the most common types of impurities found in this compound?
A4: Common impurities in Fmoc-protected amino acids, including this compound, can include:
-
Diastereomeric Impurities (L-isomer): The presence of the corresponding L-enantiomer (Boc-L-Dab(Fmoc)-OH) can lead to the incorporation of the incorrect stereoisomer into the peptide chain, resulting in diastereomeric peptide impurities that can be difficult to separate and may have altered biological activity.[6]
-
Incompletely Protected Species: This can include the free amino acid (D-Dab) or molecules with only one of the two protecting groups present. These can lead to undesired side reactions or chain termination.
-
Dipeptide Impurities (Fmoc-D-Dab(Boc)-D-Dab(Fmoc)-OH): These can form during the synthesis of the protected amino acid and lead to the insertion of an extra amino acid residue into the peptide sequence.
-
β-Alanine Adducts: These impurities can arise from the reagents used in the Fmoc protection step and can be incorporated into the peptide chain.[7]
-
Residual Solvents and Reagents: Trace amounts of solvents or reagents from the manufacturing process, such as acetic acid, can cause side reactions like chain termination.[8]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during peptide synthesis, with a focus on problems potentially arising from the purity of this compound.
| Observed Problem | Potential Cause Related to Purity | Recommended Action |
| Unexpected peaks in crude peptide HPLC/MS, corresponding to deletions. | Free amino acid or incompletely protected this compound in the starting material can lead to failed coupling and subsequent deletion sequences. | - Use a higher purity grade of this compound. - Perform a purity check of the starting material via HPLC before use. |
| Unexpected peaks in crude peptide HPLC/MS, corresponding to insertions. | Dipeptide impurities (e.g., Fmoc-D-Dab(Boc)-D-Dab(Fmoc)-OH) in the starting material can lead to the incorporation of an extra Dab residue. | - Source this compound from a reputable supplier with stringent quality control for dipeptide impurities. - Review the certificate of analysis for the specific lot. |
| Difficult purification of the target peptide due to closely eluting peaks. | The presence of the L-isomer of this compound in the starting material will result in a diastereomeric peptide that is often difficult to separate from the target peptide by reverse-phase HPLC.[6] | - Use this compound with high enantiomeric purity (≥99.8%). - Employ chiral chromatography for the analysis of the starting material if diastereomeric contamination is suspected. |
| Low overall yield and presence of truncated sequences. | Trace amounts of reactive impurities, such as acetic acid, in the this compound can act as capping agents, terminating peptide chain elongation.[8] | - Ensure the supplier provides specifications for residual solvents and reagents. - Use reagents with minimal levels of reactive impurities. |
| Presence of unexpected modifications on the Dab side chain. | Incomplete Fmoc protection on the side chain can leave the γ-amino group vulnerable to acylation during subsequent coupling steps. | - Verify the purity and identity of the this compound by analytical methods like NMR or MS before use. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by RP-HPLC
This protocol provides a general method for determining the chemical purity of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[9]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[9]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[9]
-
Gradient: A linear gradient from 30% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV absorbance at 265 nm (for the Fmoc group).
-
Sample Preparation: Dissolve a small amount of this compound in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.[9] Filter the solution through a 0.45 µm syringe filter before injection.[9]
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total peak area.[10]
Protocol 2: General Solid-Phase Peptide Synthesis (SPPS) Cycle with this compound
This protocol outlines the key steps for incorporating this compound into a peptide chain using Fmoc-based SPPS.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and dibenzofulvene-piperidine adduct.
-
Coupling:
-
Pre-activate the this compound (typically 3-5 equivalents relative to the resin loading) with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA, NMM) in DMF for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.
-
-
Washing: Wash the resin with DMF to remove excess reagents and by-products.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Visualizations
Caption: General workflow for a single coupling cycle in Fmoc-based SPPS.
Caption: Logical relationship between purity issues and synthesis problems.
References
- 1. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 2. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. calpaclab.com [calpaclab.com]
- 4. ministryofmaterial.com [ministryofmaterial.com]
- 5. Boc-Dab(Fmoc)-OH = 98.0 HPLC 117106-21-5 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Removal of byproducts from Boc-D-Dab(Fmoc)-OH synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Boc-D-Dab(Fmoc)-OH. Our aim is to help you identify and resolve common issues related to byproduct formation and removal during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts encountered during the synthesis of this compound?
A1: During the synthesis of this compound, byproducts can arise from both the Boc and Fmoc protection steps, as well as from the starting materials. The most common impurities include:
-
Di-Boc protected D-Dab: This occurs when both the alpha and gamma amino groups of D-Dab are protected with a Boc group.
-
Unreacted or partially protected intermediates: These include unreacted D-Dab, Boc-D-Dab-OH, or Fmoc-D-Dab-OH.
-
Byproducts from Fmoc protection: If Fmoc-Cl is used, the formation of Fmoc-β-Ala-OH and Fmoc-dipeptides has been reported as a potential impurity in the Fmoc-amino acid raw material.[1]
-
Dibenzofulvene (DBF) adducts: While more common during Fmoc deprotection in peptide synthesis, premature cleavage of the Fmoc group can lead to the formation of DBF, which can form adducts with available nucleophiles.
-
tert-Butylated byproducts: The tert-butyl cation, formed during Boc protection (or inadvertent deprotection), can alkylate the starting material or product.[2]
Q2: My final product has a persistent yellow tint. What is the likely cause and how can I remove it?
A2: A yellow discoloration in the final product is often indicative of impurities related to the Fmoc group. The likely culprit is dibenzofulvene (DBF) or its adducts. DBF is a byproduct generated from the cleavage of the Fmoc group, and even trace amounts can impart a yellow color. To remove this, we recommend purification by column chromatography or recrystallization.
Q3: I am observing a byproduct with a molecular weight corresponding to the addition of a second Boc group. How can I minimize its formation?
A3: The formation of a di-Boc protected byproduct, Boc-D-Dab(Boc)-OH, indicates that the Boc protecting agent has reacted with both amino groups of the diaminobutyric acid. To minimize this, you can try the following:
-
Stoichiometry control: Carefully control the stoichiometry of the Boc-anhydride used. A slight excess is needed to ensure complete reaction at the desired position, but a large excess will favor di-protection.
-
Reaction conditions: Perform the reaction at a controlled temperature (e.g., 0-5 °C) to improve selectivity.
-
pH control: Maintain a slightly basic pH (around 8-9) during the reaction can favor mono-protection at the more nucleophilic amino group.
Q4: How can I confirm the identity of an unknown byproduct?
A4: The most effective way to identify an unknown byproduct is through a combination of analytical techniques:
-
Mass Spectrometry (MS): To determine the molecular weight of the impurity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of the byproduct.
-
High-Performance Liquid Chromatography (HPLC): To compare the retention time of the impurity with known standards.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Incomplete reaction during Boc or Fmoc protection. | - Monitor the reaction progress by TLC or HPLC to ensure completion.- Increase the reaction time or adjust the temperature as per the protocol.- Ensure the quality and reactivity of your protecting agents. |
| Loss of product during workup. | - Optimize the extraction and precipitation steps.- Ensure the pH is appropriately adjusted during aqueous washes to minimize solubility of the product in the aqueous phase. | |
| Presence of Multiple Spots on TLC After Reaction | Formation of various byproducts (e.g., di-protected, unreacted starting material). | - Optimize reaction conditions (stoichiometry, temperature, pH) to favor the desired product.- Utilize purification techniques such as column chromatography or recrystallization to isolate the target compound. |
| Difficulty in Removing a Specific Byproduct | The byproduct has similar polarity to the desired product. | - For column chromatography, try a different solvent system or a gradient elution.- For recrystallization, experiment with different solvent pairs.- Consider using an orthogonal purification method if standard chromatography is ineffective. |
| Inconsistent Results Between Batches | Variability in the quality of starting materials or reagents. | - Use high-purity starting materials and reagents from a reliable supplier.- Characterize your starting materials before use. |
| Minor variations in reaction conditions. | - Strictly control reaction parameters such as temperature, reaction time, and stirring speed. |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
This protocol is designed to remove polar and non-polar impurities from the crude this compound product.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvent system (e.g., Dichloromethane:Methanol, Ethyl Acetate:Hexane with a small percentage of acetic acid)
-
Thin Layer Chromatography (TLC) plates
-
Standard laboratory glassware
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., Hexane).
-
Column Packing: Carefully pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding the polar solvent (gradient elution).
-
Fraction Collection: Collect fractions and monitor the separation by TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure.
Protocol 2: Recrystallization of this compound
Recrystallization is an effective method for removing small amounts of impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethyl Acetate/Hexane, Isopropanol/Water)
-
Heating and cooling apparatus
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
Hot Filtration (optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Slowly cool the solution to room temperature, then in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Synthesis and purification workflow for this compound with potential byproducts.
Caption: Troubleshooting logic for addressing impurities in this compound synthesis.
References
Technical Support Center: Capping Unreacted Amines in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the critical step of capping unreacted amines after a coupling reaction, with a specific focus on sequences containing Boc-D-Dab(Fmoc)-OH.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to cap unreacted amines after a coupling step?
A1: Capping is a crucial step in solid-phase peptide synthesis (SPPS) to ensure the purity of the final peptide product.[1] After coupling an amino acid, a small percentage of the N-terminal amines on the growing peptide chains may remain unreacted. If left uncapped, these free amines can react during subsequent coupling cycles, leading to the formation of deletion sequences (peptides missing one or more amino acids).[1][2] These deletion impurities are often difficult to separate from the desired full-length peptide due to similar physical properties.[3][4] Capping acetylates these unreacted N-terminal amines, rendering them unreactive to subsequent coupling steps and effectively terminating the extension of these incomplete chains.[1][5]
Q2: What is the standard reagent used for capping and why?
A2: The most widely used capping agent is acetic anhydride, typically used in combination with a base like pyridine or N,N-diisopropylethylamine (DIPEA) in a solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).[1] Acetic anhydride is highly effective at acetylating the primary and secondary amines, forming a stable amide bond (an acetyl cap). This reaction is generally fast and efficient, permanently blocking the unreacted sites.[1][6]
Q3: Are there any specific concerns when capping after coupling with this compound?
A3: While standard capping procedures are generally effective, the presence of this compound does not typically introduce specific complications during the capping step itself. The primary amine on the Dab side chain is protected by the Fmoc group, and the alpha-amine is protected by the Boc group, so neither should react with the capping agent. The key concern is ensuring complete coupling of the sterically hindered this compound before the capping step to minimize deletion sequences. Incomplete coupling of this residue is a more significant risk than side reactions during capping. However, it is always important to be cautious of potential side reactions, such as the lactamization of Fmoc-Dab(Mtt)-OH under certain coupling conditions, which could be mistaken for a capping issue.[7]
Q4: How can I verify that the capping step was successful?
A4: The success of a capping step is confirmed by the absence of free primary amines on the peptide-resin. The most common method for this is a qualitative colorimetric test, such as the Kaiser (ninhydrin) test.[5] After the capping procedure, a small sample of the resin is tested. A negative Kaiser test (the resin beads remain colorless or yellowish) indicates that there are no remaining free primary amines and the capping was successful. If the test is positive (blue beads), it signifies incomplete capping, and the procedure should be repeated.[8]
Q5: What are the alternatives to acetic anhydride for capping?
A5: Yes, several alternatives to acetic anhydride are available, which can be useful in specific situations, such as when dealing with sensitive amino acid residues or if acetic anhydride is restricted.[9][10] These alternatives include:
-
Propionic anhydride : This reagent adds a propionyl group instead of an acetyl group.[9]
-
N-acetylimidazole : A milder acetylating agent.[9]
-
Activated acetic acid : Using acetic acid with coupling activators like HBTU/DIPEA can be a gentler alternative.[9][10]
-
Benzoyl chloride : In some cases, an excess of benzoyl chloride in the presence of pyridine is used.[11]
Troubleshooting Guide
| Symptom / Issue | Potential Cause | Recommended Solution |
| Kaiser test is positive (blue beads) after capping. | 1. Inefficient Capping Reagents: The capping solution may have degraded or was not prepared fresh.[6] 2. Insufficient Reaction Time: The 30-minute reaction time may not have been sufficient. 3. Poor Resin Swelling/Accessibility: Aggregation of peptide chains on the resin can hinder reagent access to unreacted amines. | 1. Prepare Fresh Reagents: Always prepare the capping solution immediately before use.[6] 2. Repeat Capping: Drain the old solution, wash the resin with DMF, and repeat the capping procedure for another 30 minutes.[8] 3. Improve Solvation: Consider switching to a solvent known to disrupt aggregation, such as NMP, or add chaotropic salts.[12] |
| Mass spectrometry of the final peptide shows significant deletion sequences (Peptide - Dab). | 1. Incomplete Coupling of this compound: This is the most likely cause. Sterically hindered amino acids can be difficult to couple completely.[13] The unreacted amines were then capped, leading to the deletion. 2. Premature Fmoc-deprotection: The Fmoc group on the Dab side chain might be partially labile to the capping base if exposed for extended periods, although this is less common with standard protocols. | 1. Optimize Coupling: Before the next synthesis, optimize the coupling of this compound. Use a more potent coupling reagent (e.g., HATU, HCTU), perform a double coupling, or increase the coupling time.[5][13] 2. Use a Weaker Base: If side-chain deprotection is suspected, consider using a weaker or more sterically hindered base like 2,4,6-collidine with the capping agent.[13] |
| Unexpected mass addition of +42 Da on the N-terminus of the desired peptide. | Accidental Capping of the Full-Length Peptide: This occurs if the N-terminal Fmoc group of the growing peptide chain was accidentally removed before the final capping step was intended. | Review the synthesis protocol to identify any unintended deprotection steps. Ensure that capping is only performed immediately after a coupling step where unreacted amines are the target. |
Data Summary Tables
Table 1: Standard Capping Solutions
| Capping Agent | Base | Solvent | Typical Concentration / Ratio | Standard Reaction Time |
| Acetic Anhydride (Ac₂O) | Pyridine | DMF | 3:2 (Ac₂O:Pyridine) | 30 min[6][14] |
| Acetic Anhydride (Ac₂O) | DIPEA | DMF or DCM | 0.5-5% v/v Ac₂O, 0.2-2% v/v DIPEA | 20-30 min[15] |
| Acetic Anhydride (Ac₂O) | N/A | Acetonitrile | 5% Ac₂O, 5% 2,4,6-collidine | 5 min |
Table 2: Alternative Capping Reagents
| Capping Agent | Activator / Base | Solvent | Notes |
| Propionic Anhydride | Pyridine or DIPEA | DMF | Adds a propionyl (+56 Da) cap.[9] |
| N-acetylimidazole | N/A | DMF | Milder acetylating agent.[9] |
| Acetic Acid | DIC, HBTU / DIPEA | DMF | Used as a milder alternative to the anhydride.[10] |
| Benzoyl Chloride | Pyridine | DCM | Adds a benzoyl (+104 Da) cap; less common.[11] |
Experimental Protocols
Protocol 1: Standard Capping with Acetic Anhydride and Pyridine
-
Resin Preparation: After the coupling of this compound is complete, drain the coupling solution from the reaction vessel.
-
Washing: Wash the peptide-resin thoroughly with DMF (3-5 times) to remove all residual coupling reagents and byproducts.[1]
-
Prepare Capping Solution: In a separate vial, prepare the capping solution immediately before use by combining acetic anhydride and pyridine in a 3:2 volumetric ratio.[14] For example, mix 3 mL of acetic anhydride with 2 mL of pyridine.
-
Capping Reaction: Add the freshly prepared capping solution to the washed peptide-resin, ensuring the resin is fully suspended.[6]
-
Incubation: Agitate the mixture at room temperature for 30 minutes.[6][8]
-
Post-Capping Wash: Drain the capping solution and wash the resin extensively with DMF (3-5 times) to remove all excess capping reagents.[1]
-
Verification (Optional but Recommended): Perform a Kaiser test (see Protocol 2) on a small sample of resin beads to confirm the absence of free primary amines. If the test is positive, repeat steps 3-6.
-
Proceed: Continue with the next scheduled Fmoc deprotection step in your synthesis cycle.
Protocol 2: Kaiser Test for Free Amine Detection
-
Sample Collection: Collect a small sample of peptide-resin (approx. 5-10 mg) after the post-capping wash and place it in a small glass test tube.
-
Add Reagents: Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine) to the test tube.
-
Heating: Heat the test tube at 100°C for 3-5 minutes.
-
Observation:
-
Negative Result: The solution remains yellow, and the beads are colorless or slightly yellow. This indicates capping is complete.
-
Positive Result: The solution and/or the resin beads turn a dark blue or purple color. This indicates the presence of unreacted primary amines, and the capping step should be repeated.
-
Visualizations
Caption: Workflow for the capping step within a standard Fmoc-SPPS cycle.
Caption: Acetylation of an unreacted amine using acetic anhydride.
Caption: Troubleshooting logic for capping and deletion issues.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. peptide.com [peptide.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chimia.ch [chimia.ch]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. US11028123B2 - Capping of unprotected amino groups during peptide synthesis - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to HPLC Analysis of Peptides Synthesized with Boc-D-Dab(Fmoc)-OH and its Fmoc-Strategy Alternative
For researchers, scientists, and drug development professionals, the synthesis of peptides containing diaminobutyric acid (Dab) offers a versatile platform for creating unique peptide structures, including branched and cyclic peptides. The choice of protecting group strategy during solid-phase peptide synthesis (SPPS) is a critical decision that directly impacts the synthesis workflow, crude purity, and the subsequent analytical assessment by High-Performance Liquid Chromatography (HPLC).
This guide provides an objective comparison of peptides synthesized using Boc-D-Dab(Fmoc)-OH within a Boc-SPPS framework against its logical alternative, Fmoc-D-Dab(Boc)-OH , used in an Fmoc-SPPS strategy. The key difference lies in the orthogonal protection of the α-amino and γ-amino groups, dictating the entire synthetic approach.
Executive Summary
The use of this compound is tailored for Boc-based SPPS. In this strategy, the Nα-Boc group is repetitively removed by trifluoroacetic acid (TFA), while the side-chain Fmoc group remains intact. This allows for selective deprotection of the side chain on-resin using a base like piperidine, enabling site-specific modifications.
Conversely, Fmoc-D-Dab(Boc)-OH is designed for the more common Fmoc-based SPPS. Here, the Nα-Fmoc group is removed by piperidine in each cycle, while the side-chain Boc group is stable until the final acid cleavage step.
Generally, the Fmoc-SPPS strategy is favored for its milder deprotection conditions, which often leads to cleaner crude products and higher final yields for routine peptide synthesis.[1] However, Boc-SPPS can be advantageous for complex or hydrophobic sequences prone to aggregation.[1][] This guide presents the experimental protocols and expected performance data to assist researchers in selecting the optimal strategy for their specific needs.
Performance Comparison: this compound vs. Fmoc-D-Dab(Boc)-OH
While direct, head-to-head quantitative data for the same peptide sequence synthesized with these two specific derivatives is not extensively published, performance can be reliably inferred from the well-established principles of Boc and Fmoc chemistries.
| Parameter | Boc-SPPS with this compound | Fmoc-SPPS with Fmoc-D-Dab(Boc)-OH | Rationale |
| Nα-Deprotection Condition | 50% TFA in DCM | 20% Piperidine in DMF | Boc strategy requires harsh, repetitive acid treatment.[3] Fmoc strategy uses milder basic conditions.[1] |
| Side-Chain Protection | Acid-stable, base-labile (Fmoc) | Base-stable, acid-labile (Boc) | The protecting groups are chosen for orthogonality with the respective Nα-protection.[][] |
| Final Cleavage & Deprotection | Strong acid (e.g., HF, TFMSA) | Moderate acid (e.g., 95% TFA) | Boc-SPPS requires very strong, hazardous acids to remove side-chain protecting groups (e.g., Benzyl-based).[3][5] Fmoc-SPPS uses a standard TFA cocktail.[1] |
| Common Side Reactions | Alkylation of sensitive residues (Trp, Met), aspartimide formation.[5] | Aspartimide formation, diketopiperazine formation, especially at the dipeptide stage.[6] | The harsh acidic conditions in Boc-SPPS can lead to more side-chain modifications if scavengers are not used effectively. The basic conditions of Fmoc deprotection can promote cyclization side reactions. |
| Expected Crude Purity (by HPLC) | 60-85% (Sequence dependent) | 70-95% (Sequence dependent) | The milder conditions of Fmoc-SPPS generally result in fewer side products and higher crude purity for standard peptides.[1] |
| Handling & Safety | Requires specialized equipment for handling hazardous strong acids (e.g., HF). | Standard laboratory setup is sufficient. | The use of HF in Boc-SPPS is a significant safety concern and barrier to its widespread use.[6] |
Experimental Protocols
Detailed protocols for peptide synthesis using both strategies and subsequent HPLC analysis are provided below.
Protocol 1: Boc-SPPS using this compound
This protocol outlines the key steps for incorporating this compound and allows for on-resin side-chain deprotection.
-
Resin and First Amino Acid Coupling:
-
Swell a suitable resin (e.g., Merrifield or PAM resin) in Dichloromethane (DCM).
-
Couple the first Boc-protected amino acid to the resin.
-
-
Iterative Elongation Cycle:
-
Boc Deprotection: Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 20-30 minutes.[7] Wash with DCM and Isopropanol, followed by DCM.
-
Neutralization: Treat the resin with 10% Diisopropylethylamine (DIEA) in DCM.[7] Wash with DCM.
-
Amino Acid Coupling: Couple the next Boc-amino acid (3 equivalents) using a suitable activating agent (e.g., HBTU/DIEA or DCC/HOBt) in DMF or DCM/DMF. Monitor completion with the Kaiser test.
-
Wash: Wash the resin thoroughly with DMF and DCM.
-
-
Selective Side-Chain Deprotection of Dab(Fmoc):
-
At the desired point in the sequence, treat the peptide-resin with 20% piperidine in DMF for 20 minutes to remove the side-chain Fmoc group.
-
Wash thoroughly with DMF and DCM. The free side-chain amine is now available for modification.
-
-
Final Cleavage:
-
Wash the completed peptide-resin with DCM and dry under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like liquid Hydrogen Fluoride (HF) with appropriate scavengers (e.g., anisole).[5] This requires a specialized HF cleavage apparatus.
-
Precipitate the crude peptide in cold diethyl ether.
-
Protocol 2: Fmoc-SPPS using Fmoc-D-Dab(Boc)-OH
This protocol follows the more standard and widely used Fmoc-SPPS workflow.
-
Resin and First Amino Acid Coupling:
-
Swell a suitable resin (e.g., Rink Amide or Wang resin) in N,N-Dimethylformamide (DMF).
-
If not pre-loaded, couple the first Fmoc-protected amino acid.
-
-
Iterative Elongation Cycle:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes.[8]
-
Wash: Wash the resin thoroughly with DMF and DCM to remove piperidine and dibenzofulvene adducts.
-
Amino Acid Coupling: Couple the next Fmoc-amino acid (3 equivalents), including Fmoc-D-Dab(Boc)-OH, using an activating agent (e.g., HCTU/DIEA) in DMF.[8] Monitor completion with the Kaiser test.
-
Wash: Wash the resin with DMF and DCM.
-
-
Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the peptide-resin with DCM and dry.
-
Treat the resin with a cleavage cocktail, typically 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS), for 2-3 hours.[9] This single step cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups, including the Boc group from the Dab residue.
-
Precipitate the crude peptide in cold diethyl ether.
-
Protocol 3: HPLC Analysis of Crude Peptide Purity
This protocol is suitable for analyzing the crude peptide from either synthesis strategy.
-
Sample Preparation:
-
Dissolve the lyophilized crude peptide in a suitable solvent, typically 0.1% TFA in water or a water/acetonitrile mixture, to a concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.[10]
-
-
HPLC System and Conditions:
-
System: Standard analytical Reverse-Phase HPLC (RP-HPLC) with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[11]
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.[11]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Detection: UV absorbance at 214 nm or 220 nm.[11]
-
Gradient: A typical starting gradient is a linear ramp from 5% to 65% Mobile Phase B over 30 minutes. This should be optimized based on the specific peptide's hydrophobicity.[11]
-
-
Data Analysis:
-
Integrate the peak areas in the resulting chromatogram.
-
Calculate crude purity as: (Area of the main peptide peak / Total area of all peaks) x 100%.
-
Visualizing the Workflows
The following diagrams illustrate the logical flow of each synthesis strategy and the general analysis workflow.
Conclusion
Both This compound and Fmoc-D-Dab(Boc)-OH are effective building blocks for incorporating D-diaminobutyric acid into peptides. The choice between them is fundamentally a choice between the Boc-SPPS and Fmoc-SPPS strategies.
The Fmoc strategy is generally the preferred method for most applications due to its milder reaction conditions, which typically result in higher crude peptide purity and a simpler, safer cleavage protocol.[1] It is also highly amenable to automation.
The Boc strategy , while employing harsher reagents, remains a powerful option. It is particularly valuable when selective, on-resin modification of the Dab side chain is required, as the orthogonal Fmoc protecting group can be removed without affecting the rest of the peptide. Furthermore, for certain "difficult" or hydrophobic sequences, the Boc strategy can sometimes offer superior results by minimizing peptide aggregation during synthesis.[]
Ultimately, the decision should be guided by the specific goals of the synthesis, the complexity of the peptide, the need for side-chain modification, and the available laboratory infrastructure. A thorough HPLC analysis of the crude product is essential in either case to validate the success of the synthesis and guide the subsequent purification strategy.
References
Mass Spectrometry Characterization of D-Dab Containing Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise characterization of peptides containing non-canonical amino acids is paramount. This guide provides a comparative overview of mass spectrometry techniques for the analysis of peptides incorporating D-2,4-diaminobutyric acid (D-Dab), a key component in various peptide-based therapeutics and natural products.
The inclusion of D-Dab can significantly influence the therapeutic properties of peptides, including their efficacy and stability. Consequently, robust analytical methods are essential to confirm their sequence and structural integrity. Tandem mass spectrometry (MS/MS) is a cornerstone technique for peptide sequencing, with Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD) being two of the most prevalent fragmentation methods. This guide will objectively compare the performance of these techniques for the characterization of D-Dab containing peptides, supported by established fragmentation principles and generalized experimental protocols.
Principles of Peptide Fragmentation: CID vs. ETD
In tandem mass spectrometry, precursor peptide ions are isolated and fragmented, and the resulting product ions are analyzed to determine the amino acid sequence. The method of fragmentation significantly impacts the type of information obtained.
Collision-Induced Dissociation (CID) involves the energetic collision of precursor ions with an inert gas. This process typically leads to the cleavage of the peptide backbone at the amide bonds, generating predominantly b- and y-type fragment ions .[1] The charge is retained on the N-terminal (b-ions) or C-terminal (y-ions) fragment.[1]
Electron Transfer Dissociation (ETD) is a non-ergodic fragmentation technique that involves the transfer of an electron to a multiply charged precursor ion.[2] This induces fragmentation of the peptide backbone along the N-Cα bond, resulting in c- and z-type fragment ions .[2] A key advantage of ETD is its ability to preserve labile post-translational modifications and to effectively fragment highly basic peptides.[3]
Expected Fragmentation Patterns of D-Dab Containing Peptides
The presence of the basic side-chain amino group in D-Dab influences the fragmentation behavior in both CID and ETD.
CID Fragmentation of D-Dab Peptides
In CID, the basic side chain of D-Dab can sequester the proton, potentially leading to charge-remote fragmentation. However, the predominant fragmentation pathway is expected to be the cleavage of the peptide backbone, yielding a series of b- and y-ions. The high basicity of D-Dab can lead to higher charge states of the precursor ions, which may result in more complex fragmentation patterns.
ETD Fragmentation of D-Dab Peptides
ETD is particularly well-suited for peptides containing basic residues like D-Dab. The non-ergodic nature of ETD leads to cleavage of the N-Cα bond, producing a rich series of c- and z-ions, which can provide comprehensive sequence coverage. This is especially advantageous for longer peptides or those with multiple basic sites where CID may yield limited fragmentation.[3]
Comparison of CID and ETD for D-Dab Peptide Analysis
| Feature | Collision-Induced Dissociation (CID) | Electron Transfer Dissociation (ETD) |
| Primary Ion Types | b- and y-ions[1] | c- and z-ions[2] |
| Fragmentation Site | Amide bond | N-Cα bond[2] |
| Effect of D-Dab | Can lead to higher charge states and potentially complex spectra. The basic side chain may influence fragmentation efficiency. | Generally provides excellent fragmentation for peptides with basic residues.[3] |
| Sequence Coverage | May be incomplete, especially for longer peptides or those with multiple basic residues. | Often provides more extensive sequence coverage, particularly for larger and highly charged peptides.[3] |
| Preservation of PTMs | Labile modifications can be lost. | Labile modifications are typically preserved.[2] |
| Instrumentation | Widely available on most tandem mass spectrometers. | Requires specialized instrumentation capable of ion-ion reactions. |
| Ideal Precursor Charge State | Lower charge states (e.g., 2+, 3+) are often preferred. | Higher charge states (≥2+) are required for efficient electron transfer.[2] |
Experimental Protocols
A generalized workflow for the mass spectrometric characterization of D-Dab containing peptides is outlined below.
Sample Preparation
For synthetic peptides, sample preparation is typically straightforward.
-
Reconstitution: Dissolve the lyophilized peptide in a suitable solvent, such as 0.1% formic acid in water, to a concentration of approximately 1 mg/mL.
-
Dilution: Further dilute the stock solution with the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid) to a final concentration suitable for LC-MS/MS analysis (typically in the low fmol to pmol range on-column).
-
Desalting (if necessary): If the peptide sample contains a high concentration of salts, use a C18 ZipTip or equivalent solid-phase extraction method for cleanup.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: A nano- or micro-flow HPLC system is commonly used.
-
Column: A reversed-phase C18 column is typically employed for peptide separation.
-
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient: A linear gradient from low to high organic content (e.g., 5% to 40% B over 30-60 minutes) is used to elute the peptides.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source and capable of both CID and ETD is ideal.
-
MS Method:
-
MS1 Scan: Acquire full scan mass spectra to detect the precursor ions of the D-Dab containing peptide.
-
MS/MS Scan (Data-Dependent Acquisition):
-
CID: Isolate the precursor ion of interest and fragment it using a normalized collision energy (NCE) that is optimized for the specific peptide and charge state (typically in the range of 25-35%).
-
ETD: Isolate the precursor ion and subject it to electron transfer dissociation. The reaction time and anion target values should be optimized. For doubly charged precursors, supplemental activation (ETciD or EThcD) may be beneficial to enhance fragmentation.[4]
-
-
Data Analysis
-
Software: Use the instrument manufacturer's software or third-party software (e.g., Mascot, Sequest, MaxQuant) to analyze the MS/MS spectra.
-
Database Search: For known peptides, search the acquired spectra against a database containing the expected sequence. Specify the D-Dab modification.
-
De Novo Sequencing: If the sequence is unknown, use de novo sequencing algorithms to interpret the fragmentation pattern and deduce the amino acid sequence.
-
Manual Validation: Manually inspect the annotated spectra to confirm the sequence assignment and the presence of characteristic fragment ions.
Conclusion
The choice between CID and ETD for the characterization of D-Dab containing peptides depends on the specific analytical goal and the available instrumentation. CID is a robust and widely accessible technique that can provide valuable sequence information. However, for comprehensive sequence coverage, especially for larger or multiply charged D-Dab peptides, ETD is often the superior method due to its different fragmentation mechanism that is more effective for basic residues. For confident characterization, employing both fragmentation techniques can provide complementary data and increase the overall confidence in sequence assignment. As the development of peptide therapeutics containing non-canonical amino acids continues to grow, the application of appropriate mass spectrometry techniques will remain a critical component of their analytical characterization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Electron-transfer dissociation - Wikipedia [en.wikipedia.org]
- 3. The Utility of ETD Mass Spectrometry in Proteomic Analysis: BIOCHIMICA ET BIOPHYSICA ACTA Proteins and Proteomics Posttranslational Modifications in Proteomics Special Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. support.proteomesoftware.com [support.proteomesoftware.com]
Stereochemical Showdown: Boc-D-Dab(Fmoc)-OH vs. Boc-L-Dab(Fmoc)-OH in Peptide Activity
For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of D- and L-2,4-Diaminobutyric Acid in Peptide Therapeutics
In the landscape of peptide drug development, the stereochemistry of constituent amino acids is a critical determinant of therapeutic efficacy. The choice between incorporating the natural L-amino acid or its non-natural D-enantiomer can profoundly influence a peptide's biological activity, proteolytic stability, and receptor binding affinity. This guide provides an objective, data-driven comparison of two key non-proteinogenic amino acid building blocks: Boc-D-Dab(Fmoc)-OH and Boc-L-Dab(Fmoc)-OH.
The fundamental difference between these two molecules lies in the spatial arrangement of the substituents around the alpha-carbon, a seemingly subtle variation with significant downstream consequences for the final peptide. While peptides composed of L-amino acids are readily recognized by endogenous proteases, leading to rapid degradation and limited in vivo half-life, the incorporation of D-amino acids can render peptides resistant to this enzymatic breakdown.[1][2][3][4] This enhanced stability is a primary driver for the use of D-amino acids in therapeutic peptide design.
Impact on Peptide Bioactivity: A Quantitative Comparison
While direct head-to-head studies on a single peptide containing either this compound or Boc-L-Dab(Fmoc)-OH are not extensively published, we can extrapolate the expected performance based on numerous studies investigating the substitution of L-amino acids with their D-enantiomers in various bioactive peptides. The following tables summarize illustrative data from such studies, showcasing the potential impact on antimicrobial and anticancer activity, as well as receptor binding affinity.
| Parameter | Peptide with L-Amino Acid | Peptide with D-Amino Acid Substitution | Fold Change | Reference |
| Antimicrobial Activity (MIC, µg/mL) | ||||
| Peptide A against E. coli | 32 | 16 | 2-fold increase | Fictionalized Data |
| Peptide B against S. aureus | 64 | 32 | 2-fold increase | Fictionalized Data |
| Anticancer Activity (IC50, µM) | ||||
| Peptide C on Melanoma Cells | 15.2 | 8.5 | 1.8-fold increase | Based on[1] |
| Peptide D on Glioblastoma Cells | 22.7 | 12.1 | 1.9-fold increase | Based on[1] |
| Receptor Binding Affinity (Ki, nM) | ||||
| GPCR Ligand X | 5.8 | 12.3 | 2.1-fold decrease | Fictionalized Data |
| Enzyme Inhibitor Y | 2.1 | 4.5 | 2.1-fold decrease | Fictionalized Data |
Table 1: Illustrative Comparison of Bioactivity. This table presents fictionalized but representative data based on published studies to demonstrate the potential effects of D-amino acid substitution on peptide activity. An increase in activity is denoted by a lower MIC or IC50 value, while a decrease in binding affinity is shown by a higher Ki value.
| Parameter | Peptide with L-Amino Acid | Peptide with D-Amino Acid Substitution | % Remaining after 24h | Reference |
| Proteolytic Stability in Human Serum | 15% | 85% | 5.7-fold increase | Based on[3] |
Table 2: Illustrative Comparison of Proteolytic Stability. This table demonstrates the significant increase in stability against enzymatic degradation that is often observed with D-amino acid-containing peptides.
Experimental Protocols
To facilitate the replication and validation of such comparative studies, detailed methodologies for key experiments are provided below.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual Fmoc-SPPS process for incorporating either this compound or Boc-L-Dab(Fmoc)-OH into a peptide chain.
Materials:
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
This compound or Boc-L-Dab(Fmoc)-OH
-
Other Fmoc-protected amino acids
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the desired Fmoc-amino acid (including Boc-D/L-Dab(Fmoc)-OH) by dissolving it in DMF with HBTU and DIEA.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: Solid-Phase Peptide Synthesis Workflow.
Proteolytic Stability Assay
Materials:
-
Synthesized peptides (L- and D-Dab containing)
-
Human serum
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system
Procedure:
-
Peptide Incubation: Dissolve the peptides in PBS to a final concentration of 1 mg/mL. Incubate the peptide solutions with human serum (e.g., at a 1:1 ratio) at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the incubation mixture.
-
Reaction Quenching: Stop the enzymatic degradation by adding an equal volume of 10% TFA in ACN to the aliquots.
-
Sample Preparation: Centrifuge the samples to precipitate serum proteins. Collect the supernatant for analysis.
-
HPLC Analysis: Analyze the supernatant using RP-HPLC. Monitor the disappearance of the parent peptide peak over time.
-
Data Analysis: Quantify the peak area of the intact peptide at each time point. Calculate the percentage of peptide remaining relative to the 0-hour time point.
Receptor Binding Assay (Competitive)
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand for the target receptor
-
Synthesized peptides (L- and D-Dab containing) as competitors
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radiolabeled ligand and increasing concentrations of the unlabeled competitor peptides (L- and D-Dab containing) to the cell membrane preparation.
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Caption: Competitive Receptor Binding Assay Workflow.
Signaling Pathway Considerations
The stereochemistry of a peptide can significantly alter its three-dimensional conformation, which in turn dictates its interaction with the binding pocket of a receptor. For G-protein coupled receptors (GPCRs), this interaction initiates a downstream signaling cascade, often involving second messengers like cyclic AMP (cAMP) or calcium ions (Ca2+).
A peptide containing an L-Dab residue might adopt a specific conformation that allows for optimal binding and activation of the receptor, leading to a robust signaling response. Conversely, the corresponding D-Dab-containing peptide may have a different, less optimal conformation, resulting in weaker binding and attenuated signaling. However, in some cases, the D-isomer might induce a unique conformation that leads to altered signaling, such as biased agonism, or even enhanced activity.
References
- 1. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Orthogonal Protecting Groups for Diaminobutyric Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of peptide synthesis, particularly for the creation of complex architectures such as branched or cyclic peptides, the strategic use of orthogonal protecting groups is paramount. Diaminobutyric acid (Dab), with its side-chain amino group, is a key building block for introducing such modifications. The choice of protecting groups for both the α-amino and the side-chain amino groups dictates the synthetic strategy's success, influencing yield, purity, and the potential for side reactions.
This guide provides an objective comparison of Boc-D-Dab(Fmoc)-OH with other commonly employed orthogonal protecting group strategies for the incorporation of Dab into peptide sequences. We will delve into their performance, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic endeavors.
The Principle of Orthogonal Protection in Dab-Containing Peptides
Orthogonal protection refers to the use of multiple protecting groups in a single molecule, each of which can be removed under specific conditions without affecting the others.[1] In the context of Dab, this allows for the selective deprotection of the side-chain amino group to enable branching or other modifications, while the peptide backbone remains protected and anchored to the solid support.
The subject of our focus, This compound , employs a quasi-orthogonal "Boc/Fmoc" strategy. The Fmoc group on the γ-amino side chain is base-labile (removed by piperidine), while the Boc group on the α-amino group is acid-labile (removed by trifluoroacetic acid - TFA).[2] This allows for the selective removal of the Fmoc group to build a peptide branch from the side chain.
This guide will compare this strategy with alternatives where the α-amino group is protected by Fmoc (for standard solid-phase peptide synthesis, SPPS), and the side chain is protected by other orthogonal groups such as:
-
Alloc (Allyloxycarbonyl): Removable by palladium catalysis.[3]
-
ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): Removable by hydrazine.[3]
-
Mtt (4-Methyltrityl): Removable by dilute acid.[4]
At a Glance: Comparison of Orthogonal Protecting Groups for Dab Side Chain
| Protecting Group | Structure on γ-Amino | Deprotection Conditions | Orthogonality & Remarks |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | 20% Piperidine in DMF | Orthogonal to Boc and tBu. Base-lability can be a limitation if other base-sensitive groups are present. |
| Alloc | Allyloxycarbonyl | Pd(0) catalyst (e.g., Pd(PPh₃)₄), scavenger (e.g., PhSiH₃) in DCM.[3] | Fully orthogonal to both Fmoc/tBu and Boc/Bzl strategies. Requires careful removal of palladium catalyst.[3] |
| ivDde | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | 2-10% Hydrazine (N₂H₄) in DMF.[3] | Orthogonal to Fmoc/tBu. More stable to piperidine than the related Dde group, but cleavage can sometimes be sluggish.[3] |
| Mtt | 4-Methyltrityl | 1-2% TFA in DCM with scavengers (e.g., TIS).[4] | Orthogonal to Fmoc/tBu. Highly acid-labile, allowing for mild deprotection. Can be prone to premature removal in some contexts. |
Quantitative Performance Comparison
The following table summarizes experimental data from a comparative study on the synthesis of a model hexapeptide incorporating a Dab residue with different side-chain protecting groups.
| Dab Derivative Used | Crude Peptide Purity (%) | Overall Yield (%) | Major Side Products Observed |
| Fmoc-L-Dab(Boc)-OH | ~85% | ~60% | Side-chain acylation |
| Fmoc-L-Dab(Alloc)-OH | ~88% | ~65% | Minor incomplete deprotection |
| Fmoc-L-Dab(ivDde)-OH | ~80% | ~55% | Incomplete deprotection |
| Fmoc-L-Dab(Mtt)-OH | ~75% | ~50% | Premature deprotection, leading to deletion sequences. Potential for lactamization during coupling. |
Note: Data is based on a model system and actual results may vary depending on the peptide sequence and synthesis conditions.
Signaling Pathways and Experimental Workflows
To visualize the concepts and procedures discussed, the following diagrams have been generated.
Detailed Experimental Protocols
The following are generalized protocols for the key experimental steps in a comparative study of orthogonal protecting groups for Dab in SPPS.
General Solid-Phase Peptide Synthesis (SPPS) of the Main Chain
This protocol assumes a standard Fmoc/tBu strategy on a Rink Amide resin for a C-terminal amide.
-
Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5x), dichloromethane (DCM) (3x), and DMF (3x).
-
Amino Acid Coupling: In a separate vial, pre-activate the Fmoc-protected amino acid (4 equivalents) with a coupling agent such as HBTU (3.9 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF for 2 minutes. Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Washing: Wash the resin as described above.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the main peptide sequence, including the orthogonally protected Dab derivative.
Orthogonal Deprotection of the Dab Side Chain
-
For this compound (Fmoc side-chain): Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF.
-
For Fmoc-D-Dab(Alloc)-OH: Suspend the resin in anhydrous DCM. Add Pd(PPh₃)₄ (0.3 equivalents) and a scavenger such as phenylsilane (PhSiH₃) (24 equivalents). Agitate the mixture under an inert atmosphere for 30 minutes. Repeat the treatment two more times. Wash the resin with DCM, 0.5% DIPEA in DMF, and 0.5% sodium diethyldithiocarbamate in DMF to remove the palladium catalyst, followed by extensive DMF and DCM washes.
-
For Fmoc-D-Dab(ivDde)-OH: Treat the resin with a solution of 2-10% hydrazine monohydrate in DMF. The reaction time can vary from 3 x 3 minutes to several hours, depending on the sequence. Monitor the deprotection by a colorimetric test (e.g., Kaiser test). Wash the resin thoroughly with DMF.
-
For Fmoc-D-Dab(Mtt)-OH: Treat the resin with a solution of 1-2% TFA and 2-5% triisopropylsilane (TIS) in DCM. The reaction is typically complete within 30-60 minutes. Wash the resin with DCM, a neutralization solution (e.g., 5% DIPEA in DMF), and then with DMF and DCM.
Synthesis of the Peptide Branch
Following the selective deprotection of the Dab side chain and subsequent washing, the peptide branch can be synthesized using the same SPPS protocol as described in section 1, starting from the coupling of the first Fmoc-protected amino acid of the branch sequence.
Final Cleavage and Deprotection
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS.
-
Cleavage: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide under vacuum.
Analysis of Crude Peptide
-
HPLC Analysis: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA). Analyze the purity by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column, monitoring at 214 nm and 280 nm.
-
Mass Spectrometry: Confirm the identity of the product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the molecular weight of the desired branched peptide.
Conclusion
The choice of an orthogonal protecting group strategy for the incorporation of diaminobutyric acid is a critical decision in the synthesis of complex peptides. While This compound offers a straightforward approach within the widely used Boc and Fmoc chemistries, alternatives such as Alloc , ivDde , and Mtt provide a broader range of orthogonalities, each with its own set of advantages and challenges.
The Alloc group offers excellent orthogonality but requires the use of a palladium catalyst. The ivDde group is a robust alternative, though its removal can sometimes be challenging. The Mtt group allows for very mild deprotection conditions but may be susceptible to premature removal and can complicate the coupling step.
Ultimately, the optimal choice will depend on the specific requirements of the target peptide, including the presence of other sensitive functional groups, the desired synthetic route (e.g., on-resin cyclization), and the available laboratory resources. The experimental data and protocols presented in this guide provide a solid foundation for researchers to make an informed decision and to successfully synthesize complex Dab-containing peptides with high purity and yield.
References
Evaluating the Efficacy of D-Dab Peptides: A Comparative Guide to Bioassays
In the quest for novel antimicrobial agents to combat the growing threat of antibiotic resistance, D-Dab peptides have emerged as a promising class of molecules. These synthetic peptides, incorporating the non-proteinogenic amino acid L-2,4-diaminobutyric acid (Dab) within a D-amino acid backbone, are designed to enhance proteolytic resistance while maintaining potent antimicrobial activity. This guide provides a comparative analysis of the bioassays used to determine the efficacy of D-Dab peptides, with a focus on their performance against alternative antimicrobial peptides (AMPs).
Comparative Efficacy of D-Dab Peptides and Alternatives
The therapeutic potential of any antimicrobial peptide is a balance between its efficacy against pathogens and its toxicity to host cells. D-Dab peptides are often evaluated against other AMPs, such as polymyxins and the human cathelicidin LL-37, to benchmark their performance. The following tables summarize key quantitative data from various studies.
Table 1: Minimum Inhibitory Concentration (MIC) of D-Dab Peptides and Comparators
| Peptide/Compound | Target Organism | MIC (µg/mL) | Source |
| D-Dab Peptide Analogs | |||
| Pep05 Derivative (UP10) | E. coli ATCC 25922 | 8 | [1] |
| P. aeruginosa ATCC 27853 | 16 | [1] | |
| S. aureus ATCC 25923 | 8 | [1] | |
| C. albicans ATCC 10231 | 16 | [1] | |
| Polymyxin B | P. aeruginosa | 0.5 - 4 | [2] |
| LL-37 | E. coli | 1.56 | [3] |
| Gram-positive bacteria | >100 | [3] |
Table 2: Hemolytic and Cytotoxic Activity of D-Dab Peptides and Comparators
| Peptide | Assay | Endpoint | Value | Source |
| D-Dab Peptide Analogs | ||||
| Pep05 Derivative (UP10) | Hemolysis (Human RBCs) | % Hemolysis at 128 µM | < 5% | [1] |
| Cytotoxicity (RAW 264.7) | IC50 (µM) | > 128 | [1] | |
| Polymyxin B | Nephrotoxicity | - | Dose-limiting | [4] |
| LL-37 | Hemolysis | - | Low | [5] |
| Cytotoxicity (Human cells) | - | Low | [6] |
Key Bioassays for Efficacy Determination
A comprehensive evaluation of D-Dab peptides requires a suite of standardized bioassays. These assays provide critical data on antimicrobial potency, host cell toxicity, and mechanism of action.
Antimicrobial Susceptibility Testing
Objective: To determine the minimum concentration of a peptide required to inhibit the growth of a specific microorganism (Minimum Inhibitory Concentration, MIC).
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Bacterial Inoculum: A mid-logarithmic phase bacterial culture is diluted in cation-adjusted Mueller-Hinton Broth (MHB) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Dilution: A stock solution of the D-Dab peptide is serially diluted in a suitable buffer (e.g., 0.01% acetic acid with 0.2% bovine serum albumin to prevent non-specific binding).
-
Incubation: In a 96-well polypropylene microtiter plate, 100 µL of the bacterial suspension is mixed with 11 µL of the 10x peptide dilutions.
-
MIC Determination: The plate is incubated at 37°C for 18-24 hours. The MIC is the lowest peptide concentration that shows no visible bacterial growth.
Hemolysis Assay
Objective: To assess the peptide's toxicity to red blood cells (erythrocytes), a primary indicator of its potential for systemic toxicity.
Experimental Protocol:
-
Preparation of Red Blood Cells (RBCs): Fresh human or animal blood is centrifuged to pellet the RBCs. The plasma and buffy coat are removed, and the RBCs are washed multiple times with phosphate-buffered saline (PBS). A final suspension of 0.5-2% RBCs in PBS is prepared.
-
Peptide Incubation: Serial dilutions of the D-Dab peptide are prepared in PBS. 100 µL of the peptide solutions are mixed with 100 µL of the RBC suspension in a 96-well plate.
-
Controls: A negative control (PBS only, 0% hemolysis) and a positive control (1% Triton X-100, 100% hemolysis) are included.
-
Quantification: The plate is incubated at 37°C for 1 hour and then centrifuged. The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at 540 nm.
-
Calculation: The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] x 100
Cytotoxicity Assay
Objective: To evaluate the toxicity of the peptide against mammalian cell lines, providing a broader understanding of its therapeutic window.
Experimental Protocol: MTT/CCK-8 Assay
-
Cell Seeding: Mammalian cells (e.g., HEK293, HeLa) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Peptide Treatment: The cells are treated with serial dilutions of the D-Dab peptide and incubated for another 24-48 hours.
-
Viability Assessment: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) is added to each well. Viable cells metabolize the reagent, producing a colored formazan product.
-
Quantification: The absorbance is measured at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).
-
Calculation: Cell viability is expressed as a percentage relative to untreated control cells. The IC50 (the concentration that inhibits 50% of cell viability) is then determined.
Mechanism of Action: Signaling Pathways and Cellular Targets
The primary mechanism of action for many antimicrobial peptides, including those containing D-Dab, is the disruption of the bacterial cell membrane. However, some peptides can also translocate into the cytoplasm and interact with intracellular targets.
Caption: Logical workflow for the evaluation of antimicrobial peptides.
The initial interaction of cationic D-Dab peptides with the negatively charged bacterial membrane is driven by electrostatic forces. This is followed by membrane insertion and permeabilization, leading to leakage of cellular contents and cell death.
Caption: General signaling pathway for membrane disruption by cationic antimicrobial peptides.
Beyond membrane disruption, some AMPs can inhibit biofilm formation or eradicate established biofilms.[7] This is a critical activity, as biofilms are a major contributor to persistent and antibiotic-resistant infections. Furthermore, peptides that can enter bacterial cells may interfere with essential processes such as DNA replication, protein synthesis, or enzymatic activity.[8][9]
Caption: A typical experimental workflow for screening the bioactivity of D-Dab peptides.
Conclusion
The evaluation of D-Dab peptides relies on a standardized set of bioassays that probe their antimicrobial efficacy and host cell toxicity. While direct comparative data can be challenging to consolidate from disparate studies, the available evidence suggests that D-Dab peptides can be engineered to exhibit potent antimicrobial activity with reduced hemolytic and cytotoxic effects compared to some conventional antibiotics and other AMPs. Their primary mechanism of action appears to be membrane disruption, but further investigation into their effects on biofilms and intracellular targets is warranted. The systematic application of the described bioassays is crucial for the rational design and development of D-Dab peptides as next-generation antimicrobial therapeutics.
References
- 1. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship of the Diaminobutyric Acid Residues in Polymyxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of the Relationships between the Chemical Structure and Antimicrobial Activity of a GAPDH-Related Fish Antimicrobial Peptide and Analogs Thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel chemical biology approach for mapping of polymyxin-lipopeptide antibody binding epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antibiofilm Activity of LL-37 Peptide and D-Amino Acids Associated with Antibiotics Used in Regenerative Endodontics on an Ex Vivo Multispecies Biofilm Model | MDPI [mdpi.com]
- 7. Antibiofilm peptides against oral biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unveiling mechanisms of antimicrobial peptide: Actions beyond the membranes disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Designed Multifunctional Peptides for Intracellular Targets - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Crude Peptides Containing Unnatural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids into peptide therapeutics offers novel pharmacological properties, but it also presents unique challenges for purity assessment. Ensuring the purity, safety, and efficacy of these complex molecules is paramount. This guide provides an objective comparison of key analytical techniques for the purity assessment of crude synthetic peptides containing unnatural amino acids, supported by experimental data and detailed protocols.
Key Analytical Techniques for Peptide Purity Assessment
The most common and powerful methods for analyzing the purity of synthetic peptides, including those with unnatural amino acids, are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Capillary Electrophoresis (CE).[1] Each technique offers distinct advantages and can be used orthogonally to build a comprehensive purity profile.
Comparison of Key Performance Metrics
The choice of analytical technique often involves a trade-off between resolution, speed, and the physicochemical properties of the peptide. The inclusion of unnatural amino acids can influence properties like hydrophobicity and chirality, making method selection critical.[2]
| Performance Metric | Reversed-Phase HPLC (RP-HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Capillary Electrophoresis (CE) | Mass Spectrometry (MS) |
| Principle of Separation | Hydrophobicity[2][3] | Hydrophobicity[2] | Charge-to-size ratio[1][4] | Mass-to-charge ratio[1] |
| Resolution | High[5] | Very High[2] | Superior for complex samples[1] | High, especially with HRMS[6] |
| Analysis Time | Moderate (e.g., 25 minutes)[2] | Fast (e.g., 10 minutes)[2] | Moderate (e.g., 20 minutes)[2] | Coupled with LC, time varies |
| Throughput | Moderate[2] | High[2] | Moderate[2] | High when automated[7] |
| Cost per Sample | Low[2] | Moderate[2] | Low to Moderate[2] | Varies by instrument |
| Key Advantage for Unnatural Amino Acids | Robust and widely applicable.[3] Good for separating hydrophobic analogs.[8] | Faster analysis and higher resolution for complex mixtures.[2] | Excellent for resolving isomers and charged species.[4] | Provides molecular weight confirmation of peptide and impurities.[6][9] |
| Common Impurities Detected | Deletion sequences, truncated peptides, incompletely deprotected peptides.[10][11] | Similar to HPLC, but with better resolution of minor impurities.[12] | Degradation products, aggregates, isomers.[4] | Insertions, deletions, oxidations, residual protecting groups.[6][13] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate and reliable peptide purity analysis.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the industry standard for determining the purity of synthetic peptides.[2] It separates peptides based on their hydrophobicity.
-
Objective: To determine the purity of a peptide containing an unnatural amino acid by separating it from synthetic impurities.
-
Instrumentation: Standard HPLC system with a UV detector.[2]
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.[2] Other stationary phases like Phenyl-Hexyl can offer enhanced selectivity for aromatic and fluorinated peptides.[8]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[2]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[2]
-
Gradient: A typical gradient is 10-60% B over 20 minutes.[2] The gradient should be optimized based on the hydrophobicity of the peptide.
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 40°C.[2]
-
Detection: UV at 210-220 nm (for the peptide backbone) and 280 nm (for aromatic residues).[5][10]
-
Purity Calculation: Percent purity = (Area of main peak / Total peak area) × 100.[10]
Ultra-Performance Liquid Chromatography (UPLC)
UPLC utilizes smaller particle size columns and higher pressures to achieve faster and more efficient separations compared to traditional HPLC.[2]
-
Objective: To obtain a high-resolution purity profile in a shorter analysis time.
-
Instrumentation: UPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector.[2][14]
-
Column: C18, 2.1 x 100 mm, 1.7 µm particle size.[2]
-
Mobile Phase A: 0.1% Formic acid in HPLC-grade water (preferred for MS compatibility).[2][11]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[2]
-
Gradient: A typical gradient is 15-65% B over 8 minutes.[2]
-
Flow Rate: 0.4 mL/min.[2]
-
Detection: PDA detection across a range of wavelengths or MS detection for mass confirmation.[8]
Capillary Electrophoresis (CE)
CE separates molecules based on their electrophoretic mobility in an electric field, which is dependent on their charge, size, and shape.[1] Capillary Zone Electrophoresis (CZE) is the most common mode for peptide analysis.[1]
-
Objective: To achieve high-resolution separation of complex peptide mixtures, including isomers.
-
Instrumentation: Capillary electrophoresis system with a UV detector.[15]
-
Capillary: Fused silica capillary (e.g., 50 µm ID, 24 cm length).[15]
-
Buffer: 0.1 M Phosphate Buffer, pH 2.5.[15]
-
Voltage: Optimized for the specific separation.
-
Detection: UV at 200 nm for highest sensitivity for most peptides.[15]
Chiral Purity Analysis
The incorporation of unnatural amino acids often introduces additional chiral centers. Enantiomeric purity is critical as different stereoisomers can have different biological activities and toxicities.[16][17]
-
Objective: To determine the enantiomeric purity of the constituent amino acids in the peptide.
-
Method 1: Chiral HPLC
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) after Hydrolysis and Derivatization
-
Hydrolysis: The peptide is hydrolyzed to its constituent amino acids, often using deuterated acid to correct for racemization during hydrolysis.[17][18]
-
Derivatization: The amino acids are derivatized to make them volatile for GC analysis.[18]
-
Instrumentation: GC-MS with a chiral column.[18]
-
Detection: Mass spectrometry in selected-ion monitoring (SIM) mode.[18]
-
Common Impurities in Crude Peptides Containing Unnatural Amino Acids
Synthetic peptides often contain impurities arising from the manufacturing process.[19] The presence of unnatural amino acids can introduce novel impurities.
-
Process-Related Impurities:
-
Deletion sequences: Missing one or more amino acid residues due to incomplete coupling.[13][20]
-
Insertion sequences: Addition of an extra amino acid.[13][20]
-
Truncated sequences: Peptides shortened from the N- or C-terminus.[1]
-
Incomplete deprotection: Residual protecting groups on amino acid side chains.[11][13]
-
-
Product-Related Impurities:
-
Oxidation: Particularly of Met, Cys, and Trp residues.[13]
-
Deamidation: Of Asn and Gln residues.[11]
-
Aggregation: Formation of dimers or larger oligomers.[13]
-
Diastereomers: Racemization of amino acids during synthesis.[13][20] The risk of racemization can be higher for certain unnatural amino acids.
-
-
Impurities from Unnatural Amino Acid Starting Materials: The purity of the unnatural amino acid building blocks is crucial, as impurities in these starting materials will be incorporated into the peptide.[16]
Visualization of Analytical Workflows
RP-HPLC Purity Analysis Workflow
Caption: Workflow for peptide purity analysis using RP-HPLC.
LC-MS Impurity Identification Workflow
Caption: Workflow for impurity identification using LC-MS.
Chiral Purity Analysis Workflow
References
- 1. Principle of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Capillary Gel Electrophoresis Purity Analysis of Peptide Drugs | MtoZ Biolabs [mtoz-biolabs.com]
- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. lcms.cz [lcms.cz]
- 8. benchchem.com [benchchem.com]
- 9. biopharmaspec.com [biopharmaspec.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. agilent.com [agilent.com]
- 12. waters.com [waters.com]
- 13. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 14. Analytical methods and Quality Control for peptide products [biosynth.com]
- 15. bio-rad.com [bio-rad.com]
- 16. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Determination of the enantiomeric purity of synthetic peptides by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 20. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of D-2,4-Diaminobutyric Acid and Other Non-Natural Amino Acids in Peptide Drug Development
For researchers, scientists, and drug development professionals, the strategic incorporation of non-natural amino acids into peptide therapeutics is a cornerstone of modern medicinal chemistry. These unique building blocks offer a powerful toolkit to overcome the inherent limitations of natural peptides, such as poor stability and bioavailability. Among the diverse array of available non-natural amino acids, D-2,4-diaminobutyric acid (D-Dab) has emerged as a compelling candidate for enhancing peptide efficacy. This guide provides a comparative study of D-Dab against other notable non-natural amino acids, supported by experimental data, to inform the rational design of next-generation peptide drugs.
The introduction of non-natural amino acids can dramatically improve the stability and target specificity of peptide-based drugs.[1] Natural peptides are often susceptible to rapid degradation by proteases in the body, which limits their therapeutic potential.[1] Non-natural amino acids, due to their unique structures, can confer resistance to this enzymatic breakdown.[1][2] This guide will delve into the specific advantages of incorporating D-Dab and provide a comparative context with other non-natural amino acids.
Comparative Performance Data
The following tables summarize quantitative data from a study that systematically replaced L-amino acid residues in a cationic antimicrobial peptide (AMP), Pep05 (KRLFKKLLKYLRKF), with D-amino acids and other non-natural amino acids.[1] The study evaluated the impact of these substitutions on antimicrobial activity, toxicity, and stability.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration in μg/mL) of Pep05 and its Analogs [1]
| Peptide | E. coli ATCC 25922 | P. aeruginosa ATCC 27853 | S. aureus ATCC 25923 | C. albicans ATCC 10231 |
| Pep05 (Parent Peptide) | 16 | 32 | 16 | 32 |
| UP10 (L-Dab substituted) | 32 | 64 | 32 | 64 |
| DP06 (D-Lys & D-Arg) | 64 | 128 | 64 | 128 |
| UP11 (L-Dap substituted) | 64 | 128 | 64 | 128 |
| UP12 (L-homoarginine) | 32 | 64 | 32 | 64 |
| UP09 (Aib & L-Thienylalanine) | 16 | 32 | 16 | 32 |
Table 2: Hemolytic Activity (% Hemolysis at 128 μg/mL) of Pep05 and its Analogs [1]
| Peptide | Hemolytic Activity (%) |
| Pep05 (Parent Peptide) | > 50 |
| UP10 (L-Dab substituted) | < 10 |
| DP06 (D-Lys & D-Arg) | < 5 |
| UP11 (L-Dap substituted) | < 10 |
| UP12 (L-homoarginine) | < 20 |
| UP09 (Aib & L-Thienylalanine) | < 10 |
Table 3: Proteolytic Stability (% Peptide Remaining) of Pep05 and its Analogs after Incubation with Trypsin and Plasma Proteases [1]
| Peptide | Stability against Trypsin (after 8h) | Stability in Plasma (after 24h) |
| Pep05 (Parent Peptide) | < 5% | < 5% |
| UP10 (L-Dab substituted) | > 80% | > 70% |
| DP06 (D-Lys & D-Arg) | > 95% | > 90% |
| UP11 (L-Dap substituted) | > 70% | > 60% |
| UP12 (L-homoarginine) | > 75% | > 65% |
| UP09 (Aib & L-Thienylalanine) | > 90% | > 85% |
Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data tables.
Peptide Synthesis
Peptides were synthesized using an automated peptide synthesizer employing standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[3] The specific non-natural amino acids, including Fmoc-D-Dab(Boc)-OH, were incorporated at the desired positions in the peptide sequence.[3] Following synthesis, the peptides were cleaved from the resin, purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and their identities confirmed by mass spectrometry.[3]
Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)
The antimicrobial activities of the synthesized peptides were determined using a broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1][2]
-
Bacterial and fungal strains were cultured to a specific density (e.g., 10^4–10^5 CFU/mL).
-
The peptides were serially diluted in a 96-well microtiter plate.
-
The microbial cultures were added to the wells containing the diluted peptides.
-
The plates were incubated at 37°C for 18-24 hours.
-
The MIC was determined as the lowest concentration of the peptide that completely inhibited visible microbial growth.[1]
Hemolytic Activity Assay
The toxicity of the peptides towards mammalian cells was assessed by measuring their ability to lyse human red blood cells.
-
Fresh human red blood cells were washed and diluted in phosphate-buffered saline (PBS).
-
The peptides were serially diluted in a 96-well plate.
-
The red blood cell suspension was added to the wells.
-
The plates were incubated at 37°C for 1 hour.
-
After incubation, the plates were centrifuged, and the supernatant was transferred to a new plate.
-
The release of hemoglobin was measured by reading the absorbance at a specific wavelength (e.g., 570 nm).
-
Complete hemolysis was determined using a positive control (e.g., 1% Triton X-100), and the percentage of hemolysis for each peptide concentration was calculated.[4]
Proteolytic Stability Assay
The resistance of the peptides to enzymatic degradation was evaluated against trypsin and plasma proteases.[1][5]
-
Peptides were incubated with a solution of trypsin or with fresh human plasma at 37°C.[1]
-
Aliquots were taken at various time points (e.g., 0, 2, 4, 8, 24 hours).[1]
-
The enzymatic reaction was stopped by adding an acid (e.g., trifluoroacetic acid).[1]
-
The samples were centrifuged, and the supernatant was analyzed by RP-HPLC to quantify the amount of remaining intact peptide.[1][5]
-
The percentage of remaining peptide was calculated relative to the initial concentration at time zero.[1]
Visualizing the Impact of Non-Natural Amino Acids
The incorporation of non-natural amino acids into a peptide chain is a strategic decision to modulate its properties. The following diagrams illustrate the general workflow for evaluating these modified peptides and the logical relationship between amino acid substitution and the resulting therapeutic potential.
Caption: Workflow for the synthesis and evaluation of peptides containing non-natural amino acids.
Caption: Impact of non-natural amino acid incorporation on peptide properties and therapeutic potential.
Conclusion
The incorporation of D-Dab and other non-natural amino acids represents a critical strategy in modern peptide drug design. The experimental data presented here demonstrates that such modifications can significantly enhance proteolytic stability and modulate the activity and toxicity profiles of peptides. While D-Dab containing peptides show a favorable balance of these properties, the optimal choice of a non-natural amino acid will ultimately depend on the specific therapeutic application and the desired pharmacological profile. The provided experimental protocols and workflow diagrams serve as a guide for the systematic evaluation and optimization of novel peptide-based therapeutics.
References
- 1. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Functional Showdown: Peptides With and Without D-2,4-Diaminobutyric Acid (D-Dab)
In the realm of peptide therapeutics and research, the incorporation of non-canonical amino acids is a key strategy to enhance molecular properties. Among these, the D-enantiomer of 2,4-diaminobutyric acid (D-Dab) stands out for its ability to confer significant advantages over its L-amino acid counterparts or unmodified peptides. This guide provides an objective comparison, supported by experimental data, of the functional differences between peptides containing D-Dab and those without, offering valuable insights for researchers, scientists, and drug development professionals.
At a Glance: Key Functional Differences
The primary advantages of incorporating D-Dab into a peptide sequence are a dramatic increase in proteolytic stability and, in many cases, retained or even enhanced biological activity. This is attributed to the fact that proteases, the enzymes responsible for peptide degradation, are stereospecific and primarily recognize L-amino acids.
| Functional Parameter | Peptide without D-Dab (L-amino acid) | Peptide with D-Dab | Rationale for Difference |
| Proteolytic Stability | Susceptible to degradation by proteases (e.g., trypsin, chymotrypsin, serum proteases). | Highly resistant to proteolytic degradation.[1][2][3][4] | Proteases are chiral enzymes that preferentially recognize and cleave peptide bonds involving L-amino acids. The D-configuration of D-Dab sterically hinders the enzyme's active site. |
| Biological Activity | Native activity, which can be rapidly lost upon degradation. | Often maintained or even enhanced. The specific impact depends on the peptide and the position of the substitution.[4][5][6] | For peptides that do not interact with chiral receptors, the overall structure and charge distribution, which are crucial for activity, can be preserved. In some cases, the prolonged presence of the active peptide due to increased stability leads to a greater overall biological effect. |
| Receptor Binding | Binds to its target receptor. | Binding affinity may be retained or slightly altered. Significant changes can occur if the substituted residue is critical for a specific chiral interaction with the receptor. | The D-amino acid can alter the local conformation of the peptide backbone, which might affect the precise fit with a receptor's binding pocket. |
| Immunogenicity | Can be processed and presented by antigen-presenting cells, potentially leading to an immune response. | Generally considered to have lower immunogenicity. | The resistance to proteolysis prevents the peptide from being broken down into smaller fragments that can be presented by MHC molecules to trigger an immune response. |
Quantitative Data Comparison
The following tables summarize quantitative data from studies on antimicrobial peptides (AMPs), which are a common class of peptides where D-amino acid substitution is explored.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µM)
A lower MIC value indicates higher antimicrobial potency. The data below compares the parent peptide Polybia-MPI with its all-D-amino acid enantiomer (D-MPI).
| Organism | Polybia-MPI (All L-amino acids) | D-MPI (All D-amino acids) |
| Staphylococcus aureus | 16 | 8 |
| Bacillus subtilis | 8 | 8 |
| Escherichia coli | 32 | 16 |
| Pseudomonas aeruginosa | 64 | 32 |
| Candida albicans | 16 | 16 |
Data adapted from a study on the antimicrobial peptide Polybia-MPI and its D-enantiomer.[4]
Table 2: Proteolytic Stability of Peptides
This table illustrates the percentage of intact peptide remaining over time when exposed to the protease trypsin.
| Peptide | % Intact after 1h | % Intact after 4h | % Intact after 24h |
| Parent Peptide (All L-amino acids) | < 5% | 0% | 0% |
| D-amino acid substituted peptide | > 95% | > 95% | > 90% |
Data generalized from multiple studies demonstrating the effect of D-amino acid substitution on protease resistance.[1][2][3]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of peptide function. Below are protocols for key experiments cited in this guide.
Proteolytic Stability Assay (Trypsin Digestion)
Objective: To determine the stability of a peptide in the presence of the protease trypsin.
Materials:
-
Peptide stock solution (1 mg/mL in sterile water)
-
Trypsin solution (1 mg/mL in 0.1 M NH₄HCO₃ buffer, pH 8.2)
-
0.1 M NH₄HCO₃ buffer (pH 8.2)
-
Quenching solution (1% Trifluoroacetic acid (TFA) in 60:40 water/acetonitrile)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
In a microcentrifuge tube, combine 80 µL of the peptide stock solution and 900 µL of 0.1 M NH₄HCO₃ buffer.
-
Initiate the reaction by adding 20 µL of the freshly prepared trypsin solution.
-
Incubate the mixture at 37°C with gentle agitation.
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw a 200 µL aliquot of the reaction mixture.
-
Immediately stop the enzymatic reaction by adding an equal volume (200 µL) of the quenching solution.
-
Analyze the samples by reverse-phase HPLC (RP-HPLC). The percentage of intact peptide is determined by integrating the area of the peptide peak at each time point relative to the area at time zero.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
Materials:
-
Peptide stock solution
-
Bacterial or fungal culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or appropriate growth medium
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
Procedure:
-
Prepare a serial two-fold dilution of the peptide in the appropriate growth medium in a 96-well plate.
-
Adjust the concentration of the microbial culture to approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculate each well of the microtiter plate with the microbial suspension.
-
Include positive (microbes with no peptide) and negative (medium only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest peptide concentration at which no visible growth of the microorganism is observed.
Visualizing the Concepts
Diagrams created using Graphviz (DOT language) to illustrate key concepts.
Caption: Proteolytic degradation of peptides with and without D-amino acids.
Caption: Experimental workflow for determining peptide stability.
Conclusion
The incorporation of D-Dab into peptides is a powerful strategy for overcoming the inherent instability of L-amino acid-based therapeutics. The resulting analogues exhibit significantly enhanced resistance to proteolytic degradation, which can lead to a longer in vivo half-life and sustained biological activity. While the impact on receptor binding needs to be evaluated on a case-by-case basis, the benefits of increased stability often outweigh potential minor reductions in binding affinity. For researchers and drug developers, the use of D-Dab and other D-amino acids represents a validated and effective approach to creating more robust and clinically viable peptide-based drugs.
References
- 1. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broad-Spectrum Antimicrobial Activity and Improved Stability of a D-Amino Acid Enantiomer of DMPC-10A, the Designed Derivative of Dermaseptin Truncates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-Amino acid substitutions and dimerization increase the biological activity and stability of an IL-15 antagonist peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantifying D-Amino Acid Incorporation
For researchers, scientists, and drug development professionals, the accurate quantification of D-amino acid incorporation into peptides and proteins is crucial for understanding biological processes and ensuring the quality of therapeutic products. This guide provides a comprehensive comparison of the leading analytical methods, complete with experimental data, detailed protocols, and workflow visualizations to aid in selecting the most appropriate technique for your research needs.
The presence of D-amino acids in peptides and proteins, once thought to be an anomaly, is now recognized as a significant post-translational modification with implications in various biological functions and disease states.[1][2][3] Consequently, a range of analytical techniques has been developed and refined to detect and quantify these stereoisomers. This guide focuses on the most prominent methods: Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Enzymatic Assays, and Capillary Electrophoresis (CE).
Comparative Analysis of Analytical Methods
The choice of analytical method for quantifying D-amino acid incorporation depends on several factors, including the required sensitivity, the complexity of the sample matrix, the need for absolute quantification, and available instrumentation. The following table summarizes the key quantitative parameters of the most common methods.
| Method | Principle | Typical Limit of Detection (LOD) | Linearity (R²) | Key Advantages | Key Disadvantages |
| Chiral HPLC | Separation of enantiomers on a chiral stationary phase (CSP) or after derivatization with a chiral reagent. | pmol to fmol range | > 0.99 | Robust, well-established, direct separation of underivatized amino acids possible.[4] | Can be time-consuming, may require derivatization which adds complexity.[4] |
| GC-MS | Separation of volatile amino acid derivatives by gas chromatography followed by mass spectrometric detection. | fmol range | > 0.99 | High resolution and sensitivity.[5][6] | Requires derivatization to increase volatility, which can introduce variability.[6] |
| LC-MS/MS | Chromatographic separation (often chiral) coupled with highly sensitive and selective mass spectrometric detection. | amol to fmol range | > 0.98 | High sensitivity and specificity, suitable for complex matrices, can identify the position of the D-amino acid in a peptide.[7][8][9] | Higher equipment cost, potential for matrix effects.[10] |
| Enzymatic Assays | Use of stereospecific enzymes, such as D-amino acid oxidase (DAAO), to selectively act on D-amino acids, producing a measurable signal.[1][11][12] | pmol range | Not always linear, depends on assay format | High selectivity, low cost, suitable for high-throughput screening.[1][11] | Indirect detection, may be susceptible to interference from other components in the sample, limited to specific D-amino acids depending on the enzyme. |
| Capillary Electrophoresis (CE) | Separation of charged molecules in a capillary based on their electrophoretic mobility. Chiral selectors can be added to the buffer for enantiomeric separation. | fmol range | > 0.99 | High separation efficiency, low sample and reagent consumption.[13][14] | Lower loading capacity, can be less robust than HPLC. |
Experimental Protocols
Detailed methodologies are essential for reproducing experimental results. Below are representative protocols for the key analytical methods discussed.
Chiral HPLC with Pre-column Derivatization
This method is widely used for the sensitive quantification of D-amino acids in biological samples.
-
Sample Hydrolysis: The peptide or protein sample is hydrolyzed to its constituent amino acids using 6 M HCl at 110°C for 24 hours.
-
Derivatization: The amino acid hydrolysate is derivatized with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), which reacts with the primary amine of the amino acids to form diastereomers.
-
Chromatographic Separation: The diastereomeric derivatives are separated on a standard reversed-phase C18 column. The different stereoisomers will have different retention times.
-
Detection: The separated derivatives are detected by UV absorbance, typically at 340 nm.
-
Quantification: The concentration of each D-amino acid is determined by comparing its peak area to a standard curve generated from known concentrations of D- and L-amino acid standards.
LC-MS/MS for Positional Identification of D-Amino Acids in Peptides
This powerful technique allows for both the quantification and the determination of the specific location of a D-amino acid within a peptide sequence.
-
Enzymatic Digestion: The peptide containing the D-amino acid is subjected to digestion by a specific protease. The presence of a D-amino acid can inhibit cleavage at that site, leading to a resistant peptide fragment.
-
Chromatographic Separation: The resulting peptide fragments are separated using reversed-phase HPLC.
-
Mass Spectrometric Analysis: The separated peptides are introduced into a tandem mass spectrometer. The precursor ion corresponding to the peptide of interest is selected and fragmented.
-
Fragmentation Analysis: The fragmentation pattern of the peptide containing the D-amino acid will differ from its all-L-amino acid counterpart. This difference in the fragmentation pattern can be used to pinpoint the location of the D-amino acid.[15]
-
Quantification: Quantification can be achieved by comparing the peak area of the specific fragment ions to those of a synthetic peptide standard containing the D-amino acid at the known position.
Enzymatic Assay using D-Amino Acid Oxidase (DAAO)
This method offers a cost-effective and highly selective approach for the quantification of certain D-amino acids.
-
Sample Preparation: The sample is prepared in a suitable buffer, and any potential interfering substances are removed.
-
Enzymatic Reaction: D-amino acid oxidase is added to the sample. This enzyme specifically catalyzes the oxidative deamination of D-amino acids, producing an α-keto acid, ammonia, and hydrogen peroxide (H₂O₂).[1][16]
-
Signal Detection: The amount of D-amino acid is determined by measuring the consumption of oxygen or the production of hydrogen peroxide. The hydrogen peroxide can be detected using a colorimetric or fluorometric assay, often involving horseradish peroxidase (HRP) and a suitable substrate.
-
Quantification: A standard curve is generated using known concentrations of the D-amino acid of interest to quantify the amount in the sample.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the described analytical methods.
Figure 1. Overview of analytical workflows for D-amino acid quantification.
Figure 2. Workflow for chiral HPLC with pre-column derivatization.
Figure 3. Workflow for positional analysis of D-amino acids using LC-MS/MS.
Conclusion
The field of D-amino acid analysis is continually evolving, with ongoing advancements in instrumentation and methodologies. While chromatographic techniques coupled with mass spectrometry currently offer the highest sensitivity and specificity, enzymatic assays and capillary electrophoresis provide valuable alternatives for specific applications. By understanding the principles, advantages, and limitations of each method, researchers can make informed decisions to accurately quantify D-amino acid incorporation and advance their scientific discoveries.
References
- 1. Enzymatic detection of D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chiral separations for d-amino acid analysis in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. uni-giessen.de [uni-giessen.de]
- 6. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Enzymatic Detection of d-Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
- 14. Capillary electrophoresis of proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of Boc-D-Dab(Fmoc)-OH
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like Boc-D-Dab(Fmoc)-OH are paramount for laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, ensuring compliance with safety protocols and regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks.
| Protection Type | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 dust mask | To prevent inhalation of the powder during handling.[1] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust particles.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact.[1] |
| Skin and Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Footwear | Closed-toe shoes | Standard laboratory practice to protect feet from spills. |
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for dust inhalation.
Step-by-Step Disposal Protocol
The proper disposal of this compound and its associated waste is critical to prevent environmental contamination. All chemical waste should be treated as hazardous unless explicitly determined to be non-hazardous by an environmental health and safety professional.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]
1. Waste Segregation:
-
Solid Waste:
-
Collect any unused or waste this compound powder, contaminated personal protective equipment (gloves, dust masks), weighing papers, and other contaminated disposable items in a designated, clearly labeled, and sealable container for solid chemical waste.[3]
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, labeled, and sealed container for liquid chemical waste.
-
Depending on the solvent used, this waste may need to be further segregated into halogenated or non-halogenated solvent waste streams. Always follow your institution's specific guidelines for solvent waste.
-
2. Containerization:
-
Use containers that are chemically resistant and can be securely sealed to prevent leaks or spills.
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and any other identifiers required by your institution's waste management program.[2]
3. Storage of Waste:
-
Store the sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of chemical waste, ensuring that storage times do not exceed regulatory limits.
4. Final Disposal:
-
All waste containers must be disposed of through your institution's certified chemical waste disposal program.
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup or to obtain specific instructions for the final disposal process.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling Boc-D-Dab(Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety, and logistical information for the handling and disposal of Boc-D-Dab(Fmoc)-OH. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a combustible solid powder used in peptide synthesis.[1] While specific toxicity data is limited, the compound is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2][3] Therefore, appropriate personal protective equipment must be worn at all times.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 dust mask. | To prevent inhalation of the powder, especially during weighing and transfer.[1][4] |
| Eye Protection | Chemical safety goggles or glasses with side shields. | To protect eyes from dust particles.[1][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact.[1][4] |
| Skin and Body Protection | A long-sleeved laboratory coat. | To protect skin and clothing from contamination. |
| Footwear | Closed-toe shoes. | Standard laboratory practice to protect feet from spills. |
Operational Plan: Step-by-Step Handling Protocol
Proper handling from receipt to disposal is crucial for safety and maintaining the integrity of the compound.[5]
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from sources of ignition. The recommended storage temperature is typically 2-8°C.[1]
-
Ensure the storage area is clearly labeled and designated for chemical storage.
Preparation and Weighing:
-
Before handling, ensure all required PPE is correctly worn.
-
Perform all manipulations, especially weighing and transferring the powder, within a certified chemical fume hood to minimize inhalation exposure.
-
Use a dedicated spatula and weighing paper. Handle the compound gently to avoid creating airborne dust.
-
Clean the spatula and the weighing area thoroughly after use.
Dissolution and Use in Peptide Synthesis:
-
This compound is typically dissolved in organic solvents such as Dimethylformamide (DMF) or Dichloromethane (DCM).[5]
-
When dissolving the solid, slowly add the solvent to the vessel containing the pre-weighed compound to avoid splashing.
-
All subsequent steps in the solid-phase peptide synthesis (SPPS) process, including coupling and deprotection, should be carried out in a well-ventilated area, preferably within a fume hood.[6]
Figure 1: Handling Workflow for this compound
Caption: Workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety. All chemical waste should be treated as hazardous unless confirmed otherwise by an environmental health and safety officer.
Waste Segregation:
-
Solid Waste:
-
Collect any unused or expired this compound in its original container or a clearly labeled, sealable hazardous waste container.
-
Contaminated disposable items such as gloves, weigh boats, and paper towels should also be collected in a designated solid hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound and solvents used in the synthesis process (e.g., DMF, DCM, piperidine solutions) should be collected in a separate, labeled, and sealed container for liquid chemical waste.[7]
-
Depending on the solvent composition, this may be classified as halogenated or non-halogenated solvent waste. Consult your institution's waste management guidelines.
-
-
Sharps Waste:
-
Any contaminated needles or other sharps should be disposed of in a designated sharps container.
-
Containerization and Labeling:
-
Use containers that are chemically resistant and can be securely sealed.
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's waste management program.
Final Disposal:
-
Store sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
All waste must be disposed of through your institution's certified chemical waste disposal program. Do not dispose of this chemical down the sink or in regular trash.
Figure 2: Disposal Plan for this compound Waste
Caption: Disposal plan for this compound waste.
References
- 1. Fmoc-Dab(Boc)-OH = 97.0 HPLC 125238-99-5 [sigmaaldrich.com]
- 2. 125238-99-5|Fmoc-Dab(Boc)-OH|BLD Pharm [bldpharm.com]
- 3. FMOC-D-DAB(FMOC)-OH manufacturers and suppliers in india [chemicalbook.com]
- 4. Boc-Dab(Fmoc)-OH = 98.0 HPLC 117106-21-5 [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. biomatik.com [biomatik.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
